molecular formula C86H118N20O21S3 B582831 Biotinyl-Somatostatin-14

Biotinyl-Somatostatin-14

Katalognummer: B582831
Molekulargewicht: 1864.2 g/mol
InChI-Schlüssel: PQILGRFDZWIBPV-HZRKSNLMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Biotinyl-Somatostatin-14 is a useful research compound. Its molecular formula is C86H118N20O21S3 and its molecular weight is 1864.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-37-[[2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propanoyl]amino]acetyl]amino]-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C86H118N20O21S3/c1-46(92-68(111)32-16-15-31-66-72-63(43-128-66)103-86(127)106-72)73(113)91-41-69(112)93-64-44-129-130-45-65(85(125)126)102-81(121)62(42-107)101-84(124)71(48(3)109)105-80(120)59(37-51-25-11-6-12-26-51)100-83(123)70(47(2)108)104-75(115)56(30-18-20-34-88)94-78(118)60(38-52-40-90-54-28-14-13-27-53(52)54)98-77(117)58(36-50-23-9-5-10-24-50)96-76(116)57(35-49-21-7-4-8-22-49)97-79(119)61(39-67(89)110)99-74(114)55(95-82(64)122)29-17-19-33-87/h4-14,21-28,40,46-48,55-66,70-72,90,107-109H,15-20,29-39,41-45,87-88H2,1-3H3,(H2,89,110)(H,91,113)(H,92,111)(H,93,112)(H,94,118)(H,95,122)(H,96,116)(H,97,119)(H,98,117)(H,99,114)(H,100,123)(H,101,124)(H,102,121)(H,104,115)(H,105,120)(H,125,126)(H2,103,106,127)/t46-,47+,48+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,70-,71-,72-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQILGRFDZWIBPV-HZRKSNLMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)NC(=O)CCCCC6C7C(CS6)NC(=O)N7)C(=O)O)CO)C(C)O)CC8=CC=CC=C8)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)NC(=O)CCCC[C@H]6[C@@H]7[C@H](CS6)NC(=O)N7)C(=O)O)CO)[C@@H](C)O)CC8=CC=CC=C8)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C86H118N20O21S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1864.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Biotinyl-Somatostatin-14: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Biotinyl-Somatostatin-14 is a chemically modified peptide that serves as a powerful research tool for studying the somatostatin (B550006) receptor system. This biotinylated analog of the endogenous peptide hormone somatostatin-14 retains high-affinity binding to somatostatin receptors (SSTRs), a family of G-protein coupled receptors integral to a multitude of physiological and pathophysiological processes. The covalent attachment of a biotin (B1667282) molecule facilitates the detection, quantification, and purification of SSTRs, making this compound an invaluable probe in cancer research, neurobiology, and endocrinology. This technical guide provides an in-depth overview of the function, mechanism of action, and experimental applications of this compound, complete with detailed protocols and quantitative data to support its use in a laboratory setting.

Core Function and Mechanism of Action

This compound functions as a high-affinity ligand for the five subtypes of somatostatin receptors (SSTR1-5).[1][2] Native somatostatin-14 is a cyclic peptide that exerts a predominantly inhibitory influence on various cellular processes, including hormone secretion and cell proliferation.[1] The biotin moiety of this compound allows for its interaction with avidin (B1170675) or streptavidin, a bond of exceptionally high affinity, which is leveraged in a variety of experimental techniques.[3]

Upon binding to SSTRs, this compound triggers a cascade of intracellular signaling events characteristic of G-protein coupled receptor activation. This includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of various ion channels.[4] Furthermore, SSTR activation can influence cellular proliferation and apoptosis through the regulation of mitogen-activated protein kinase (MAPK) pathways and phosphotyrosine phosphatases (PTPs).[4] These signaling pathways are crucial in the context of cancer, where somatostatin analogs are explored for their anti-proliferative and pro-apoptotic effects.

Quantitative Data: Binding Affinities

LigandReceptor SubtypeBinding Affinity (Ki in nM)Dissociation Constant (Kd in pM)Reference
[N-Biotinyl, Leu8, D-Trp22, Tyr25]SRIF28 GH4C1 pituitary cell membranes (mixed SSTRs)337 ± 95 pM66 ± 20[3]
Somatostatin-14 hSSTR1High Affinity-[1][5]
hSSTR2High Affinity-[1][5]
hSSTR3High Affinity-[1][5]
hSSTR4High Affinity-[1][5]
hSSTR5High Affinity-[1][5]

Signaling Pathways

The activation of somatostatin receptors by this compound initiates a complex network of intracellular signaling pathways. The diagram below illustrates the key signaling cascades triggered by SSTR activation.

SSTR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BSS14 Biotinyl- Somatostatin-14 SSTR SSTR (1-5) BSS14->SSTR Binds GPCR Gαi/o SSTR->GPCR Activates AC Adenylyl Cyclase GPCR->AC Inhibits Ca_channel Ca²⁺ Channels GPCR->Ca_channel Inhibits K_channel K⁺ Channels GPCR->K_channel Activates PLC Phospholipase C GPCR->PLC Activates MAPK MAPK Pathway (ERK1/2, JNK, p38) GPCR->MAPK Modulates PTP Phosphotyrosine Phosphatase (SHP-1/2) GPCR->PTP Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates GeneExp Gene Expression PKA->GeneExp IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG PKC Protein Kinase C DAG->PKC Activates PKC->GeneExp CellCycle Cell Cycle Arrest MAPK->CellCycle Apoptosis Apoptosis MAPK->Apoptosis MAPK->GeneExp PTP->CellCycle PTP->Apoptosis

Caption: SSTR Signaling Pathway.

Experimental Protocols

The biotin tag on this compound enables its use in a variety of experimental applications. Below are detailed protocols for two common uses: a receptor binding assay and an affinity pull-down assay.

Receptor Binding Assay using Flow Cytometry

This protocol describes a method to quantify the binding of this compound to cell surface SSTRs.

Materials:

  • Cells expressing SSTRs

  • This compound

  • Unlabeled Somatostatin-14 (for competition)

  • Binding Buffer (e.g., PBS with 1% BSA)

  • Fluorescently labeled streptavidin (e.g., Streptavidin-FITC)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells and wash twice with cold Binding Buffer. Resuspend cells to a final concentration of 1 x 10^6 cells/mL in Binding Buffer.

  • Incubation: Aliquot 100 µL of the cell suspension into flow cytometry tubes.

  • Competition (Control): To a set of control tubes, add a 100-fold molar excess of unlabeled Somatostatin-14 and incubate for 15 minutes at 4°C. This will determine non-specific binding.

  • Ligand Binding: Add this compound to all tubes at the desired final concentration (e.g., 10 nM). Incubate for 1 hour at 4°C with gentle agitation.

  • Washing: Wash the cells three times with 1 mL of cold Binding Buffer to remove unbound ligand. Centrifuge at 300 x g for 5 minutes between washes.

  • Staining: Resuspend the cell pellet in 100 µL of Binding Buffer containing fluorescently labeled streptavidin at the manufacturer's recommended concentration. Incubate for 30 minutes at 4°C in the dark.

  • Final Wash: Wash the cells twice with 1 mL of cold Binding Buffer.

  • Analysis: Resuspend the final cell pellet in 500 µL of Binding Buffer and analyze on a flow cytometer.

Receptor_Binding_Workflow A Prepare SSTR-expressing cells (1x10⁶ cells/mL) B Incubate with unlabeled Somatostatin-14 (Control) A->B C Incubate with Biotinyl- Somatostatin-14 A->C D Wash to remove unbound ligand C->D E Incubate with fluorescently labeled streptavidin D->E F Wash to remove unbound streptavidin E->F G Analyze by Flow Cytometry F->G

Caption: Receptor Binding Assay Workflow.

Affinity Pull-Down of SSTRs from Cell Lysates

This protocol details the enrichment of SSTRs from a cell lysate using this compound and streptavidin-conjugated magnetic beads.

Materials:

  • Cells expressing SSTRs

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • This compound

  • Streptavidin-conjugated magnetic beads

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

  • Magnetic rack

Procedure:

  • Cell Lysis: Lyse the cells expressing SSTRs using an appropriate lysis buffer. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant.

  • Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with streptavidin magnetic beads (that have not been incubated with the biotinylated peptide) for 1 hour at 4°C. Place the tube on a magnetic rack and collect the supernatant.

  • Ligand Binding: Add this compound to the pre-cleared lysate to a final concentration of 100 nM. Incubate for 2-4 hours at 4°C with gentle rotation.

  • Bead Preparation: While the lysate is incubating, wash the streptavidin magnetic beads three times with Wash Buffer.

  • Capture: Add the washed streptavidin magnetic beads to the lysate-ligand mixture and incubate for 1 hour at 4°C with gentle rotation.

  • Washing: Place the tube on a magnetic rack to pellet the beads. Discard the supernatant. Wash the beads five times with 1 mL of cold Wash Buffer.

  • Elution: After the final wash, remove all residual Wash Buffer. Add 50 µL of Elution Buffer to the beads and heat at 95°C for 5 minutes to elute the captured proteins.

  • Analysis: Place the tube on the magnetic rack and collect the supernatant containing the eluted proteins. Analyze the eluate by SDS-PAGE and Western blotting using an antibody against the SSTR of interest.

Pull_Down_Workflow A Prepare cell lysate from SSTR-expressing cells B Pre-clear lysate with streptavidin beads (optional) A->B C Incubate lysate with This compound B->C D Capture ligand-receptor complex with streptavidin magnetic beads C->D E Wash beads to remove non-specific binders D->E F Elute captured proteins E->F G Analyze by SDS-PAGE and Western Blot F->G

Caption: Affinity Pull-Down Workflow.

Conclusion

This compound is a versatile and indispensable tool for researchers investigating the somatostatin receptor system. Its ability to bind with high affinity to SSTRs, coupled with the robust biotin-streptavidin detection system, enables a wide range of applications from receptor quantification to protein purification. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in advancing our understanding of SSTR biology and its role in health and disease.

References

Biotinyl-Somatostatin-14: A Comprehensive Technical Guide to its Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Somatostatin-14, a cyclic tetradecapeptide, plays a crucial role in regulating endocrine and neuroendocrine systems through its interaction with five distinct G-protein coupled receptors (SSTR1-5). Its therapeutic potential is limited by a short biological half-life. The synthesis of somatostatin (B550006) analogs has been a significant focus of research to overcome this limitation and to develop tools for studying somatostatin receptor biology. Biotinylation, the covalent attachment of biotin (B1667282) to a molecule, is a widely used technique in molecular biology for the detection and purification of proteins and other molecules due to the high-affinity interaction between biotin and streptavidin.

This technical guide provides an in-depth overview of Biotinyl-Somatostatin-14, a valuable tool in somatostatin receptor research. While the specific initial discovery and synthesis of this particular biotinylated analog are not extensively documented in dedicated publications, its existence as a commercially available research tool underscores its utility. This guide will detail the inferred synthesis process based on established methodologies, its interaction with somatostatin receptors, and the signaling pathways it modulates.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the solid-phase peptide synthesis (SPPS) of the Somatostatin-14 peptide backbone, followed by N-terminal biotinylation, cleavage from the resin, and purification.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of Somatostatin-14

This protocol is based on standard Fmoc/tBu solid-phase peptide synthesis methodology.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638) solution (20% in DMF)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)

  • Diethyl ether

  • Acetonitrile

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Activate the first Fmoc-protected amino acid (Fmoc-Cys(Trt)-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the Somatostatin-14 sequence (Ser(tBu), Thr(tBu), Phe, Lys(Boc), Trp(Boc), Phe, Phe, Asn(Trt), Lys(Boc), Cys(Trt), Gly, Ala).

  • N-terminal Biotinylation:

    • After the final amino acid coupling and Fmoc deprotection, dissolve Biotin-NHS ester in DMF.

    • Add the biotinylation reagent and DIPEA to the resin and react for 4 hours at room temperature.

    • Wash the resin extensively with DMF and then dichloromethane (B109758) (DCM).

  • Disulfide Bridge Formation: While still on the resin, treat the peptide with a mild oxidizing agent (e.g., iodine in DMF) to form the disulfide bond between the two cysteine residues.

  • Cleavage and Deprotection: Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Washing: Precipitate the crude peptide in cold diethyl ether. Centrifuge to collect the peptide pellet and wash with cold diethyl ether.

  • Purification: Dissolve the crude peptide in a minimal amount of acetonitrile/water and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the pure fractions to obtain the final this compound powder.

Experimental Workflow for Synthesis and Purification

G Resin Rink Amide Resin SPPS Solid-Phase Peptide Synthesis (SPPS) Resin->SPPS Fmoc Chemistry Biotinylation N-terminal Biotinylation SPPS->Biotinylation Biotin-NHS Ester Cleavage Cleavage from Resin & Deprotection Biotinylation->Cleavage TFA Cocktail Purification RP-HPLC Purification Cleavage->Purification Acetonitrile/Water Gradient FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the synthesis and purification of this compound.

Receptor Binding and Biological Activity

Quantitative Binding Affinity Data

The following table summarizes the binding affinity of the biotinylated Somatostatin-28 analog and native somatostatin, which serves as a strong indicator for the expected performance of this compound.

CompoundReceptor SourceKi (pM)
[N-Biotinyl, Leu8, D-Trp22, Tyr25]SRIF28GH4C1 Pituitary Cell Membranes337 ± 95
Native Somatostatin-14GH4C1 Pituitary Cell Membranes193 ± 16

Data sourced from a study on a biotinylated SRIF28 analog.[1]

Experimental Protocol: Radioligand Binding Assay

This protocol outlines a general method for determining the binding affinity of this compound to somatostatin receptors.

Materials:

  • Cell membranes from cells expressing a specific somatostatin receptor subtype (e.g., CHO-K1 cells)

  • Radiolabeled somatostatin analog (e.g., [125I-Tyr11]Somatostatin-14)

  • This compound (unlabeled competitor)

  • Binding buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubation: In a microtiter plate, combine the cell membranes, a fixed concentration of the radiolabeled somatostatin analog, and varying concentrations of unlabeled this compound.

  • Equilibrium: Incubate the mixture at room temperature for 60-120 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 (the concentration of competitor that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

Somatostatin Receptor Signaling Pathways

Upon binding to its receptors, this compound is expected to activate the same intracellular signaling cascades as native Somatostatin-14. These pathways are primarily inhibitory and are mediated by Gi/o proteins.

Key Signaling Events
  • Inhibition of Adenylyl Cyclase: Activation of SSTRs leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels: SSTR activation can lead to the opening of potassium channels (causing hyperpolarization) and the closing of calcium channels (reducing calcium influx).

  • Activation of Phosphatases: SSTRs can activate protein tyrosine phosphatases (PTPs), such as SHP-1 and SHP-2, which are involved in regulating cell growth and proliferation.

  • MAPK Pathway Modulation: The effect on the mitogen-activated protein kinase (MAPK) pathway can be either inhibitory or stimulatory depending on the cell type and receptor subtype.

Signaling Pathway Diagram

G cluster_membrane Cell Membrane SSTR SSTR (1-5) G_protein Gαi/o Gβγ SSTR->G_protein AC Adenylyl Cyclase G_protein->AC inhibits K_channel K+ Channel G_protein->K_channel activates Ca_channel Ca2+ Channel G_protein->Ca_channel inhibits PLC PLC G_protein->PLC activates PTP PTPs (SHP-1, SHP-2) G_protein->PTP activates cAMP cAMP AC->cAMP K_efflux K+ Efflux K_channel->K_efflux Ca_influx Ca2+ Influx Ca_channel->Ca_influx Biotinyl_SST14 This compound Biotinyl_SST14->SSTR ATP ATP ATP->AC PKA PKA cAMP->PKA Cellular_Response Cellular Response (e.g., Inhibition of Hormone Secretion, Anti-proliferation) PKA->Cellular_Response K_efflux->Cellular_Response Ca_influx->Cellular_Response PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC DAG->PKC Ca_release->Cellular_Response MAPK MAPK Pathway PKC->MAPK MAPK->Cellular_Response PTP->Cellular_Response

Caption: Somatostatin receptor signaling pathways activated by this compound.

Conclusion

This compound is a valuable chemical probe for the study of somatostatin receptors. Its synthesis, based on well-established solid-phase peptide synthesis and biotinylation techniques, allows for its use in a variety of applications, including receptor binding assays, affinity purification, and cellular imaging. The high affinity of the biotin moiety for streptavidin provides a powerful tool for the detection and isolation of somatostatin receptors and their associated protein complexes. Understanding the synthesis and biological activity of this compound is crucial for its effective application in advancing our knowledge of somatostatin biology and its role in health and disease.

References

The Core Mechanism of Action of Biotinyl-Somatostatin-14: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinyl-Somatostatin-14 is a modified peptide that serves as a valuable tool in the study of somatostatin (B550006) receptors (SSTRs) and their associated signaling pathways. By incorporating a biotin (B1667282) molecule, this analog allows for high-affinity detection and purification of SSTRs, facilitating a deeper understanding of their physiological and pathological roles. Somatostatin-14, an endogenous cyclic peptide hormone, regulates a multitude of physiological processes, including neurotransmission, cell proliferation, and the inhibition of various hormone secretions.[1] Its effects are mediated through a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5.[2] This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with SSTRs, the subsequent intracellular signaling cascades, and the experimental protocols utilized to elucidate these functions.

Binding Affinity and Specificity

LigandReceptor SourceK_i_ (pM)K_d_ (pM)Reference
[N-Biotinyl, Leu8, D-Trp22, Tyr25]SRIF28GH4C1 pituitary cell membranes337 ± 9566 ± 20[3]
Native Somatostatin (SRIF)GH4C1 pituitary cell membranes193 ± 16Not Reported[3]

Table 1: Comparative Binding Affinities of a Biotinylated Somatostatin Analog and Native Somatostatin.

The data presented in Table 1 demonstrates that the biotinylated analog retains high-affinity binding to somatostatin receptors, comparable to the native peptide.[3] The equilibrium dissociation constant (Kd) for the biotinylated analog further underscores its potent interaction with the receptor.[3] It is important to note that native Somatostatin-14 exhibits high affinity for SSTR subtypes 1 through 4.[2]

Intracellular Signaling Pathways

Upon binding of this compound to its cognate SSTR, a conformational change is induced in the receptor, leading to the activation of intracellular signaling cascades. The primary mechanism of action is mediated through the coupling to inhibitory G-proteins (Gαi).[2]

Inhibition of Adenylyl Cyclase

The most well-characterized downstream effect of SSTR activation is the inhibition of adenylyl cyclase activity.[2] This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[2] Reduced cAMP levels, in turn, decrease the activity of protein kinase A (PKA), which subsequently modulates the phosphorylation state and activity of numerous downstream effector proteins involved in hormone secretion and cell proliferation.[2]

G_protein_signaling SSTR SSTR Gi Gαi/βγ SSTR->Gi AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion Biotinyl_SST14 Biotinyl- Somatostatin-14 Biotinyl_SST14->SSTR Gi->AC ATP ATP ATP->AC PKA PKA cAMP->PKA Activation Cellular_Response Inhibition of Hormone Secretion & Cell Proliferation PKA->Cellular_Response Modulation

Figure 1: SSTR-mediated inhibition of the adenylyl cyclase pathway.
Modulation of Ion Channels and Phosphatases

Beyond the inhibition of adenylyl cyclase, SSTR activation leads to the modulation of various ion channels and the activation of protein tyrosine phosphatases (PTPs). The Gβγ subunits of the dissociated G-protein can directly interact with and activate inwardly rectifying potassium (K+) channels, leading to membrane hyperpolarization and a decrease in calcium (Ca2+) influx through voltage-gated calcium channels. This reduction in intracellular calcium is a key factor in the inhibition of hormone secretion. Furthermore, SSTRs can activate PTPs, which can dephosphorylate and inactivate key signaling proteins involved in cell growth, such as mitogen-activated protein kinases (MAPKs).

secondary_signaling SSTR SSTR G_protein Gαi/βγ SSTR->G_protein PTP Protein Tyrosine Phosphatase (PTP) SSTR->PTP Activation K_channel K+ Channel Hormone_Secretion Inhibition of Hormone Secretion K_channel->Hormone_Secretion Hyperpolarization Ca_channel Ca2+ Channel Ca_channel->Hormone_Secretion Reduced Ca2+ influx Biotinyl_SST14 Biotinyl- Somatostatin-14 Biotinyl_SST14->SSTR G_betagamma Gβγ G_protein->G_betagamma G_betagamma->K_channel Activation G_betagamma->Ca_channel Inhibition MAPK MAPK Pathway PTP->MAPK Inhibition Cell_Growth Inhibition of Cell Growth MAPK->Cell_Growth

Figure 2: Modulation of ion channels and phosphatase activity by SSTRs.

Experimental Protocols

The biotin moiety of this compound is instrumental in a variety of experimental procedures designed to study SSTRs.

Receptor Binding Assay

Objective: To determine the binding affinity of this compound to somatostatin receptors expressed on cell membranes.

Materials:

  • Cells or tissues expressing SSTRs (e.g., GH4C1 pituitary cells).

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors.

  • Binding buffer: 50 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA.

  • This compound.

  • Radiolabeled somatostatin analog (e.g., [^125^I-Tyr^11^]-Somatostatin-14) for competition assays.

  • Unlabeled Somatostatin-14.

  • Streptavidin-coated plates or beads.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in binding buffer.

  • Competition Binding Assay: a. To a series of tubes, add a constant amount of cell membranes and a fixed concentration of radiolabeled somatostatin. b. Add increasing concentrations of unlabeled this compound (competitor). c. For determination of non-specific binding, add a high concentration of unlabeled Somatostatin-14 to a separate set of tubes. d. Incubate the tubes at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold binding buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.

Affinity Purification of Somatostatin Receptors

Objective: To isolate and purify somatostatin receptors from a cell lysate using this compound.

Materials:

  • Cells expressing SSTRs.

  • Lysis buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1% Nonidet P-40, 0.5% sodium deoxycholate, and protease inhibitors.

  • This compound.

  • Streptavidin-agarose or magnetic beads.

  • Wash buffer: Lysis buffer with a lower concentration of detergent.

  • Elution buffer: High concentration of free biotin or a low pH buffer.

Procedure:

  • Cell Lysis: Lyse the cells in ice-cold lysis buffer.

  • Binding of Ligand to Receptor: Incubate the cell lysate with this compound to allow the formation of the biotinylated ligand-receptor complex.

  • Capture of Complex: Add streptavidin-conjugated beads to the lysate and incubate to allow the biotinylated complex to bind to the beads.

  • Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the purified receptor from the beads using an appropriate elution buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-SSTR antibody.

purification_workflow start Start: Cells Expressing SSTRs lysis Cell Lysis start->lysis incubation Incubation with This compound lysis->incubation capture Capture with Streptavidin Beads incubation->capture wash Wash to Remove Non-specific Proteins capture->wash elution Elution of SSTR-Ligand Complex wash->elution analysis Analysis by SDS-PAGE & Western Blot elution->analysis end End: Purified SSTR analysis->end

Figure 3: Experimental workflow for the affinity purification of SSTRs.

Conclusion

This compound is a powerful research tool that retains the high-affinity binding and biological activity of its parent molecule. Its mechanism of action is centered on the activation of Gi-protein coupled somatostatin receptors, leading to the inhibition of adenylyl cyclase, modulation of ion channel activity, and activation of protein tyrosine phosphatases. These signaling events culminate in the potent inhibition of hormone secretion and cell proliferation. The experimental protocols detailed in this guide highlight the utility of the biotin moiety for the quantitative analysis of receptor binding and the efficient purification of somatostatin receptors, thereby advancing our understanding of somatostatin signaling in health and disease.

References

A Technical Guide to the Interaction of Biotinyl-Somatostatin-14 with Somatostatin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the interaction between Biotinyl-Somatostatin-14 and the five subtypes of somatostatin (B550006) receptors (SSTR1-5). It covers the binding affinity, functional signaling, and the experimental methodologies used to characterize these interactions, serving as a critical resource for researchers in pharmacology and drug development.

Introduction: Somatostatin and its Receptors

Somatostatin is a cyclic peptide hormone that acts as a key regulator of the endocrine system and a neurotransmitter in the central nervous system. It exists in two primary bioactive forms: a 14-amino acid peptide (Somatostatin-14 or SST-14) and an N-terminally extended 28-amino acid version (SST-28). Its wide-ranging physiological effects, predominantly inhibitory, are mediated through a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5. These receptors are expressed in various tissues, including the brain, pituitary, pancreas, and gastrointestinal tract, and are frequently overexpressed in neuroendocrine tumors (NETs), making them a prime target for diagnosis and therapy.

This compound is a derivative of SST-14 where a biotin (B1667282) molecule is attached, typically at the N-terminus. This modification allows for non-radioactive detection and purification using the high-affinity interaction between biotin and avidin (B1170675) or streptavidin, making it a valuable tool for receptor localization, binding assays, and affinity purification. Understanding how this modification impacts the interaction with SSTR subtypes is crucial for its application in research.

This compound and Receptor Binding Affinity

The addition of a biotin tag to Somatostatin-14 can potentially influence its binding characteristics. While comprehensive data for this compound binding to each of the five SSTR subtypes is limited in publicly available literature, studies on similar biotinylated analogs suggest that the modification is well-tolerated and retains high-affinity binding.

A study on a monobiotinylated Somatostatin-28 analog ([N-Biotinyl, Leu8, D-Trp22, Tyr25]SRIF28) provides valuable insight. In a competitive binding assay using rat pituitary GH4C1 cell membranes, this biotinylated analog exhibited a high affinity with an inhibition constant (Ki) of 337 ± 95 pM. This was found to be comparable to the affinity of the parent, unmodified Somatostatin-14, which had a Ki of 193 ± 16 pM in the same experimental system. This suggests that the biotin moiety does not significantly hinder the peptide's ability to bind to its receptor.

For a comparative baseline, the binding affinities of the parent molecule, Somatostatin-14, for all five cloned human somatostatin receptor subtypes are well-documented. SST-14 binds with high affinity to all five receptor subtypes, a key characteristic that underpins its broad physiological effects.[1]

Table 1: Comparative Binding Affinities (Ki) for Somatostatin Receptors
Receptor SubtypeLigandBinding Affinity (Ki, nM)Cell System
hSSTR1Somatostatin-142.5 ± 0.4CHO-K1 Cells
hSSTR2Somatostatin-140.9 ± 0.1CHO-K1 Cells
hSSTR3Somatostatin-141.8 ± 0.3CHO-K1 Cells
hSSTR4Somatostatin-142.0 ± 0.4CHO-K1 Cells
hSSTR5Somatostatin-141.1 ± 0.2CHO-K1 Cells
SSTR (mixed)Biotinyl-SST-28 Analog0.337 ± 0.095GH4C1 Pituitary Cells
SSTR (mixed)Somatostatin-140.193 ± 0.016GH4C1 Pituitary Cells

Data for hSSTR1-5 with Somatostatin-14 adapted from Patel, Y. C. (1999). Somatostatin and its receptor family. Frontiers in neuroendocrinology, 20(3), 157-198. Data for Biotinyl-SST-28 Analog and corresponding SST-14 from Heiman, K. A., et al. (1990). Characterization of a biotinylated somatostatin analog as a receptor probe. Endocrinology, 126(3), 1525-1530.

Functional Activity and Signaling Pathways

All five SSTR subtypes belong to the Gi/o family of GPCRs. The canonical signaling pathway initiated upon agonist binding is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This reduction in cAMP mediates many of somatostatin's inhibitory effects on hormone secretion and cell proliferation.[2][3]

Signaling_Pathway

The functional potency of an agonist is typically quantified by its half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in functional assays. Somatostatin-14 is a potent inhibitor of adenylyl cyclase activity, with reported IC50 values in the low nanomolar range.[4][5]

Table 2: Representative Functional Potencies for Somatostatin-14
Receptor/SystemLigandAssayPotency (IC50/EC50, nM)
Frog Pituitary CellsSomatostatin-14Competition with radioligand5.6 ± 0.6
GH3 Pituitary CellsSomatostatin-14Inhibition of GRF-stimulated Adenylyl Cyclase~10

Data adapted from Jeandel et al. (1998) and Labrie et al. (1985).[4][5]

Experimental Methodologies

Characterizing the interaction between this compound and SSTRs involves several key experimental protocols.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a non-radiolabeled ligand (the competitor, e.g., Biotinyl-SST-14) by measuring its ability to displace a radiolabeled ligand from the receptor.

Workflow_Binding_Assay

Detailed Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing a single human SSTR subtype (e.g., CHO-K1 or HEK293 cells).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration via Bradford or BCA assay.

  • Assay Execution (96-well format):

    • To each well, add assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

    • Add a constant concentration of a suitable radioligand (e.g., [¹²⁵I-Tyr¹¹]-SST-14).

    • For competition wells, add increasing concentrations of Biotinyl-SST-14.

    • For non-specific binding (NSB) wells, add a saturating concentration of unlabeled SST-14 (e.g., 1 µM).

    • Initiate the binding reaction by adding the membrane preparation to all wells.

  • Incubation and Filtration:

    • Incubate the plate for 60-120 minutes at room temperature to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/C) using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Data Analysis:

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in a microplate scintillation counter.

    • Calculate specific binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of Biotinyl-SST-14.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of Biotinyl-SST-14 to inhibit adenylyl cyclase activity, confirming its agonist function at the Gi-coupled SSTRs.

Detailed Protocol:

  • Cell Preparation:

    • Seed cells expressing the SSTR of interest into a 96- or 384-well plate and culture overnight.

  • Assay Execution:

    • Wash the cells with assay buffer (e.g., HBSS).

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor like IBMX for 15-30 minutes to prevent cAMP degradation.

    • Add serial dilutions of Biotinyl-SST-14 to the wells.

    • Stimulate adenylyl cyclase by adding a fixed concentration of forskolin (B1673556) to all wells (except the basal control). This raises intracellular cAMP levels, creating a signal window for measuring inhibition.

    • Incubate for 15-30 minutes at 37°C.

  • cAMP Detection and Analysis:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit. Common formats include HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or luciferase-based biosensors.

    • Generate a standard curve using known cAMP concentrations.

    • Plot the measured cAMP levels against the log concentration of Biotinyl-SST-14.

    • Fit the data to a dose-response curve to determine the IC50 (or EC50) value, representing the concentration of the ligand that produces 50% of the maximal inhibition.

Receptor Internalization Assay

Upon agonist binding, SSTRs (particularly SSTR2, SSTR3, and SSTR5) undergo internalization, a process that can be visualized and quantified.

Detailed Protocol:

  • Cell Line and Reagents:

    • Use cell lines stably expressing an SSTR tagged with a fluorescent protein (e.g., GFP-SSTR2). Alternatively, use immunofluorescence with an antibody against the receptor.

  • Agonist Stimulation:

    • Culture the cells on glass coverslips or in imaging-compatible microplates.

    • Treat the cells with varying concentrations of Biotinyl-SST-14 for different time points (e.g., 0, 15, 30, 60 minutes) at 37°C.

  • Visualization and Quantification:

    • Fix the cells with paraformaldehyde.

    • If not using a fluorescently tagged receptor, permeabilize the cells and incubate with a primary antibody specific to the SSTR, followed by a fluorescently labeled secondary antibody.

    • Image the cells using confocal microscopy. In unstimulated cells, fluorescence will be localized at the plasma membrane. Upon agonist-induced internalization, fluorescence will appear in punctate endocytic vesicles within the cytoplasm.

    • Quantify the degree of internalization using image analysis software by measuring the shift in fluorescence from the membrane to intracellular compartments.

Conclusion

This compound is a critical tool for studying somatostatin receptor biology. Existing data indicates that the biotin modification is well-tolerated, preserving the high-affinity binding characteristic of the parent Somatostatin-14 peptide. As a potent agonist, it activates the canonical Gi-coupled signaling pathway, leading to the inhibition of adenylyl cyclase. The detailed experimental protocols provided herein offer a robust framework for researchers to quantitatively assess the binding, signaling, and trafficking of SSTRs, facilitating further exploration into their physiological roles and their potential as therapeutic targets.

References

The Biological Activity of Biotinylated Somatostatin Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Somatostatin (B550006), a naturally occurring cyclic peptide hormone, and its synthetic analogs are pivotal in regulating a multitude of physiological processes, primarily through their interaction with a family of five G-protein coupled receptors (SSTR1-5). Their potent inhibitory effects on hormone secretion and cell proliferation have established them as crucial therapeutic agents for neuroendocrine tumors and other hormonal disorders. The conjugation of biotin (B1667282) to these analogs has emerged as a powerful strategy, leveraging the high-affinity interaction between biotin and avidin (B1170675) (or streptavidin) for a variety of biomedical applications. This includes targeted drug delivery, in vitro and in vivo imaging, and affinity-based purification of receptors.

This technical guide provides a comprehensive overview of the biological activity of biotinylated somatostatin analogs. It delves into their receptor binding affinities, the intricacies of their signaling pathways, and detailed experimental protocols for their characterization. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in the development and application of these promising bioconjugates.

The Power of Biotinylation: The Avidin-Biotin System

The cornerstone of the utility of biotinylated somatostatin analogs lies in the remarkable strength and specificity of the non-covalent interaction between biotin (Vitamin B7) and the proteins avidin or streptavidin. With a dissociation constant (Kd) in the range of 10⁻¹⁵ M, this bond is one of the strongest known in nature, making it essentially irreversible under physiological conditions[1]. This robust interaction forms the basis for numerous applications in biotechnology and medicine[1][2][3].

In the context of somatostatin analogs, biotinylation offers several advantages:

  • Targeted Drug Delivery: Biotinylated analogs can be used in pre-targeting strategies. In this approach, a biotinylated antibody or peptide is first administered to localize at the tumor site. Subsequently, a drug or imaging agent conjugated to avidin or streptavidin is introduced, which then binds with high affinity to the pre-localized biotinylated molecule, thereby concentrating the therapeutic or diagnostic payload at the target[2][3].

  • Enhanced Assay Sensitivity: The high affinity of the biotin-avidin interaction is exploited in a variety of in vitro assays, such as immunoassays and receptor binding studies, to enhance signal detection and purification[4].

  • Probes for Receptor Studies: Biotinylated analogs serve as valuable tools for studying receptor localization, trafficking, and for affinity purification of somatostatin receptors[5].

A critical consideration in the design of biotinylated somatostatin analogs is the site of biotin conjugation. The N-terminus of somatostatin-28 is a region known not to be essential for its biological activity, making it an ideal site for modification without significantly compromising receptor binding affinity[6].

Quantitative Analysis of Receptor Binding Affinity

The biological activity of a somatostatin analog is fundamentally determined by its binding affinity to the different somatostatin receptor subtypes. The introduction of a biotin moiety can potentially influence this interaction. Therefore, quantitative assessment of receptor binding is a critical step in the characterization of these modified peptides. The following tables summarize the receptor binding affinities of a well-characterized biotinylated somatostatin-28 analog.

Analog NameReceptor Subtype(s)Cell Line/Membrane PreparationRadioligand Used for CompetitionKi (pM)Reference(s)
[N-Biotinyl, Leu8, D-Trp22, Tyr25]SRIF28 (Bio-SRIF28)SSTR (non-selective)GH4C1 pituitary cell membranes[¹²⁵I-Tyr11]SRIF337 ± 95[5][6]
Bio-SRIF28-streptavidin complexSSTR (non-selective)GH4C1 pituitary cell membranes[¹²⁵I-Tyr11]SRIF1110 ± 47[5]
Somatostatin-14 (SRIF)SSTR (non-selective)GH4C1 pituitary cell membranes[¹²⁵I-Tyr11]SRIF193 ± 16[5][6]
Somatostatin-28 (SRIF28)SSTR (non-selective)GH4C1 pituitary cell membranes[¹²⁵I-Tyr11]SRIF299 ± 102[5][6]
RadioligandReceptor Subtype(s)Cell Line/Membrane PreparationKd (pM)Bmax (fmol/mg protein)Reference(s)
[¹²⁵I]Bio-SRIF28SSTR (non-selective)GH4C1 pituitary cell membranes66 ± 20170[6]

Somatostatin Receptor Signaling Pathways

Upon binding of a somatostatin analog, the cognate receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. These pathways are predominantly inhibitory and are mediated by pertussis toxin-sensitive G-proteins (Gi/o). The biotinylation of the analog does not appear to fundamentally alter these downstream signaling mechanisms.

The primary signaling pathways activated by somatostatin receptors include:

  • Inhibition of Adenylyl Cyclase: This is a hallmark of SSTR activation. The activated α-subunit of the G-protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP affects the activity of protein kinase A (PKA) and subsequently modulates the function of various cellular proteins, including ion channels and transcription factors[7].

  • Modulation of Ion Channels: Somatostatin receptors can directly regulate the activity of ion channels. This includes the activation of inwardly rectifying potassium (K+) channels, leading to membrane hyperpolarization and a decrease in cellular excitability. They also inhibit voltage-gated calcium (Ca2+) channels, which reduces calcium influx and subsequently inhibits hormone and neurotransmitter secretion.

  • Activation of Phosphotyrosine Phosphatases (PTPs): SSTRs can activate PTPs, such as SHP-1 and SHP-2. These enzymes counteract the activity of tyrosine kinases, which are often involved in proliferative signaling pathways. The activation of PTPs is a key mechanism underlying the anti-proliferative effects of somatostatin analogs[4][8].

  • Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway: The effect of somatostatin receptors on the MAPK pathway (including ERK, JNK, and p38) is complex and cell-type dependent. In many cancer cells, SSTR activation leads to the inhibition of the ERK pathway, contributing to the anti-proliferative effects[7].

Somatostatin_Signaling cluster_membrane Plasma Membrane SSTR Somatostatin Receptor (SSTR) G_protein Gi/o Protein SSTR->G_protein Activation SSA Biotinylated Somatostatin Analog SSA->SSTR Binding AC Adenylyl Cyclase G_protein->AC Inhibition K_channel ↑ K+ Channel Activity G_protein->K_channel Ca_channel ↓ Ca2+ Channel Activity G_protein->Ca_channel PTP ↑ Phosphotyrosine Phosphatase (SHP-1) G_protein->PTP cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Proliferation Inhibition of Cell Proliferation PKA->Proliferation Secretion Inhibition of Hormone Secretion K_channel->Secretion Ca_channel->Secretion MAPK ↓ MAPK (ERK) Pathway PTP->MAPK MAPK->Proliferation

Somatostatin Receptor Signaling Cascade

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of biotinylated somatostatin analogs.

Radioligand Binding Assay

This assay is used to determine the affinity (Ki) of a biotinylated somatostatin analog for its receptors.

a. Materials:

  • Cell Membranes: Membranes prepared from cells or tissues endogenously or recombinantly expressing somatostatin receptors (e.g., GH4C1 pituitary cells, CHO or HEK293 cells transfected with specific SSTR subtypes).

  • Radioligand: A radiolabeled somatostatin analog with high affinity for the target receptors (e.g., [¹²⁵I-Tyr11]-Somatostatin-14).

  • Biotinylated Analog: The unlabeled biotinylated somatostatin analog to be tested.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of unlabeled somatostatin (e.g., 1 µM).

  • Filtration Apparatus: A 96-well plate harvester with glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).

  • Scintillation Counter and Fluid.

b. Protocol:

  • Membrane Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, 1 mM EGTA, pH 7.4) with protease inhibitors.

    • Homogenize the cells using a Dounce homogenizer or sonicator.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet with homogenization buffer and resuspend in assay buffer.

    • Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).

  • Binding Assay:

    • In a 96-well plate, add in triplicate:

      • Total Binding: Cell membranes, radioligand, and assay buffer.

      • Non-specific Binding: Cell membranes, radioligand, and a high concentration of unlabeled somatostatin.

      • Competition: Cell membranes, radioligand, and increasing concentrations of the biotinylated somatostatin analog.

    • Incubate the plate at a specified temperature and duration (e.g., 60 minutes at 30°C) with gentle agitation to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through the glass fiber filter plate using the vacuum harvester.

    • Wash the filters three to four times with ice-cold wash buffer.

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the competing biotinylated analog.

    • Determine the IC50 value (the concentration of the analog that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes (SSTR-expressing cells) start->prep_membranes setup_assay Set up 96-well Plate Assay (Total, Non-specific, Competition) prep_membranes->setup_assay incubation Incubate to Reach Equilibrium setup_assay->incubation filtration Rapid Filtration (Separate bound from free radioligand) incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis end End analysis->end cAMP_Assay_Logic SSTR_cell SSTR-expressing Cell AC_active Active Adenylyl Cyclase SSTR_cell->AC_active Stimulation AC_inhibited Inhibited Adenylyl Cyclase SSTR_cell->AC_inhibited Inhibition Forskolin Forskolin (AC Stimulator) Forskolin->SSTR_cell Biotin_SSA Biotinylated Somatostatin Analog Biotin_SSA->SSTR_cell Binding cAMP_high ↑ cAMP AC_active->cAMP_high cAMP_low ↓ cAMP AC_inhibited->cAMP_low FRET_signal_low Low TR-FRET Signal cAMP_high->FRET_signal_low Displacement of tracer FRET_signal_high High TR-FRET Signal cAMP_low->FRET_signal_high Minimal displacement of tracer

References

Biotinyl-Somatostatin-14: A Technical Guide for the Study of G-Protein Coupled Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Somatostatin (B550006) receptors (SSTRs), a family of five G-protein coupled receptors (GPCRs) designated SSTR1 through SSTR5, are crucial regulators of endocrine and nervous system function. Their involvement in numerous physiological processes and their overexpression in various pathologies, particularly neuroendocrine tumors, have made them a significant target for both diagnostic imaging and therapeutic intervention. The study of these receptors necessitates robust and versatile molecular tools. Biotinyl-Somatostatin-14, a synthetic derivative of the endogenous peptide hormone somatostatin-14, has emerged as a powerful probe for elucidating the intricate biology of SSTRs.

This in-depth technical guide provides a comprehensive overview of the application of this compound in SSTR research. It details the relevant signaling pathways, provides structured quantitative data, and offers detailed experimental protocols for key assays. Furthermore, this guide includes custom visualizations to clarify complex biological processes and experimental workflows, empowering researchers and drug development professionals to effectively leverage this important research tool.

Somatostatin Receptor Signaling Pathways

Upon binding of an agonist, such as Somatostatin-14 or its biotinylated counterpart, SSTRs undergo a conformational change, leading to the activation of intracellular signaling cascades. These pathways are primarily mediated by pertussis toxin-sensitive Gi/o proteins and result in a predominantly inhibitory cellular response. The key signaling events include:

  • Inhibition of Adenylyl Cyclase: Activation of Gi proteins leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP affects the activity of protein kinase A (PKA) and downstream signaling pathways.

  • Modulation of Ion Channels: SSTR activation can lead to the opening of inwardly rectifying potassium (K+) channels, causing membrane hyperpolarization and a decrease in cellular excitability. Additionally, SSTRs can inhibit voltage-gated calcium (Ca2+) channels, reducing calcium influx and subsequent cellular processes such as hormone secretion.

  • Activation of Phospholipase C: Certain SSTR subtypes can also couple to Gq proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: SSTRs can influence cell growth and proliferation through the modulation of MAPK pathways, including the ERK, JNK, and p38 MAPK pathways.[1][2]

SST_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular SSTR SST Receptor Gi Gi/o Protein SSTR->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Decreases PLC Phospholipase C IP3 IP3 PLC->IP3 DAG DAG PLC->DAG K_channel K+ Channel Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Ca_channel Ca2+ Channel Inhibition_Secretion Inhibition of Hormone Secretion Ca_channel->Inhibition_Secretion SS14 Biotinyl- Somatostatin-14 SS14->SSTR Binds Gi->AC Inhibits Gi->PLC Activates Gi->K_channel Activates Gi->Ca_channel Inhibits PKA PKA cAMP->PKA Inhibits Ca_release Ca2+ Release IP3->Ca_release PKC PKC DAG->PKC MAPK MAPK Pathway PKC->MAPK

Figure 1: Somatostatin receptor signaling cascade.

Quantitative Data: Binding Affinities

While specific binding affinity data for this compound across all SSTR subtypes is not extensively documented in publicly available literature, the endogenous ligand Somatostatin-14 is known to bind with high affinity to all five receptor subtypes.[3] It is important to note that studies on other biotinylated somatostatin analogs, such as a derivative of somatostatin-28, have shown that biotinylation has a minimal impact on receptor binding affinity. For instance, one study reported a Ki of 337 pM for a biotinylated somatostatin-28 analog compared to 193 pM for the native peptide when binding to pituitary cell membranes. The following table summarizes the binding affinities (Ki in nM) of the unmodified Somatostatin-14 for the human SSTR subtypes. This data serves as a reliable proxy for the expected binding characteristics of this compound.

LigandSSTR1 (Ki, nM)SSTR2 (Ki, nM)SSTR3 (Ki, nM)SSTR4 (Ki, nM)SSTR5 (Ki, nM)
Somatostatin-14 1.30.41.11.60.9

Data is compiled from various sources and represents approximate values. Actual values may vary depending on the experimental conditions.

Experimental Protocols

The biotin (B1667282) moiety of this compound allows for versatile, non-radioactive detection methods, primarily through its high-affinity interaction with streptavidin conjugates (e.g., streptavidin-HRP for colorimetric or chemiluminescent detection, or fluorescently labeled streptavidin for imaging).

Competitive Receptor Binding Assay (Non-Radioactive)

This assay determines the binding affinity of a test compound by measuring its ability to compete with this compound for binding to SSTRs.

Binding_Assay_Workflow A Prepare cell membranes expressing SSTRs B Incubate membranes with This compound and competitor compound A->B C Separate bound from free ligand (filtration) B->C D Wash to remove unbound ligand C->D E Incubate with Streptavidin-HRP D->E F Add chemiluminescent substrate E->F G Measure signal (Luminometer) F->G H Data analysis: IC50 and Ki determination G->H

Figure 2: Workflow for a non-radioactive competitive binding assay.

Materials:

  • Cell membranes from a cell line overexpressing a specific SSTR subtype (e.g., CHO-K1 or HEK293 cells)

  • This compound

  • Test compounds (competitors)

  • Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well microplates (e.g., coated for high protein binding)

  • Plate reader with luminescence detection

Methodology:

  • Plate Coating: Coat the wells of a 96-well plate with the cell membrane preparation (typically 10-20 µg of protein per well) and incubate overnight at 4°C.

  • Blocking: Wash the wells with Wash Buffer and block non-specific binding sites by incubating with Assay Buffer for 1-2 hours at room temperature.

  • Competition Reaction:

    • Add a fixed concentration of this compound (typically at or below its Kd) to each well.

    • Add varying concentrations of the test compound to the wells. For determining non-specific binding, add a high concentration of unlabeled Somatostatin-14 (e.g., 1 µM). For total binding, add only Assay Buffer.

    • Incubate for 60-90 minutes at room temperature with gentle agitation to reach binding equilibrium.

  • Washing: Aspirate the incubation mixture and wash the wells 3-4 times with ice-cold Wash Buffer to remove unbound ligands.

  • Detection:

    • Add Streptavidin-HRP diluted in Assay Buffer to each well and incubate for 30-60 minutes at room temperature.

    • Wash the wells 3-4 times with Wash Buffer.

    • Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the non-specific binding signal from all other readings to obtain specific binding.

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of this compound).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of this compound and Kd is its dissociation constant for the receptor.

Receptor Internalization Assay (Fluorescence Microscopy)

This assay visualizes and quantifies the agonist-induced internalization of SSTRs from the cell surface.

Internalization_Assay_Workflow A Seed cells expressing SSTRs in imaging plates B Treat cells with This compound A->B C Incubate to allow for internalization B->C D Fix and permeabilize cells C->D E Incubate with fluorescently labeled Streptavidin D->E F Stain nuclei (e.g., DAPI) E->F G Acquire images using fluorescence microscopy F->G H Quantify internalization (image analysis software) G->H

Figure 3: Workflow for a receptor internalization assay.

Materials:

  • Live cells expressing the SSTR subtype of interest

  • This compound

  • Fluorescently labeled Streptavidin (e.g., Streptavidin-Alexa Fluor 488)

  • Cell culture medium

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Nuclear counterstain (e.g., DAPI)

  • Imaging plates (e.g., 96-well glass-bottom plates)

  • High-content imaging system or confocal microscope

Methodology:

  • Cell Seeding: Seed the cells in imaging plates and allow them to adhere and grow to an appropriate confluency.

  • Ligand Treatment: Replace the culture medium with fresh medium containing this compound at a concentration known to induce internalization (e.g., 100 nM). Include a negative control with no ligand.

  • Internalization: Incubate the cells at 37°C for a time course (e.g., 15, 30, 60 minutes) to allow for receptor internalization.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with fixation solution for 15 minutes at room temperature.

    • Wash with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

  • Staining:

    • Wash with PBS.

    • Incubate the cells with fluorescently labeled streptavidin diluted in PBS with 1% BSA for 1 hour at room temperature in the dark.

    • Wash with PBS.

    • Incubate with a nuclear counterstain for 5-10 minutes.

  • Imaging: Wash with PBS and acquire images using a high-content imaging system or a confocal microscope.

  • Analysis: Quantify the amount of internalized receptor by measuring the fluorescence intensity within the cytoplasm of the cells using image analysis software.

Application in Drug Discovery

This compound is a valuable tool in the drug discovery workflow for identifying and characterizing novel SSTR modulators. Its use in non-radioactive, high-throughput screening (HTS) compatible assays offers significant advantages in terms of safety and ease of use.

Drug_Discovery_Workflow cluster_screening Screening Phase cluster_validation Validation & Optimization cluster_development Development Phase A High-Throughput Screening (HTS) (Competitive Binding Assay) B Hit Identification A->B C Hit-to-Lead Optimization B->C D Lead Characterization (Functional Assays - e.g., cAMP, Internalization) C->D E Preclinical Development D->E

Figure 4: Role of this compound in drug discovery.

The primary application of this compound in drug discovery is in the initial HTS phase to identify "hits" from large compound libraries. The competitive binding assay described above can be adapted for a 384- or 1536-well plate format for automated screening. Compounds that effectively displace this compound are selected as hits. These hits are then subjected to further characterization in secondary assays, such as functional assays measuring cAMP levels or receptor internalization, to confirm their activity as agonists or antagonists and to determine their potency and efficacy.

Conclusion

This compound is a versatile and powerful tool for the investigation of somatostatin receptors. Its ability to be used in a variety of non-radioactive assays provides a safe and efficient means to study receptor binding, internalization, and to screen for novel therapeutic agents. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the effective application of this compound in both basic research and drug discovery endeavors, ultimately contributing to a deeper understanding of SSTR biology and the development of new treatments for a range of human diseases.

References

The Role of Biotin Tagging in Somatostatin-14 Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Somatostatin-14 (SST-14), a cyclic tetradecapeptide, is a crucial regulatory hormone and neurotransmitter that exerts its effects by binding to a family of five G-protein coupled receptors (SSTR1-5). The study of SST-14 and its receptors is paramount in understanding various physiological processes and in the development of therapeutics for conditions such as neuroendocrine tumors and acromegaly. The introduction of a biotin (B1667282) tag to SST-14 has proven to be a powerful and versatile tool, enabling researchers to overcome previous limitations in studying its molecular interactions. This technical guide provides an in-depth overview of the core applications of biotin-tagged SST-14, complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Applications of Biotinylated Somatostatin-14

The high-affinity interaction between biotin and streptavidin (or avidin) is one of the strongest non-covalent bonds known in nature, with a dissociation constant (Kd) in the femtomolar range.[1][2] This robust interaction forms the basis for the utility of biotin tagging in SST-14 research, facilitating:

  • Receptor-Ligand Binding Assays: Biotinylated SST-14 allows for non-radioactive and highly sensitive detection of receptor binding, providing a safer and often more convenient alternative to traditional radioligand assays.[3][4]

  • Receptor Purification: The strong interaction with immobilized streptavidin enables efficient affinity purification of somatostatin (B550006) receptors from complex biological samples.[5][6]

  • Internalization Studies: Tracking the internalization of biotin-tagged SST-14 provides insights into receptor trafficking and regulation.

  • Signaling Pathway Analysis: Biotinylated SST-14 can be used to isolate receptor-ligand complexes and their downstream signaling partners, aiding in the elucidation of complex cellular communication networks.

Quantitative Data Summary

The addition of a biotin tag to somatostatin has been shown to have a minimal impact on its binding affinity to its receptors, making it a reliable tool for quantitative studies. The following tables summarize key binding parameters from various studies.

Table 1: Binding Affinities of Somatostatin Analogs

LigandReceptorCell LineAssay TypeBinding Affinity (Ki/Kd/IC50)Reference
[N-Biotinyl, Leu8, D-Trp22, Tyr25]SRIF28SSTRGH4C1 pituitary cellsCompetition BindingKi: 337 ± 95 pM[7]
Native SRIF (Somatostatin)SSTRGH4C1 pituitary cellsCompetition BindingKi: 193 ± 16 pM[7]
[125I]Bio-SRIF28SSTRGH4C1 pituitary cellsSaturation BindingKd: 66 ± 20 pM[7]
Bio-SRIF28-streptavidin complexSSTRGH4C1 pituitary cellsCompetition BindingKi: 1110 ± 47 pM[7]
Somatostatin-14sst2L cellscAMP InhibitionIC50: 0.15 nM
Somatostatin-14-Rat primary anterior pituitary cellsGH Release InhibitionIC50: 0.1 nM
Somatostatin-14-Isolated mouse pancreatic isletsGlucagon Release InhibitionIC50: 0.04 nM
Somatostatin-14-Isolated mouse pancreatic isletsInsulin Release InhibitionIC50: 0.3 nM

Table 2: Kinetic Parameters of Biotin-Streptavidin Interaction

InteractionAssociation Rate Constant (ka)Dissociation Rate Constant (kd)Dissociation Constant (Kd)Reference
Biotin - Streptavidin> 1 x 10^7 M⁻¹s⁻¹3.10 ± 0.07 x 10⁻⁵ s⁻¹~56 fM[1]

Experimental Protocols

Biotinylation of Somatostatin-14

Objective: To covalently attach a biotin molecule to SST-14.

Materials:

  • Somatostatin-14 peptide

  • EZ-Link™ Sulfo-NHS-LC-Biotin or similar biotinylation reagent

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine (TEA)

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer

Protocol:

  • Dissolve SST-14 in a minimal amount of DMF or DMSO.

  • Add a 1.5 to 2-fold molar excess of the biotinylation reagent dissolved in DMF or DMSO.

  • Add a 2-fold molar excess of TEA to the reaction mixture to raise the pH and facilitate the reaction.

  • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Monitor the reaction progress by HPLC.

  • Purify the biotinylated SST-14 from the reaction mixture using preparative HPLC.

  • Confirm the identity and purity of the product by mass spectrometry.

Receptor Binding Assay using Biotinylated SST-14

Objective: To determine the binding affinity of biotinylated SST-14 to its receptors.

Materials:

  • Cells or cell membranes expressing somatostatin receptors (e.g., GH4C1 cells)

  • Biotinylated SST-14

  • Radiolabeled somatostatin (e.g., [125I-Tyr11]SRIF) for competition assays

  • Binding buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA)

  • Streptavidin-coated plates or beads

  • Wash buffer (Binding buffer without BSA)

  • Detection reagent (e.g., Europium-labeled streptavidin or streptavidin-HRP)

  • Plate reader

Protocol:

  • Direct Binding Assay: a. Coat a 96-well plate with streptavidin. b. Add a serial dilution of biotinylated SST-14 to the wells and incubate for 1 hour at room temperature. c. Wash the wells to remove unbound ligand. d. Add cell membranes expressing SSTRs to the wells and incubate for 2 hours at 30°C.[7] e. Wash the wells to remove unbound membranes. f. Detect the bound receptors using a specific antibody or by measuring a cellular component.

  • Competition Binding Assay: a. Incubate cell membranes with a fixed concentration of radiolabeled somatostatin and increasing concentrations of unlabeled biotinylated SST-14 for 2 hours at 30°C.[7] b. Separate bound from free radioligand by filtration through GF/C filters. c. Measure the radioactivity retained on the filters using a gamma counter. d. Calculate the Ki value from the IC50 value obtained from the competition curve.

Somatostatin Receptor Purification

Objective: To purify somatostatin receptors from a cell lysate using biotinylated SST-14.

Materials:

  • Cells expressing somatostatin receptors (e.g., GH4C1 cells)[5]

  • Biotinylated SST-14 analog (e.g., bio-S28)[5]

  • Lysis buffer (e.g., containing deoxycholate-lysophosphatidylcholine)[5]

  • Streptavidin-agarose beads

  • Wash buffer (Lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., containing GTP or a high concentration of free biotin)[5]

  • SDS-PAGE and Western blotting reagents

Protocol:

  • Saturate the membrane-bound receptors by incubating the cells with biotinylated SST-14.[5]

  • Lyse the cells to solubilize the receptor-ligand complex.[5]

  • Incubate the cell lysate with streptavidin-agarose beads to capture the biotinylated SST-14-receptor complex.[5]

  • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elute the receptor and associated proteins from the beads using the elution buffer.[5]

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the somatostatin receptor.

Visualizations

Signaling Pathways

Somatostatin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SST14 Somatostatin-14 SSTR SSTR SST14->SSTR Binds G_protein Gi/o SSTR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates MAPK_Pathway MAPK Pathway (ERK1/2) G_protein->MAPK_Pathway Modulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Cellular_Effects Cellular Effects (↓ Secretion, ↓ Proliferation, ↑ Apoptosis) PKA->Cellular_Effects IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Ca2 Ca²⁺ IP3_DAG->Ca2 ↑ Intracellular Ca2->Cellular_Effects MAPK_Pathway->Cellular_Effects

Caption: Somatostatin-14 signaling pathways.

Experimental Workflow: Receptor Purification

Receptor_Purification_Workflow start Cells Expressing SSTR incubation Incubate with Biotin-SST-14 start->incubation lysis Cell Lysis & Solubilization incubation->lysis capture Capture with Streptavidin Beads lysis->capture wash Wash to Remove Non-specific Proteins capture->wash elution Elute Receptor Complex (e.g., with GTP) wash->elution analysis Analyze by SDS-PAGE & Western Blot elution->analysis

Caption: Workflow for somatostatin receptor purification.

Logical Relationship: Biotin-Streptavidin Interaction in Assays

Biotin_Streptavidin_Logic Biotin_SST14 Biotinylated Somatostatin-14 Complex Biotin-SST-14-SSTR Complex Biotin_SST14->Complex Binds to SSTR Somatostatin Receptor SSTR->Complex Binds to Streptavidin Immobilized Streptavidin Complex->Streptavidin High-affinity binding Detection Detection/ Purification Streptavidin->Detection Enables

Caption: Logic of biotin-streptavidin use in SST-14 assays.

References

Biotinyl-Somatostatin-14: A Comprehensive Technical Guide for Receptor Localization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Somatostatin-14 (SST-14) is a cyclic neuropeptide that plays a crucial role in regulating a wide array of physiological processes, including neurotransmission and endocrine signaling. Its effects are mediated through a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5.[1][2] The distinct tissue distribution and signaling pathways of these receptor subtypes make them attractive targets for therapeutic intervention in various diseases, including neuroendocrine tumors.[3][4][5] The development of specific probes to visualize and quantify these receptors is paramount for both basic research and clinical applications.

Biotinyl-Somatostatin-14 is a synthetic analog of somatostatin-14 that has been modified with a biotin (B1667282) molecule.[6][7][8] This modification allows for high-affinity binding to avidin (B1170675) or streptavidin, which can be conjugated to various reporter molecules such as enzymes or fluorophores. This system provides a powerful and versatile tool for the localization and characterization of somatostatin (B550006) receptors in tissues and cells. This technical guide provides an in-depth overview of the application of this compound as a probe for receptor localization, including detailed experimental protocols, quantitative binding data, and visualization of associated signaling pathways.

Quantitative Data: Binding Affinities of Somatostatin Analogs

The affinity of this compound and other somatostatin analogs for different receptor subtypes is a critical parameter for designing and interpreting receptor localization studies. The following tables summarize key binding affinity data from the literature.

LigandReceptor SubtypeCell LineBinding AssayKi (nM)Kd (nM)IC50 (nM)Reference
Biotinyl-SRIF-28SRIF ReceptorGH4C1 Pituitary CellsCompetition Binding337 ± 95 pM[9]
Native SRIFSRIF ReceptorGH4C1 Pituitary CellsCompetition Binding193 ± 16 pM[9]
[125I]Bio-SRIF-28SRIF ReceptorGH4C1 Pituitary CellsSaturation Binding66 ± 20 pM[9]
Somatostatin-14SSTR1-5CHO-K1 cellsCompetition BindingHigh Affinity[2]
OctreotideSSTR2L cellscAMP inhibition[2]
L-054,522SSTR2L cellscAMP inhibition0.1[2]
Somatostatin-14Glucagon/Insulin ReleasePerfused Rat PancreasFunctional Assay0.04 (Glucagon)[2]
0.3 (Insulin)
L-054,522Glucagon/Insulin ReleasePerfused Rat PancreasFunctional Assay0.05 (Glucagon)[2]
12 (Insulin)
Ga-DOTA-[Tyr3]-octreotateSSTR2Transfected Cell LinesIn vitro binding0.2[10]
Y-DOTA-[Tyr3]-octreotateSSTR2Transfected Cell LinesIn vitro binding1.6[10]
In-DTPA-[Tyr3]-octreotateSSTR2Transfected Cell LinesIn vitro binding1.3[10]
Y-DOTA-lanreotideSSTR5Transfected Cell LinesIn vitro binding16[10]

Table 1: Binding Affinities of Somatostatin Analogs. This table summarizes the inhibitory constants (Ki), dissociation constants (Kd), and half-maximal inhibitory concentrations (IC50) for various somatostatin analogs across different somatostatin receptor subtypes (SSTRs). The data is compiled from studies using transfected cell lines and native tissues.

Experimental Protocols

Receptor Autoradiography

Receptor autoradiography is a technique used to visualize the distribution of receptors in tissue sections. This protocol is adapted for the use of radiolabeled this compound.

Materials:

  • Frozen tissue sections (10-20 µm) mounted on gelatin-coated slides

  • [125I]-Biotinyl-Somatostatin-14

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1% BSA, and protease inhibitors)

  • Unlabeled Somatostatin-14 for non-specific binding determination

  • Washing buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Autoradiography film or phosphor imaging screens

  • Developing reagents

Procedure:

  • Pre-incubation: Thaw and pre-incubate tissue sections in binding buffer for 15-30 minutes at room temperature to rehydrate the tissue and reduce non-specific binding.

  • Incubation: Incubate the sections with [125I]-Biotinyl-Somatostatin-14 in binding buffer for a predetermined time (e.g., 60-120 minutes) at room temperature. The optimal concentration of the radioligand should be determined empirically but is typically in the low nanomolar range.

  • Non-specific Binding: For a parallel set of sections, add a high concentration (e.g., 1 µM) of unlabeled Somatostatin-14 to the incubation medium to determine non-specific binding.

  • Washing: After incubation, wash the slides in ice-cold washing buffer to remove unbound radioligand. Typically, 2-3 washes of 5-10 minutes each are sufficient.

  • Drying: Quickly rinse the slides in distilled water and dry them under a stream of cold, dry air.

  • Exposure: Appose the dried slides to autoradiography film or a phosphor imaging screen in a light-tight cassette. The exposure time will vary depending on the specific activity of the radioligand and the density of receptors.

  • Development and Analysis: Develop the film or scan the imaging screen to visualize the distribution of receptors. The resulting image can be quantified using densitometry.

G cluster_0 Tissue Preparation cluster_1 Binding Assay cluster_2 Detection & Analysis Tissue Tissue Sectioning Sectioning Tissue->Sectioning Cryostat Mounting Mounting Sectioning->Mounting Cryostat Preincubation Preincubation Mounting->Preincubation Incubation Incubation Preincubation->Incubation [125I]Biotinyl-SST-14 Washing Washing Incubation->Washing Remove unbound ligand Drying Drying Washing->Drying Exposure Exposure Drying->Exposure Autoradiography film Development Development Exposure->Development Densitometry Analysis Analysis Development->Analysis Densitometry G cluster_0 Tissue Preparation cluster_1 Staining cluster_2 Visualization Deparaffinization Deparaffinization AntigenRetrieval AntigenRetrieval Deparaffinization->AntigenRetrieval For FFPE Blocking Blocking AntigenRetrieval->Blocking PrimaryIncubation PrimaryIncubation Blocking->PrimaryIncubation Biotinyl-SST-14 ABC_Incubation ABC_Incubation PrimaryIncubation->ABC_Incubation Avidin-Biotin Complex Detection Detection ABC_Incubation->Detection Substrate Counterstain Counterstain Detection->Counterstain Dehydration Dehydration Counterstain->Dehydration Mounting Mounting Dehydration->Mounting G SST Somatostatin SSTR SSTR (1-5) SST->SSTR Gi Gαi/o SSTR->Gi AC Adenylyl Cyclase Gi->AC Inhibits PLC PLC Gi->PLC Activates (subtype specific) K_channel K+ Channel Gi->K_channel Activates Ca_channel Ca2+ Channel Gi->Ca_channel Inhibits MAPK MAPK Pathway Gi->MAPK Modulates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Cell_Response Cellular Response (e.g., ↓ Secretion, ↓ Proliferation) PKA->Cell_Response IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca ↑ Ca2+ IP3_DAG->Ca Ca->Cell_Response K_efflux ↑ K+ Efflux K_channel->K_efflux K_efflux->Cell_Response Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Ca_influx->Cell_Response MAPK->Cell_Response

References

An In-depth Technical Guide to Understanding Somatostatin Signaling Pathways with Biotinylated Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of somatostatin (B550006) receptor signaling and the application of biotinylated ligands as powerful tools for their study. We will delve into the core signaling cascades, present detailed experimental protocols, and summarize key quantitative data to facilitate research and development in this field.

Introduction to Somatostatin and its Receptors

Somatostatin (SST) is a cyclic peptide hormone that acts as a crucial regulator in the endocrine and nervous systems.[1] Its diverse biological effects, which include inhibiting the secretion of various hormones like growth hormone and insulin, modulating neurotransmission, and controlling cell proliferation, are mediated by a family of five G-protein coupled receptors (GPCRs) known as somatostatin receptors (SSTRs), subtypes SSTR1 through SSTR5.[2][3] These receptors are expressed in numerous tissues and are particularly relevant in the context of neuroendocrine tumors (NETs), where their expression is often leveraged for diagnosis and therapy.[2][4]

The study of SSTR signaling is critical for understanding their physiological roles and for developing targeted therapeutics. Biotinylated ligands have emerged as versatile and indispensable probes in this research. By attaching a biotin (B1667282) molecule to a somatostatin analog, researchers can exploit the extraordinarily high and specific affinity of biotin for avidin (B1170675) and streptavidin (Kd < 10⁻¹⁰ M).[5][6] This enables sensitive, non-radioactive detection, purification, and analysis of SSTRs and their downstream signaling events.[7]

Somatostatin Receptor Signaling Pathways

Upon activation by somatostatin or its synthetic analogues, SSTRs initiate complex intracellular signaling cascades.[2][8] As members of the GPCR superfamily, they couple primarily to pertussis toxin-sensitive inhibitory G-proteins (Gi/o), which subsequently modulate the activity of various downstream effectors.[3][9] The five SSTR subtypes can trigger both common and distinct signaling pathways.

The primary signaling pathways include:

  • Inhibition of Adenylyl Cyclase (AC): All five SSTR subtypes couple to Gi proteins, which inhibit the activity of adenylyl cyclase.[3] This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1][2] The reduction in cAMP levels impacts numerous cellular processes, including hormone secretion and cell proliferation.[2]

  • Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathway: SSTR activation influences the MAPK/ERK (Extracellular signal-Regulated Kinase) pathway.[2][10] This signaling cascade is central to regulating cell growth, differentiation, and survival.[11][12] The effect of SSTR activation on the MAPK pathway is often anti-proliferative, involving the activation of phosphotyrosine phosphatases (PTPs) like SHP-2.[2][13]

  • Regulation of Ion Channels: SSTRs can modulate the activity of L-type Ca²⁺ and K⁺ channels, which is a key mechanism for inhibiting hormone secretion.[3] For instance, activation of these channels can lead to membrane hyperpolarization, which in turn reduces calcium influx and subsequent exocytosis of hormones.

  • Activation of Phospholipase C (PLC): Some SSTRs can also signal through the PLC pathway, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][14] This cascade ultimately results in the mobilization of intracellular calcium and the activation of Protein Kinase C (PKC).

Below is a diagram illustrating the major SSTR signaling cascades.

Somatostatin Signaling Pathways cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SST Somatostatin (Ligand) SSTR SSTR (1-5) SST->SSTR Binds G_protein Gi/o Protein SSTR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates IonChannel K+/Ca2+ Channels G_protein->IonChannel Modulates MAPK_cascade Ras/Raf/MEK/ERK Cascade G_protein->MAPK_cascade Modulates cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ion_effect Ion Flux (Hyperpolarization) IonChannel->Ion_effect ATP ATP ATP->cAMP Converts PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (↓ Secretion, ↓ Proliferation) PKA->Cellular_Response PIP2 PIP2 PIP2->PLC PKC PKC DAG->PKC Activates PKC->Cellular_Response Transcription Gene Transcription (e.g., p21) MAPK_cascade->Transcription Regulates Ion_effect->Cellular_Response Transcription->Cellular_Response

Diagram 1: Overview of Somatostatin Receptor (SSTR) signaling pathways.

Application of Biotinylated Ligands in SSTR Research

Biotinylated somatostatin analogues are powerful tools for elucidating SSTR function. The biotin moiety allows for a stable and high-affinity interaction with streptavidin, which can be conjugated to various reporters like enzymes (e.g., HRP) or fluorophores.[5][6] This versatility enables a wide range of applications.

Key Applications:

  • Receptor Binding Assays: To determine the affinity and specificity of unlabeled compounds.[15]

  • Receptor Localization and Trafficking: To visualize receptor distribution on the cell surface and track its internalization upon agonist stimulation.[16]

  • Affinity Purification: To isolate SSTRs and their interacting proteins from cell lysates for further characterization.[7][17]

  • Immunoassays: For use in ELISA-based formats to quantify receptor expression or ligand binding.[6]

The general workflow for using a biotinylated ligand to study SSTRs is depicted below.

Biotinylated Ligand Workflow General Workflow for SSTR Studies Using Biotinylated Ligands cluster_detection Detection & Analysis start Start: SSTR-expressing cells or membrane preparation step1 Incubate with Biotinylated-SST Analog start->step1 step2 Wash to remove unbound ligand step1->step2 step3 Add Streptavidin-Conjugate (e.g., SA-HRP, SA-Fluorophore) step2->step3 step4 Wash to remove unbound conjugate step3->step4 detect1 Binding Assay: Measure signal (e.g., colorimetric, fluorescence) step4->detect1 For Quantification detect2 Internalization Assay: Visualize with microscopy (e.g., Confocal, HCS) step4->detect2 For Imaging detect3 Affinity Purification: Capture with SA-beads, Elute & analyze (e.g., WB, MS) step4->detect3 For Isolation end End: Data Interpretation detect1->end detect2->end detect3->end

Diagram 2: Experimental workflow for using biotinylated somatostatin ligands.

Experimental Protocols and Data

Detailed methodologies are crucial for reproducible research. Here we provide protocols for key experiments used to characterize SSTR signaling with biotinylated ligands.

Receptor Binding Assay

This assay measures the binding affinity of a ligand to its receptor. A competitive binding assay using a biotinylated ligand can determine the inhibition constant (Ki) of a test compound.

Protocol: Competitive Radioligand Binding Assay

  • Preparation: Use membranes prepared from cells stably expressing the SSTR subtype of interest (e.g., from CHO-K1 or HEK293 cells).[18]

  • Incubation: In a 96-well plate, combine the cell membranes, a constant concentration of a radiolabeled somatostatin analog (e.g., [¹²⁵I-Tyr¹¹]SRIF), and varying concentrations of the unlabeled biotinylated somatostatin analog (competitor).

  • Equilibrium: Incubate the mixture for a specific time (e.g., 120 minutes at 30°C) to allow binding to reach equilibrium.[15]

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Analysis: Plot the percentage of specific binding against the log concentration of the biotinylated competitor. Use non-linear regression analysis to calculate the IC₅₀ (concentration of competitor that inhibits 50% of specific binding). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Quantitative Data: Binding Affinities of a Biotinylated SRIF Analog

The following table summarizes binding data for a biotinylated somatostatin-28 analog ([N-Biotinyl, Leu⁸, D-Trp²², Tyr²⁵]SRIF₂₈ or Bio-SRIF₂₈) competing for [¹²⁵I-Tyr¹¹]SRIF binding to pituitary cell membranes.[15][19]

LigandInhibition Constant (Ki) (pM)Notes
Native Somatostatin-14193 ± 16High-affinity binding of the natural ligand.
Bio-SRIF₂₈337 ± 95Biotinylation causes minimal disruption to binding affinity.
Bio-SRIF₂₈-Streptavidin Complex1110 ± 47The complex retains high-affinity binding, only 3-fold lower than the free biotinylated ligand.

Table 1: Competitive binding affinities for a biotinylated somatostatin analog and its streptavidin complex. Data are presented as mean ± SEM.[15][19]

Receptor Internalization Assay

This assay visualizes and quantifies the agonist-induced movement of receptors from the plasma membrane into the cell's interior.

Protocol: Fluorescence-Based Internalization Assay

  • Cell Culture: Plate cells stably expressing an SSTR subtype (e.g., SSTR3-tGFP in U2OS cells) onto glass-bottom imaging plates.[20]

  • Starvation: Before the experiment, starve cells in serum-free media for 1-2 hours to reduce basal receptor internalization.

  • Stimulation: Treat the cells with the biotinylated somatostatin analog at various concentrations for a defined time course (e.g., 30-120 minutes) at 37°C.[21] Include an untreated control.

  • Fixation & Permeabilization: Wash the cells with cold PBS, then fix with 4% paraformaldehyde. If not using a fluorescently tagged receptor, permeabilize the cells with a detergent like Triton X-100.

  • Staining: Incubate the cells with a fluorescently labeled streptavidin conjugate (e.g., Streptavidin-Alexa Fluor 488) to detect the biotinylated ligand bound to the internalized receptors. Stain nuclei with DAPI.

  • Imaging: Acquire images using a high-content imager or a confocal microscope.[20]

  • Analysis: Quantify internalization by measuring the increase in intracellular fluorescence intensity, often appearing as punctate vesicles in the perinuclear region.[20][22] Calculate the EC₅₀, the concentration of agonist that produces 50% of the maximal internalization response.

Quantitative Data: SSTR Internalization

The table below shows the half-maximal effective concentration (EC₅₀) for agonist-induced internalization of different SSTR subtypes.

Receptor SubtypeAgonistEC₅₀ for Internalization (M)Cell Line
SSTR3Somatostatin-289.25 x 10⁻⁸U2OS
SSTR5Somatostatin-284.34 x 10⁻¹²U2OS

Table 2: Agonist-induced internalization parameters for SSTR3 and SSTR5.[22][23]

Signal Transduction Assay (cAMP Measurement)

This assay measures the functional consequence of SSTR activation by quantifying changes in the intracellular level of the second messenger cAMP.

Protocol: cAMP Inhibition Assay

  • Cell Culture: Seed cells expressing the SSTR of interest into a 48- or 96-well plate.[24]

  • Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor such as IBMX (1 mM) for 30 minutes. This prevents the degradation of cAMP and enhances the signal window.[24]

  • Stimulation: Treat the cells with the biotinylated somatostatin analog (or other test agonists) in the presence of an adenylyl cyclase stimulator like forskolin (B1673556) (10 µM).[25] The agonist will inhibit this forskolin-stimulated cAMP production.

  • Lysis: After a short incubation (e.g., 20-30 minutes), lyse the cells to release intracellular cAMP.[24][26]

  • Quantification: Measure the cAMP concentration in the cell lysates using a commercially available kit, such as a LANCE TR-FRET cAMP assay or an ELISA-based kit.[24][25]

  • Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of the agonist. Calculate the IC₅₀ for cAMP inhibition.

Quantitative Data: SSTR-Mediated Signaling

This table summarizes the effects of SSTR activation on downstream signaling pathways.

Receptor SubtypePrimary G-ProteinDownstream EffectFunctional Outcome
SSTR1Gi↓ cAMP, ↑ MAPK (ERK)[13]Inhibition of proliferation
SSTR2Gi↓ cAMP, ↓ Ca²⁺, ↑ K⁺ channel activityInhibition of hormone secretion
SSTR3Gi↓ cAMPInhibition of proliferation, Induction of apoptosis
SSTR4Gi↑ Glutamate response[3]Neuromodulation
SSTR5Gi↓ cAMP, ↓ Ca²⁺Inhibition of hormone (e.g., GH, insulin) secretion

Table 3: Summary of primary signaling effects mediated by different SSTR subtypes.[2][3][13][27]

Conclusion

The study of somatostatin receptor signaling is fundamental to understanding its role in health and disease. Biotinylated ligands provide a robust, sensitive, and non-radioactive platform for investigating SSTR biology.[28] The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers to perform receptor binding, internalization, and signal transduction assays. By leveraging these powerful tools, scientists and drug development professionals can accelerate the discovery of novel therapeutics targeting the somatostatin system for conditions such as neuroendocrine tumors and acromegaly.

References

Methodological & Application

Application Notes and Protocols for Biotinyl-Somatostatin-14 Receptor Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Somatostatin-14 (SST-14) and its receptors (SSTRs) are pivotal in regulating a multitude of physiological processes, including neurotransmission, hormone secretion, and cell proliferation. The five identified SSTR subtypes (SSTR1-5) are members of the G-protein coupled receptor (GPCR) superfamily and represent significant targets for therapeutic intervention in various diseases, including neuroendocrine tumors and acromegaly. The development of a robust and sensitive binding assay for these receptors is crucial for the screening and characterization of novel therapeutic agents.

This document provides a detailed protocol for a non-radioactive, competitive receptor binding assay utilizing Biotinyl-Somatostatin-14. This assay format offers a safe and convenient alternative to traditional radioligand binding assays, leveraging the high-affinity interaction between biotin (B1667282) and streptavidin for detection. The protocols and data presented herein are intended to guide researchers in establishing and performing this assay for the characterization of ligand binding to somatostatin (B550006) receptors.

Data Presentation: Ligand Binding Affinities

The binding affinities of somatostatin and its analogs to the various somatostatin receptor subtypes are critical parameters in drug development. The following table summarizes the reported inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for the natural ligand Somatostatin-14. It is important to note that while the biotinylation of Somatostatin-14 is not expected to significantly alter its binding affinity, empirical determination of the binding affinity for the biotinylated ligand is recommended for each specific experimental system.

Receptor SubtypeLigandCell Line/TissueKi (nM)IC50 (nM)
SSTR1Somatostatin-14CHO, COS-1High Affinity-
SSTR2Somatostatin-14CHO, COS-1High Affinity0.1
SSTR3Somatostatin-14CHO, COS-1High Affinity-
SSTR4Somatostatin-14CHO, COS-1High Affinity-
SSTR5Somatostatin-14CHO, COS-1High Affinity-

Note: "High Affinity" indicates that Somatostatin-14 binds with nanomolar affinity to all five receptor subtypes[1][2]. The specific Ki and IC50 values can vary depending on the cell line and experimental conditions. The IC50 value for SSTR2 is a representative value from studies on rat primary anterior pituitary cells[2].

Experimental Protocols

This section details the necessary protocols for performing a competitive receptor binding assay using this compound.

Preparation of Cell Membranes Expressing Somatostatin Receptors

Materials:

  • Cells or tissues expressing the somatostatin receptor subtype of interest

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell Scraper

  • Homogenization Buffer (50 mM Tris-HCl, 1 mM EGTA, 5 mM MgCl2, pH 7.4), ice-cold

  • Protease Inhibitor Cocktail

  • Dounce homogenizer or sonicator

  • Refrigerated centrifuge

  • Bradford or BCA Protein Assay Kit

Protocol:

  • Culture cells to confluency. For tissues, ensure they are fresh or properly frozen.

  • Wash cells twice with ice-cold PBS and harvest by scraping. For tissues, mince into small pieces.

  • Centrifuge the cell suspension or tissue homogenate at 1,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the pellet in ice-cold Homogenization Buffer containing a protease inhibitor cocktail.

  • Homogenize the suspension using a Dounce homogenizer (20-30 strokes) or sonicator on ice.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in Assay Buffer (see section 2).

  • Determine the protein concentration of the membrane preparation using a Bradford or BCA protein assay.

  • Aliquot the membrane preparation and store at -80°C until use.

Competitive Receptor Binding Assay

Materials:

  • Streptavidin-coated 96-well plates (clear, white, or black depending on the detection method)

  • Cell membrane preparation expressing SSTRs

  • Assay Buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4)

  • This compound

  • Unlabeled Somatostatin-14 (or other competitor ligand)

  • Wash Buffer (50 mM Tris-HCl, 0.1% BSA, pH 7.4)

  • Streptavidin-HRP (for colorimetric or chemiluminescent detection) or Streptavidin-Fluorophore (for fluorescent detection)

  • TMB Substrate and Stop Solution (for HRP) or appropriate substrate for the chosen fluorophore

  • Plate reader

Protocol:

  • Plate Preparation: If not pre-blocked, wash the streptavidin-coated plates twice with Wash Buffer.

  • Assay Setup: Perform the assay in triplicate.

    • Total Binding: Add 50 µL of Assay Buffer and 50 µL of this compound (at a concentration near its Kd) to the wells.

    • Non-specific Binding (NSB): Add 25 µL of Assay Buffer, 25 µL of a high concentration of unlabeled Somatostatin-14 (e.g., 1 µM), and 50 µL of this compound.

    • Competitive Binding: Add 25 µL of increasing concentrations of the competitor ligand and 25 µL of Assay Buffer, followed by 50 µL of this compound.

  • Initiate Binding: Add 50 µL of the cell membrane preparation (typically 10-50 µg of protein per well) to all wells. The final volume in each well should be 150 µL.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Washing: Aspirate the contents of the wells and wash each well 3-4 times with 200 µL of ice-cold Wash Buffer.

  • Detection:

    • Add 100 µL of diluted Streptavidin-HRP or Streptavidin-Fluorophore to each well.

    • Incubate for 30-60 minutes at room temperature, protected from light.

    • Wash the wells 3-4 times with Wash Buffer.

  • Signal Generation:

    • For HRP: Add 100 µL of TMB Substrate to each well. Incubate until a blue color develops. Stop the reaction by adding 100 µL of Stop Solution. Read the absorbance at 450 nm.

    • For Fluorophore: Read the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the specific binding by subtracting the average NSB signal from the average total binding signal.

    • For competitive binding, plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the biotinylated ligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflows

Somatostatin Receptor Signaling

Upon binding of somatostatin or its analogs, SSTRs activate intracellular signaling cascades primarily through inhibitory G-proteins (Gi/o). The major downstream effects include the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, SSTRs can modulate other signaling pathways, including the activation of phosphotyrosine phosphatases (PTPs) and the regulation of mitogen-activated protein kinase (MAPK) pathways, which are involved in cell proliferation and apoptosis. Some SSTR subtypes can also couple to the phospholipase C (PLC) pathway.

Somatostatin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SST Somatostatin-14 SSTR SSTR SST->SSTR Binding G_protein Gi/o SSTR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition PLC Phospholipase C (PLC) G_protein->PLC Modulation PTP Phosphotyrosine Phosphatase (PTP) G_protein->PTP Activation cAMP cAMP AC->cAMP Cell_Effects Inhibition of Hormone Secretion Regulation of Cell Proliferation Induction of Apoptosis PLC->Cell_Effects MAPK MAPK Pathway PTP->MAPK Modulation ATP ATP cAMP->Cell_Effects Downstream Effects MAPK->Cell_Effects

Caption: Somatostatin receptor signaling cascade.

Experimental Workflow for Competitive Binding Assay

The workflow for the this compound competitive binding assay is a multi-step process that involves the preparation of reagents, incubation, and signal detection.

Workflow A Prepare Reagents: - Cell Membranes - Biotinyl-SST-14 - Unlabeled Competitor B Add Reagents to Streptavidin-Coated Plate A->B C Incubate to Reach Binding Equilibrium B->C D Wash to Remove Unbound Ligands C->D E Add Streptavidin-HRP or Fluorophore D->E F Incubate for Detection Reagent Binding E->F G Wash to Remove Unbound Detection Reagent F->G H Add Substrate and Measure Signal G->H I Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki H->I

Caption: Workflow for the competitive binding assay.

References

Application Notes: Biotinyl-Somatostatin-14 for Immunohistochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Somatostatin-14 is a naturally occurring cyclic peptide hormone and neurotransmitter that exerts its biological effects through a family of five G-protein coupled receptors (SSTR1-5). These receptors are expressed in various tissues, including the central nervous system, pancreas, gastrointestinal tract, and on the surface of many neuroendocrine tumors (NETs). The expression of somatostatin (B550006) receptors on tumor cells provides a valuable target for both diagnostics and therapy.

Biotinyl-Somatostatin-14 is a synthetic analog of somatostatin-14 that is covalently linked to a biotin (B1667282) molecule. This modification allows for the detection of somatostatin receptors in tissue sections using the high-affinity interaction between biotin and streptavidin (or avidin). This application note provides a detailed protocol for the use of this compound in immunohistochemistry (IHC) for the localization of somatostatin receptors.

Principle of the Method

The use of this compound for the detection of somatostatin receptors is a ligand-based histochemical staining method. The biotinylated peptide is incubated with a tissue section, where it binds to somatostatin receptors. The tissue is then incubated with a streptavidin-enzyme conjugate (e.g., streptavidin-horseradish peroxidase). The streptavidin binds with high affinity to the biotin moiety of the somatostatin analog. Finally, a chromogenic substrate is added, which is converted by the enzyme into a colored precipitate at the site of receptor expression, allowing for visualization by light microscopy.

Data Presentation

The binding affinity of somatostatin and its analogs to the five human somatostatin receptor subtypes is a critical factor in the utility of these peptides for receptor localization. The following table summarizes the binding affinities (Ki in nM) of Somatostatin-14 for each receptor subtype. Lower Ki values indicate higher binding affinity.

Receptor SubtypeBinding Affinity (Ki in nM)
SSTR1High Affinity
SSTR21.5
SSTR3High Affinity
SSTR4High Affinity
SSTR5High Affinity

Note: Specific Ki values for Somatostatin-14 across all subtypes are not consistently reported in a single study, but it is well-established that Somatostatin-14 binds with high affinity to all five receptor subtypes. The Ki for SSTR2 is provided as a specific example.

Signaling Pathway

Somatostatin receptors are coupled to inhibitory G-proteins (Gi). Upon binding of Somatostatin-14, a conformational change in the receptor activates the Gi protein, leading to the dissociation of its α and βγ subunits. The activated subunits then modulate the activity of several downstream effectors, primarily inhibiting adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. Other downstream effects include the modulation of ion channels and the activation of phosphotyrosine phosphatases.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SST14 Biotinyl- Somatostatin-14 SSTR SSTR (1-5) SST14->SSTR Binds Gi Gi Protein SSTR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Inhibition of Hormone Secretion) PKA->Response Phosphorylates Targets

Somatostatin Receptor Signaling Pathway.

Experimental Protocols

Immunohistochemical Staining Protocol for this compound

This protocol is a general guideline and may require optimization for specific tissues and experimental conditions.

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections on charged slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 70%)

  • Deionized water

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Blocking Buffer (e.g., PBS with 5% Normal Goat Serum and 0.3% Triton X-100)

  • This compound

  • Streptavidin-HRP (Horseradish Peroxidase)

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Mounting medium

  • Humidified chamber

  • Coplin jars

  • Microscope

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene for 2 x 5 minutes.

    • Immerse slides in 100% ethanol for 2 x 3 minutes.

    • Immerse slides in 95% ethanol for 2 x 3 minutes.

    • Immerse slides in 70% ethanol for 2 x 3 minutes.

    • Rinse slides in deionized water for 5 minutes.

  • Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):

    • Preheat Antigen Retrieval Buffer to 95-100°C.

    • Immerse slides in the preheated buffer and incubate for 20-30 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse slides in PBS for 2 x 5 minutes.

  • Blocking:

    • Carefully wipe around the tissue section and apply Blocking Buffer.

    • Incubate in a humidified chamber for 1 hour at room temperature.

  • Incubation with this compound:

    • Dilute this compound to the desired concentration (e.g., 1-10 µg/mL) in Blocking Buffer.

    • Gently blot the excess Blocking Buffer from the slides.

    • Apply the diluted this compound solution to the tissue sections.

    • Incubate in a humidified chamber overnight at 4°C.

  • Washing:

    • Rinse slides in PBS for 3 x 5 minutes.

  • Incubation with Streptavidin-HRP:

    • Dilute Streptavidin-HRP according to the manufacturer's instructions in PBS.

    • Apply the diluted Streptavidin-HRP to the tissue sections.

    • Incubate in a humidified chamber for 30-60 minutes at room temperature.

  • Washing:

    • Rinse slides in PBS for 3 x 5 minutes.

  • Chromogenic Detection:

    • Prepare the DAB substrate solution according to the manufacturer's instructions.

    • Apply the DAB solution to the tissue sections.

    • Monitor the color development under a microscope (typically 1-10 minutes).

    • Stop the reaction by immersing the slides in deionized water.

  • Counterstaining:

    • Immerse slides in Hematoxylin for 1-2 minutes.

    • Rinse slides in running tap water until the water runs clear.

    • "Blue" the sections in a suitable buffer or tap water.

  • Dehydration and Mounting:

    • Dehydrate the slides through a graded series of ethanol (70%, 95%, 100%).

    • Clear the slides in xylene.

    • Apply a coverslip using a permanent mounting medium.

Controls:

  • Negative Control: Omit the this compound incubation step to check for non-specific binding of the streptavidin-HRP conjugate.

  • Competition Control: Co-incubate the this compound with an excess of unlabeled Somatostatin-14 to demonstrate the specificity of the binding to the somatostatin receptors.

  • Positive Control: Use a tissue known to express high levels of somatostatin receptors (e.g., pancreas, neuroendocrine tumor tissue).

G start Start: Paraffin-Embedded Tissue Section deparaffinize Deparaffinization & Rehydration start->deparaffinize antigen_retrieval Antigen Retrieval (HIER) deparaffinize->antigen_retrieval blocking Blocking (Normal Serum) antigen_retrieval->blocking ligand_incubation Incubation: This compound blocking->ligand_incubation wash1 Wash (PBS) ligand_incubation->wash1 streptavidin_incubation Incubation: Streptavidin-HRP wash1->streptavidin_incubation wash2 Wash (PBS) streptavidin_incubation->wash2 detection Chromogenic Detection (DAB) wash2->detection counterstain Counterstaining (Hematoxylin) detection->counterstain dehydrate_mount Dehydration & Mounting counterstain->dehydrate_mount end End: Microscopic Analysis dehydrate_mount->end

IHC Experimental Workflow.

Application Notes and Protocols for Biotinyl-Somatostatin-14 in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Biotinyl-Somatostatin-14 in the analysis of somatostatin (B550006) receptor (SSTR) expression on the cell surface using flow cytometry. This document includes detailed protocols, data on binding affinities, receptor expression profiles on various cell lines, and a schematic of the somatostatin receptor signaling pathway.

Introduction

Somatostatin (SST) is a cyclic peptide hormone that plays a crucial role in regulating a wide range of physiological processes, including neurotransmission, cell proliferation, and hormone secretion. Its effects are mediated through a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5. These receptors are expressed in various tissues and are often overexpressed in neuroendocrine tumors (NETs), making them attractive targets for both diagnostic imaging and therapy.

This compound is a biologically active analog of the native somatostatin-14 peptide that has been conjugated with biotin. This modification allows for indirect detection using fluorochrome-conjugated streptavidin, making it a valuable tool for assessing the surface expression of somatostatin receptors on individual cells via flow cytometry. This technique enables the quantification and characterization of SSTR-positive cell populations within heterogeneous samples.

Data Presentation

Binding Affinity of Somatostatin-14 to Human SSTR Subtypes

The binding affinity of the parent peptide, Somatostatin-14, to the five human somatostatin receptor subtypes is a critical parameter for interpreting experimental results. The following table summarizes the equilibrium dissociation constants (Ki) from competitive binding assays using recombinant human SSTRs expressed in CHO-K1 or COS-7 cells. Lower Ki values indicate higher binding affinity.

Receptor SubtypeKi (nM)
SSTR11.8
SSTR20.4
SSTR31.0
SSTR415
SSTR51.1

Data compiled from publicly available research.

Somatostatin Receptor Expression in Cancer Cell Lines

The expression of somatostatin receptors varies significantly among different cancer cell lines. This table provides a summary of SSTR subtype expression in commonly used cell lines, as determined by various methods including RT-PCR, immunohistochemistry, and flow cytometry. This information can guide the selection of appropriate positive and negative control cell lines for your experiments.

Cell LineCancer TypeSSTR1SSTR2SSTR3SSTR4SSTR5
BON-1 Pancreatic Neuroendocrine Tumor+- (low)+ (very low)-+ (low)
QGP-1 Pancreatic Neuroendocrine Tumor-+---
MCF-7 Breast Cancer+/-+-+/-+
A549 Lung Carcinoma-+---
DU-145 Prostate Cancer+++--
PC-3 Prostate Cancer+++--
NCI-H69 Small Cell Lung Cancer-+---
HEK293 Embryonic Kidney-+ (moderate)+ (low)-+ (low)

Expression levels are indicated as: + (positive), - (negative/not detected), +/- (variable reports). This table is a qualitative summary from multiple sources and expression levels can vary between studies and culture conditions.

Experimental Protocols

Protocol 1: Cell Surface Staining of Somatostatin Receptors using this compound

This protocol details the steps for staining cell surface somatostatin receptors using this compound followed by detection with a fluorochrome-conjugated streptavidin.

Materials:

  • This compound

  • Cells of interest (e.g., BON-1 for SSTR5/SSTR3, QGP-1 for SSTR2)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Fluorochrome-conjugated Streptavidin (e.g., Streptavidin-PE, Streptavidin-APC)

  • 7-AAD or Propidium Iodide (for dead cell exclusion)

  • FACS tubes (5 mL polystyrene round-bottom tubes)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • For suspension cells, collect by centrifugation at 300 x g for 5 minutes at 4°C.

    • For adherent cells, detach using a gentle non-enzymatic cell dissociation solution. Avoid using trypsin as it may cleave the extracellular domains of the receptors.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in cold Flow Cytometry Staining Buffer and perform a cell count. Adjust the cell concentration to 1 x 10^6 cells/mL.

  • Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into each FACS tube.

    • Add this compound to the cell suspension at a pre-determined optimal concentration (typically in the range of 10-100 nM). It is crucial to perform a titration experiment to determine the optimal concentration for your specific cell type and experimental conditions.

    • Incubate for 30-45 minutes at 4°C in the dark.

    • Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer by centrifuging at 300 x g for 5 minutes at 4°C and decanting the supernatant.

  • Secondary Staining:

    • Resuspend the cell pellet in 100 µL of cold Flow Cytometry Staining Buffer.

    • Add the fluorochrome-conjugated streptavidin at the manufacturer's recommended dilution.

    • Incubate for 20-30 minutes at 4°C in the dark.

    • Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer as described in step 2.

  • Data Acquisition:

    • Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

    • Just before analysis, add a dead cell exclusion dye (e.g., 7-AAD or PI) according to the manufacturer's instructions.

    • Acquire the samples on a flow cytometer. Be sure to include the following controls:

      • Unstained cells.

      • Cells stained only with fluorochrome-conjugated streptavidin (to assess non-specific binding of the secondary reagent).

      • Cells stained with this compound but without streptavidin (as a negative control for the secondary staining step).

      • A known SSTR-negative cell line as a biological negative control.

      • A known SSTR-positive cell line as a biological positive control.

Visualizations

Somatostatin Receptor Signaling Pathway

Somatostatin_Signaling Somatostatin Receptor Signaling Pathway SST Somatostatin-14 SSTR SSTR (1-5) SST->SSTR Binds to Gi Gi/o Protein SSTR->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits Ca_channel Voltage-gated Ca2+ Channels Gi->Ca_channel Inhibits K_channel K+ Channels Gi->K_channel Activates PLC Phospholipase C (PLC) Gi->PLC Activates MAPK_pathway MAPK Pathway (ERK1/2, JNK, p38) Gi->MAPK_pathway Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Hormone_Secretion Hormone Secretion Inhibition PKA->Hormone_Secretion Ca_channel->Hormone_Secretion Required for K_channel->Hormone_Secretion Hyperpolarization inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Cycle_Arrest Cell Cycle Arrest MAPK_pathway->Cell_Cycle_Arrest Apoptosis Apoptosis MAPK_pathway->Apoptosis

Caption: Somatostatin receptor signaling cascade.

Experimental Workflow for SSTR Expression Analysis

Flow_Cytometry_Workflow Flow Cytometry Workflow for SSTR Expression Analysis start Start: Cell Culture prep Cell Preparation (Harvest & Wash) start->prep stain1 Primary Staining: Incubate with This compound prep->stain1 wash1 Wash (x2) stain1->wash1 stain2 Secondary Staining: Incubate with Fluorochrome-Streptavidin wash1->stain2 wash2 Wash (x2) stain2->wash2 dead_stain Add Dead Cell Stain (e.g., 7-AAD) wash2->dead_stain acquire Data Acquisition (Flow Cytometer) dead_stain->acquire analysis Data Analysis: Gate on live, single cells Quantify fluorescence acquire->analysis end End: SSTR Expression Profile analysis->end

Caption: Experimental workflow for flow cytometry.

Affinity Purification of Somatostatin Receptors Using Biotinyl-Somatostatin-14: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the affinity purification of somatostatin (B550006) receptors (SSTRs) utilizing Biotinyl-Somatostatin-14. This method leverages the high-affinity interaction between biotin (B1667282) and streptavidin to isolate SSTRs from cell membranes and other biological samples. The protocols outlined below are compiled from established methodologies for membrane protein purification and specific applications of biotinylated somatostatin analogs.

Introduction

Somatostatin receptors are a family of G protein-coupled receptors (GPCRs) that mediate the diverse physiological effects of the peptide hormone somatostatin. The five known subtypes (SSTR1-5) are key targets in the diagnosis and treatment of various pathologies, including neuroendocrine tumors and acromegaly. The development of effective therapeutics necessitates a thorough understanding of their structure and function, for which purified receptor preparations are essential.

Affinity chromatography using a biotinylated analog of the natural ligand, Somatostatin-14, provides a highly specific and efficient method for the purification of these receptors. This compound binds to SSTRs with high affinity, and the biotin moiety allows for strong and specific capture by immobilized streptavidin. This protocol details the steps for membrane preparation, receptor solubilization, affinity capture, and elution of functional somatostatin receptors.

Data Presentation

Table 1: Binding Affinity of Somatostatin Analogs to Human Somatostatin Receptor Subtypes (SSTRs)

The binding affinity of somatostatin and its analogs is a critical parameter for designing affinity purification strategies. The following table summarizes the binding affinities (Ki in nM) of Somatostatin-14 and a related biotinylated analog to different human SSTR subtypes expressed in cell lines. Lower Ki values indicate higher binding affinity.

LigandSSTR1 (Ki, nM)SSTR2 (Ki, nM)SSTR3 (Ki, nM)SSTR4 (Ki, nM)SSTR5 (Ki, nM)Reference
Somatostatin-14High AffinityHigh AffinityHigh AffinityHigh AffinityHigh Affinity[1][2]
Biotinyl-[Leu8, D-Trp22, Tyr25]SRIF28-0.337 ± 0.095---

Experimental Protocols

This section provides a detailed, step-by-step protocol for the affinity purification of somatostatin receptors.

Protocol 1: Preparation of Cell Membranes

This protocol describes the preparation of crude cell membranes from cultured cells overexpressing a specific somatostatin receptor subtype.

Materials:

  • Cultured cells expressing the target somatostatin receptor

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1 mM EGTA, and protease inhibitor cocktail (e.g., cOmplete™, Roche)

  • Sucrose (B13894) solutions (45% and 35% w/v in Homogenization Buffer)

  • Dounce homogenizer or similar tissue grinder

  • Ultracentrifuge and appropriate rotors

Procedure:

  • Harvest cells by centrifugation at 500 x g for 10 minutes at 4°C.

  • Wash the cell pellet twice with ice-cold PBS.

  • Resuspend the cell pellet in 10 volumes of ice-cold Homogenization Buffer.

  • Homogenize the cells using a Dounce homogenizer with 20-30 strokes on ice.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Carefully collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the crude membranes.

  • Resuspend the membrane pellet in Homogenization Buffer. For further purification, proceed with a sucrose gradient centrifugation.

  • Layer the resuspended membranes onto a discontinuous sucrose gradient (e.g., 45% and 35% sucrose layers).

  • Centrifuge at 150,000 x g for 2 hours at 4°C.

  • Collect the membrane fraction at the interface of the 35% and 45% sucrose layers.

  • Dilute the collected fraction with Homogenization Buffer and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the purified membranes.

  • Resuspend the final membrane pellet in a minimal volume of storage buffer (e.g., Homogenization Buffer with 10% glycerol) and store at -80°C until use.

Protocol 2: Affinity Purification of Somatostatin Receptors

This protocol details the solubilization of membrane-bound receptors and their subsequent purification using this compound and streptavidin-agarose resin.

Materials:

  • Purified cell membranes expressing SSTRs

  • This compound

  • Streptavidin-agarose resin (e.g., Streptavidin Sepharose High Performance)

  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and protease inhibitor cocktail

  • Solubilization Buffer: Binding Buffer containing 1% (w/v) digitonin (B1670571) or other mild non-ionic detergent (e.g., CHAPS, dodecyl maltoside)

  • Wash Buffer: Binding Buffer containing 0.1% (w/v) digitonin

  • Elution Buffer: Due to the strong biotin-streptavidin interaction, elution can be challenging. Options include:

    • Competitive Elution (Gentle): Wash Buffer containing a high concentration of free biotin (e.g., 2-10 mM) at 37°C. This is often inefficient.

    • Denaturing Elution (Harsh): 0.1 M Glycine-HCl (pH 2.5-3.0) or SDS-PAGE sample buffer. Note that denaturing elution will likely unfold the receptor.

    • GTPγS Elution (for G-protein coupled receptors): Wash Buffer containing 100 µM GTPγS can be used to elute the receptor-G protein complex.

  • Neutralization Buffer (for acidic elution): 1 M Tris-HCl (pH 8.5)

Procedure:

Part A: Receptor Saturation and Solubilization

  • Thaw the purified cell membranes on ice.

  • Dilute the membranes in ice-cold Binding Buffer to a final protein concentration of 1-5 mg/mL.

  • Add this compound to saturate the receptors. A concentration of 5-10 times the Kd of the ligand for the receptor is recommended. Incubate for 1-2 hours at 4°C with gentle agitation.

  • Add an equal volume of Solubilization Buffer to the membrane suspension.

  • Incubate for 1-2 hours at 4°C with gentle agitation to solubilize the membrane proteins.

  • Centrifuge at 100,000 x g for 1 hour at 4°C to pellet the unsolubilized material.

  • Carefully collect the supernatant containing the solubilized receptor-ligand complex.

Part B: Affinity Capture and Elution

  • Equilibrate the streptavidin-agarose resin by washing with 5-10 column volumes of Solubilization Buffer.

  • Add the solubilized receptor-ligand complex to the equilibrated resin.

  • Incubate for 2-4 hours at 4°C with gentle end-over-end rotation.

  • Pack the slurry into a chromatography column or use in a batch format.

  • Wash the resin extensively with 20-30 column volumes of Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

  • Elute the bound receptor using the chosen Elution Buffer.

    • If using acidic elution, collect fractions into tubes containing Neutralization Buffer to immediately neutralize the pH.

  • Analyze the eluted fractions for the presence of the purified receptor by SDS-PAGE, Western blotting, or functional assays.

Visualizations

Somatostatin Receptor Signaling Pathway

Somatostatin receptor activation by somatostatin or its analogs triggers several intracellular signaling cascades, primarily through coupling to inhibitory G proteins (Gi/o). Key pathways include the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channels. Additionally, SSTRs can activate phosphotyrosine phosphatases and influence the mitogen-activated protein kinase (MAPK) pathway.

Somatostatin_Signaling cluster_legend Legend SST Somatostatin (or Biotinyl-SST-14) SSTR Somatostatin Receptor (SSTR) SST->SSTR G_protein Gi/o Protein SSTR->G_protein AC Adenylyl Cyclase G_protein->AC inhibits PLC Phospholipase C (PLC) G_protein->PLC activates* MAPK MAPK Pathway G_protein->MAPK modulates Ion_Channel Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channel modulates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response Cellular Response (e.g., Inhibition of Hormone Secretion, Anti-proliferation) PKA->Cellular_Response PLC->Cellular_Response MAPK->Cellular_Response Ion_Channel->Cellular_Response key_activates Activation key_inhibits Inhibition a -> i -| note *Activation of PLC is receptor subtype-specific.

Caption: Overview of major somatostatin receptor signaling pathways.

Experimental Workflow for Affinity Purification

The following diagram illustrates the key steps involved in the affinity purification of somatostatin receptors using this compound.

Affinity_Purification_Workflow start Start: Cells Expressing SSTR membrane_prep 1. Membrane Preparation start->membrane_prep solubilization 2. Receptor Saturation & Solubilization with Biotinyl-SST-14 membrane_prep->solubilization centrifugation Centrifugation solubilization->centrifugation supernatant Solubilized Receptor- Ligand Complex centrifugation->supernatant Supernatant pellet Insoluble Material (Discard) centrifugation->pellet Pellet affinity_capture 3. Affinity Capture on Streptavidin-Agarose supernatant->affinity_capture washing 4. Washing affinity_capture->washing elution 5. Elution washing->elution analysis 6. Analysis of Purified Receptor elution->analysis

Caption: Workflow for somatostatin receptor affinity purification.

References

Application Notes and Protocols: Detection of Somatostatin Receptors using Biotinyl-Somatostatin-14 in Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Somatostatin (B550006) receptors (SSTRs) are a family of G-protein coupled receptors (GPCRs) that are expressed in various tissues, including the central nervous system and neuroendocrine cells.[1] The five subtypes, SSTR1-5, are key targets in the diagnosis and treatment of neuroendocrine tumors and other pathological conditions.[1] A common method for detecting and characterizing these receptors is through immunoassays such as Western blotting. However, an alternative and powerful technique, known as far-western blotting, utilizes a biotinylated ligand, such as Biotinyl-Somatostatin-14, to probe for the receptor protein on a membrane. This method allows for the detection of receptors based on their functional ability to bind to their ligand, providing insights into the receptor's conformational integrity.

These application notes provide a detailed protocol for the use of this compound as a probe in a far-western blot assay to detect somatostatin receptors.

Principle of the Method

The far-western blotting technique is a modification of the standard western blot procedure. In this method, total protein from cell or tissue lysates is separated by SDS-PAGE and transferred to a membrane. Instead of using a primary antibody to detect the protein of interest, the membrane is probed with a biotinylated ligand, in this case, this compound. The biotin (B1667282) tag on the ligand is then detected using an enzyme-conjugated streptavidin (e.g., streptavidin-horseradish peroxidase), which catalyzes a chemiluminescent reaction for visualization. A critical step in this process is the denaturation and subsequent renaturation of the receptor protein on the membrane to ensure it is in a proper conformation to bind the ligand.

Quantitative Data: Ligand Binding Affinities

The following table summarizes the binding affinities (IC50) of the native Somatostatin-14 for the five human somatostatin receptor subtypes.

Receptor SubtypeBinding Affinity (IC50, nM)
SSTR1High Affinity
SSTR2High Affinity
SSTR3High Affinity
SSTR4High Affinity
SSTR5High Affinity

Note: "High Affinity" indicates that Somatostatin-14 binds to all five receptor subtypes with similar, high affinity.[1][3]

Experimental Protocols

Materials and Reagents
  • Cells or Tissues expressing Somatostatin Receptors: (e.g., neuroendocrine tumor cell lines, transfected cells expressing a specific SSTR subtype).

  • Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.

  • SDS-PAGE reagents: Acrylamide/bis-acrylamide solution, SDS, TEMED, APS, Tris-HCl.

  • Transfer Buffer: Tris-glycine buffer with methanol.

  • Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes (0.45 µm).

  • Denaturation Buffer: 6 M Guanidine-HCl in 1X PBS.

  • Renaturation Buffer: 1X PBS with decreasing concentrations of Guanidine-HCl (e.g., 3 M, 1 M, 0.1 M), and finally 1X PBS.

  • Blocking Buffer: 5% non-fat dry milk or 3% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

  • This compound Probe: Lyophilized powder to be reconstituted.

  • Probe Dilution Buffer: 1% BSA in TBST.

  • Streptavidin-HRP conjugate.

  • Wash Buffer: TBST.

  • Chemiluminescent Substrate: ECL (Enhanced Chemiluminescence) substrate.

  • Imaging System: X-ray film or a digital imaging system (e.g., CCD camera).

Detailed Methodology

Step 1: Sample Preparation

  • Harvest cells or tissues and wash with ice-cold PBS.

  • Lyse the cells or homogenize the tissue in ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant and determine the protein concentration using a suitable protein assay (e.g., BCA assay).

  • Mix the protein lysate with Laemmli sample buffer. Note: For GPCRs like SSTRs, avoid boiling the samples as it can cause aggregation. Instead, incubate at room temperature for 30 minutes before loading.

Step 2: SDS-PAGE and Protein Transfer

  • Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel. The percentage of the gel should be chosen based on the molecular weight of the SSTRs (typically 50-70 kDa).

  • Run the gel according to standard procedures.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • After transfer, confirm successful transfer by staining the membrane with Ponceau S.

Step 3: Membrane Denaturation and Renaturation (Crucial Step)

  • Wash the membrane briefly with TBST.

  • Incubate the membrane in Denaturation Buffer (6 M Guanidine-HCl) for 30 minutes at room temperature with gentle agitation.

  • Wash the membrane with 1X PBS.

  • Perform a stepwise renaturation by incubating the membrane in Renaturation Buffers with decreasing concentrations of Guanidine-HCl (3 M, 1 M, 0.1 M) for 15 minutes each at 4°C.

  • Finally, wash the membrane three times for 5 minutes each with 1X PBS at 4°C.

Step 4: Blocking and Probing with this compound

  • Block the membrane with Blocking Buffer (5% non-fat milk or 3% BSA in TBST) for 1-2 hours at room temperature with gentle agitation.

  • Dilute the this compound probe in Probe Dilution Buffer (1% BSA in TBST) to an optimized concentration (typically in the range of 1-10 µg/mL; optimization is recommended).

  • Incubate the membrane with the diluted this compound probe overnight at 4°C with gentle agitation.

Step 5: Detection

  • Wash the membrane three times for 10 minutes each with Wash Buffer (TBST) at room temperature.

  • Dilute the Streptavidin-HRP conjugate in Blocking Buffer according to the manufacturer's instructions.

  • Incubate the membrane with the diluted Streptavidin-HRP conjugate for 1 hour at room temperature with gentle agitation.

  • Wash the membrane again three times for 10 minutes each with Wash Buffer.

  • Prepare the chemiluminescent substrate according to the manufacturer's protocol.

  • Incubate the membrane with the substrate for the recommended time (usually 1-5 minutes).

  • Capture the chemiluminescent signal using X-ray film or a digital imaging system.

Visualizations

Experimental Workflow

Far_Western_Blot_Workflow cluster_preparation Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_probing Probing & Detection p1 Cell/Tissue Lysis p2 Protein Quantification p1->p2 p3 Sample Buffer Addition (No Boiling) p2->p3 e1 SDS-PAGE p3->e1 e2 Protein Transfer to Membrane e1->e2 pr1 Denaturation (6M Guanidine-HCl) e2->pr1 pr2 Renaturation (Stepwise Guanidine-HCl reduction) pr1->pr2 pr3 Blocking (BSA or Milk) pr2->pr3 pr4 Incubation with This compound pr3->pr4 pr5 Incubation with Streptavidin-HRP pr4->pr5 pr6 Chemiluminescent Detection pr5->pr6

Caption: Workflow for Somatostatin Receptor Detection via Far-Western Blot.

Somatostatin Receptor Signaling Pathway

SSTR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SST Somatostatin-14 SSTR SSTR (1-5) SST->SSTR Binding G_protein Gi/o Protein SSTR->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition PLC Phospholipase C G_protein->PLC Activation MAPK MAPK Pathway (ERK1/2) G_protein->MAPK Modulation cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation Cell_Effects Cellular Effects (Inhibition of Secretion, Anti-proliferation, Apoptosis) PKA->Cell_Effects IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 Ca2+ Mobilization IP3_DAG->Ca2 Ca2->Cell_Effects MAPK->Cell_Effects

Caption: Major Signaling Pathways of Somatostatin Receptors.

References

Protocol for Labeling Cells with Biotinyl-Somatostatin-14: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Somatostatin-14 (SST-14) is a cyclic peptide hormone that plays a crucial role in regulating various physiological processes by binding to a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5.[1] The expression of these receptors is often dysregulated in various pathologies, including neuroendocrine tumors, making them attractive targets for diagnostics and therapeutics. Biotinyl-Somatostatin-14 is a valuable tool for studying these receptors, enabling researchers to detect, quantify, and visualize SSTR-expressing cells. This document provides detailed protocols for labeling cells with this compound for subsequent analysis by flow cytometry and fluorescence microscopy.

Quantitative Data: Somatostatin (B550006) Receptor Binding Affinity

LigandReceptor SubtypeBinding Affinity (Ki, nM)Cell Line
Somatostatin-14SSTR1~1-10CHO, COS-1
Somatostatin-14SSTR2~0.1-1CHO, COS-1
Somatostatin-14SSTR3~1-10COS-7
Somatostatin-14SSTR4~1-10CHO
Somatostatin-14SSTR5~0.5-5CHO
[N-Biotinyl, Leu8, D-Trp22, Tyr25]SRIF28SRIF Receptors0.337 ± 0.095GH4C1 pituitary cells

Note: The Ki value for the biotinylated Somatostatin-28 analog is provided for general SRIF receptors on GH4C1 cells and not for individual SSTR subtypes.[2] Somatostatin-14 is known to bind with high affinity to all five SSTR subtypes.[1][3]

Somatostatin Signaling Pathway

Upon binding of Somatostatin-14 to its receptors, a cascade of intracellular signaling events is initiated. The primary mechanism involves the inhibition of adenylyl cyclase through the activation of inhibitory G-proteins (Gi), leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of Protein Kinase A (PKA). Additionally, SSTR activation can modulate various ion channels and influence other signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm SST14 Biotinyl- Somatostatin-14 SSTR Somatostatin Receptor (SSTR1-5) SST14->SSTR Binding Gi Gi Protein SSTR->Gi Activation MAPK MAPK/ERK Pathway SSTR->MAPK Modulation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion of ATP (Inhibited) Gi->AC Inhibition PKA Protein Kinase A (PKA) cAMP->PKA Activation CellEffects Cellular Effects (e.g., Inhibition of Hormone Secretion, Anti-proliferative Effects) PKA->CellEffects MAPK->CellEffects

Caption: Somatostatin-14 signaling pathway.

Experimental Workflow for Cell Labeling

The general workflow for labeling cells with this compound involves incubation of the cells with the biotinylated peptide, followed by detection with a fluorophore-conjugated streptavidin. This allows for versatile downstream applications such as flow cytometry and fluorescence microscopy.

G start Start: SSTR-expressing cells incubation Incubate with This compound start->incubation wash1 Wash to remove unbound peptide incubation->wash1 detection Incubate with Fluorophore-conjugated Streptavidin wash1->detection wash2 Wash to remove unbound Streptavidin detection->wash2 analysis Analysis wash2->analysis flow Flow Cytometry analysis->flow microscopy Fluorescence Microscopy analysis->microscopy

References

Application Notes and Protocols: Biotinyl-Somatostatin-14 Streptavidin-HRP Detection Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Somatostatin (B550006) and its receptors (SSTRs) are crucial regulators of endocrine and nervous system functions, making them significant targets in drug development for various diseases, including neuroendocrine tumors. The Biotinyl-Somatostatin-14 in conjunction with a streptavidin-horseradish peroxidase (HRP) conjugate provides a robust and sensitive system for the detection and characterization of somatostatin receptors. This non-radioactive method leverages the high affinity of biotin (B1667282) for streptavidin, which, when coupled with the enzymatic activity of HRP, enables strong signal amplification for various applications.

These application notes provide detailed protocols for utilizing this compound for the detection of somatostatin receptors in a receptor-binding Enzyme-Linked Immunosorbent Assay (ELISA) and Immunohistochemistry (IHC).

Principle of the Method

The detection method is based on the highly specific and strong non-covalent interaction between biotin and streptavidin (Kd = 10⁻¹⁵ M). This compound acts as a specific ligand that binds to somatostatin receptors. The biotin moiety is then recognized by streptavidin conjugated to horseradish peroxidase (HRP). HRP, in the presence of a suitable substrate, catalyzes a colorimetric or chemiluminescent reaction, allowing for the quantification or visualization of the somatostatin receptors.

Quantitative Data

The binding affinity of biotinylated somatostatin analogs to somatostatin receptors is a critical parameter for successful detection. The following table summarizes key binding affinity data for a biotinylated somatostatin-28 analog (Bio-SRIF28), which provides a strong indication of the expected performance of this compound.

LigandReceptor SourceParameterValueReference
[N-Biotinyl, Leu8, D-Trp22, Tyr25]SRIF28 (Bio-SRIF28)GH4C1 pituitary cell membranesKi (inhibition constant) vs. [¹²⁵I-Tyr¹¹]SRIF337 ± 95 pM[1]
Native Somatostatin (SRIF)GH4C1 pituitary cell membranesKi (inhibition constant) vs. [¹²⁵I-Tyr¹¹]SRIF193 ± 16 pM[1]
[¹²⁵I]Bio-SRIF28GH4C1 pituitary cell membranesKd (dissociation constant)66 ± 20 pM[1]
Bio-SRIF28-streptavidin complexGH4C1 pituitary cell membranesKi (inhibition constant) vs. [¹²⁵I-Tyr¹¹]SRIF1110 ± 47 pM[1]

Signaling Pathway and Experimental Workflow

Somatostatin Receptor Signaling Pathway

Somatostatin receptors are G-protein coupled receptors (GPCRs). Upon binding of Somatostatin-14, the receptor activates an intracellular signaling cascade, primarily through inhibitory G-proteins (Gi). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, SSTR signaling can involve the modulation of ion channels and other signaling pathways.

Somatostatin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Biotinyl-SST14 Biotinyl- Somatostatin-14 SSTR Somatostatin Receptor (SSTR) Biotinyl-SST14->SSTR Binds G_protein Gi Protein SSTR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Hormone Secretion) PKA->Cellular_Response Leads to

Caption: Somatostatin-14 binding to its receptor activates Gi proteins, inhibiting adenylyl cyclase.

Experimental Workflow for Receptor-Binding ELISA

This workflow outlines the key steps for a solid-phase receptor-binding ELISA to detect and quantify somatostatin receptors.

ELISA_Workflow start Start coat Coat plate with cell membranes or purified somatostatin receptors start->coat block Block non-specific binding sites coat->block bind_ligand Incubate with This compound block->bind_ligand wash1 Wash to remove unbound ligand bind_ligand->wash1 add_strep_hrp Add Streptavidin-HRP conjugate wash1->add_strep_hrp wash2 Wash to remove unbound conjugate add_strep_hrp->wash2 add_substrate Add TMB substrate wash2->add_substrate develop_color Incubate for color development add_substrate->develop_color stop_reaction Stop reaction with acid develop_color->stop_reaction read_plate Measure absorbance at 450 nm stop_reaction->read_plate end End read_plate->end

Caption: Workflow for a this compound based receptor-binding ELISA.

Experimental Protocols

Receptor-Binding ELISA Protocol

This protocol is designed for the semi-quantitative detection of somatostatin receptors in cell membrane preparations.

Materials:

  • 96-well ELISA plate

  • Cell membrane preparation containing somatostatin receptors

  • Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in Wash Buffer)

  • This compound

  • Streptavidin-HRP conjugate

  • TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Coating:

    • Dilute the cell membrane preparation to a final protein concentration of 10-20 µg/mL in ice-cold Coating Buffer.

    • Add 100 µL of the diluted membrane preparation to each well of the 96-well plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Aspirate the coating solution from the wells.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Aspirate the Blocking Buffer.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Ligand Binding:

    • Dilute this compound in Blocking Buffer to the desired concentration (a starting concentration range of 1-10 nM is recommended for initial experiments).

    • Add 100 µL of the diluted this compound to each well.

    • For competition experiments, co-incubate with a 100-fold molar excess of unlabeled Somatostatin-14 to determine specific binding.

    • Incubate for 2 hours at room temperature with gentle agitation.

  • Washing:

    • Aspirate the ligand solution.

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Streptavidin-HRP Incubation:

    • Dilute the Streptavidin-HRP conjugate in Blocking Buffer according to the manufacturer's recommendations (a starting dilution of 1:1000 to 1:5000 is common).

    • Add 100 µL of the diluted Streptavidin-HRP to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Aspirate the Streptavidin-HRP solution.

    • Wash the plate five times with 200 µL of Wash Buffer per well to minimize background.

  • Substrate Reaction:

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Measurement:

    • Read the absorbance at 450 nm using a microplate reader within 15 minutes of adding the Stop Solution.

Immunohistochemistry (IHC) Protocol

This protocol is for the localization of somatostatin receptors in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Materials:

  • FFPE tissue sections on slides

  • Xylene and graded ethanol (B145695) series for deparaffinization and rehydration

  • Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)

  • Wash Buffer (e.g., PBS or TBS)

  • Blocking Buffer (e.g., 5% normal goat serum in Wash Buffer)

  • This compound

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin (B73222) counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes for 5 minutes each).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each.

    • Rinse in distilled water.

  • Antigen Retrieval:

    • Immerse slides in Antigen Retrieval Buffer.

    • Heat in a water bath or steamer at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature (approximately 20 minutes).

    • Rinse with Wash Buffer.

  • Peroxidase Blocking (Optional but Recommended):

    • Incubate sections with 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes to block endogenous peroxidase activity.

    • Rinse with Wash Buffer.

  • Blocking:

    • Incubate sections with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber.

  • Ligand Binding:

    • Dilute this compound in Blocking Buffer to the desired concentration (a starting concentration of 10-50 nM is recommended).

    • Apply the diluted ligand to the tissue sections and incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing:

    • Rinse slides with Wash Buffer (3 changes for 5 minutes each).

  • Streptavidin-HRP Incubation:

    • Apply Streptavidin-HRP conjugate (diluted according to the manufacturer's instructions) to the sections.

    • Incubate for 30-60 minutes at room temperature.

  • Washing:

    • Rinse slides with Wash Buffer (3 changes for 5 minutes each).

  • Chromogen Development:

    • Prepare the DAB substrate solution according to the kit instructions.

    • Apply the DAB solution to the sections and incubate for 2-10 minutes, or until a brown precipitate is visible under the microscope.

  • Washing:

    • Rinse slides with distilled water.

  • Counterstaining:

    • Counterstain with hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate the sections through a graded series of ethanol and xylene.

    • Coverslip with a permanent mounting medium.

Troubleshooting

IssuePossible CauseSolution
High Background Insufficient blockingIncrease blocking time or try a different blocking agent.
Inadequate washingIncrease the number and duration of wash steps.
Streptavidin-HRP concentration too highOptimize the dilution of the Streptavidin-HRP conjugate.
No Signal or Weak Signal Low receptor expressionUse a positive control with known high receptor expression.
Inactive this compound or Streptavidin-HRPCheck the storage and handling of reagents. Test reagents on a positive control.
Suboptimal reagent concentrationsPerform a titration of this compound and Streptavidin-HRP.
Inefficient antigen retrieval (IHC)Optimize antigen retrieval time and temperature.
Non-specific Staining (IHC) Endogenous biotinUse an avidin/biotin blocking kit before the primary ligand incubation.
Endogenous peroxidase activityEnsure the peroxidase blocking step is performed.

References

In Vitro Applications of Biotinyl-Somatostatin-14 in Cancer Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro applications of Biotinyl-Somatostatin-14 in cancer research. This versatile biotinylated peptide serves as a powerful tool for investigating the role of somatostatin (B550006) receptors (SSTRs) in cancer biology, aiding in the development of novel diagnostic and therapeutic strategies.

Introduction

Somatostatin-14 is a naturally occurring cyclic peptide hormone that exerts its biological effects by binding to a family of five G-protein coupled receptors (GPCRs) known as somatostatin receptors (SSTR1-5).[1] These receptors are frequently overexpressed in various cancer types, including neuroendocrine tumors, breast cancer, prostate cancer, and pancreatic cancer, making them attractive targets for cancer diagnosis and therapy.[1][2] Biotinylation of Somatostatin-14 provides a convenient tag for a wide range of in vitro applications without significantly compromising its high binding affinity to all five SSTR subtypes.[3][4] A study on a biotinylated Somatostatin-28 analog, which shares structural similarities, demonstrated a binding affinity comparable to the native peptide, with a dissociation constant (Kd) in the picomolar range.[5][6]

Key Applications

This compound is a valuable reagent for several key in vitro applications in cancer research:

  • Receptor Binding Assays: To characterize the binding affinity and specificity of novel somatostatin analogs or other compounds targeting SSTRs.

  • Receptor Expression Profiling: To quantify and compare the expression levels of SSTRs on the surface of different cancer cell lines.

  • Receptor Internalization Studies: To investigate the agonist-induced internalization of SSTRs, a crucial process for receptor-mediated drug delivery.

  • Signaling Pathway Analysis: To elucidate the downstream signaling cascades activated upon ligand binding to SSTRs.

  • Affinity Chromatography/Pull-Down Assays: To isolate and identify SSTRs and their interacting proteins from cell lysates.

Quantitative Data Summary

While specific binding affinities and IC50 values for this compound are not extensively reported for all SSTR subtypes and cancer cell lines, the following tables summarize known data for native Somatostatin-14 and a comparable biotinylated analog, as well as the SSTR expression profiles in relevant cancer cell lines.

Table 1: Binding Affinity of Somatostatin Analogs to Human Somatostatin Receptor Subtypes

LigandSSTR1 (Ki, nM)SSTR2 (Ki, nM)SSTR3 (Ki, nM)SSTR4 (Ki, nM)SSTR5 (Ki, nM)
Somatostatin-14 High AffinityHigh AffinityHigh AffinityHigh AffinityHigh Affinity
[N-Biotinyl, Leu8, D-Trp22, Tyr25]SRIF28 *0.337 ± 0.095----

Table 2: Somatostatin Receptor (SSTR) Expression in Common Cancer Cell Lines

Cell LineCancer TypeSSTR1SSTR2SSTR3SSTR4SSTR5
MCF-7 Breast Cancer+++++
DU-145 Prostate Cancer++--+
AR42J Pancreatic Cancer+++++-+
BON-1 Pancreatic Neuroendocrine Tumor++--+

*Expression levels are indicated as +++ (high), ++ (moderate), + (low/present), or - (not detected/absent). Data is compiled from various sources.[7][8][9]

Table 3: Antiproliferative Effects of Somatostatin Analogs on Cancer Cell Lines

Cell LineCompoundIC50Notes
MCF-7 This compoundData not availableSomatostatin analogs have been shown to inhibit the growth of MCF-7 cells.
DU-145 This compoundData not availableSomatostatin analogs have demonstrated antiproliferative effects on DU-145 cells.[10]
AR42J Octreotide (B344500)~1 µMOctreotide, a somatostatin analog, inhibits proliferation of AR42J cells.[11]
BON-1 LanreotideGrowth-stimulatoryIn some studies, certain somatostatin analogs have shown paradoxical growth-stimulatory effects on BON-1 cells.[12]

*IC50 values for the direct antiproliferative effect of this compound are not widely reported. The effects are expected to be cell-line dependent and influenced by the specific SSTR subtype expression profile.

Experimental Protocols

Here we provide detailed protocols for key in vitro applications of this compound.

Competitive Receptor Binding Assay

This protocol is designed to determine the binding affinity of a test compound for SSTRs using this compound as the labeled ligand.

Workflow:

G cluster_prep Cell Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis A Culture SSTR-expressing cancer cells (e.g., AR42J) B Harvest and prepare cell membrane homogenates A->B C Incubate membranes with This compound and varying concentrations of test compound B->C D Separate bound from free ligand (filtration) C->D E Add Streptavidin-HRP D->E F Add HRP substrate and measure signal E->F G Calculate IC50 and Ki values F->G G A Harvest and wash cancer cells B Incubate cells with This compound A->B C Wash to remove unbound ligand B->C D Incubate with Streptavidin-PE C->D E Wash and resuspend cells in FACS buffer D->E F Analyze by flow cytometry E->F G A Incubate cells with This compound at 37°C for various times B Place on ice to stop internalization A->B C Treat with acidic buffer to strip surface-bound ligand B->C D Lyse cells C->D E Quantify internalized ligand (Streptavidin-HRP ELISA) D->E G cluster_receptor Cell Membrane cluster_pathway Intracellular Signaling Ligand Biotinyl- Somatostatin-14 SSTR SSTR Ligand->SSTR Binds Gi Gi SSTR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits MAPK MAPK Cascade (ERK1/2) Gi->MAPK Modulates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Proliferation Cell Proliferation PKA->Proliferation Inhibits MAPK->Proliferation Regulates G A Incubate Biotinyl- Somatostatin-14 with Streptavidin beads C Incubate lysate with peptide-bead complex A->C B Prepare cancer cell lysate B->C D Wash beads to remove non-specific binders C->D E Elute bound proteins D->E F Analyze eluate by SDS-PAGE and Mass Spectrometry E->F

References

Application Notes and Protocols for Biotinyl-Somatostatin-14 in Receptor Mapping

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Biotinyl-Somatostatin-14 in the histological mapping of somatostatin (B550006) receptors (SSTRs) in tissue sections. This biotinylated peptide serves as a high-affinity probe for the localization and semi-quantitative analysis of SSTRs, leveraging the robust and highly sensitive biotin-avidin/streptavidin detection systems.

Introduction

Somatostatin-14 is a naturally occurring cyclic peptide that plays a crucial role in regulating a wide array of physiological processes by binding to a family of five G protein-coupled receptors (GPCRs), designated SSTR1 through SSTR5. These receptors are expressed in various tissues, including the brain, pituitary gland, pancreas, and gastrointestinal tract, and are also found in numerous tumors. The localization and quantification of these receptors are pivotal for understanding both normal physiology and the pathophysiology of various diseases, as well as for the development of targeted therapies.

This compound is a synthetic analog of Somatostatin-14 that has been conjugated with biotin. This modification allows for the detection of the peptide once it has bound to its receptor in a tissue section, using an avidin (B1170675) or streptavidin conjugate linked to a reporter molecule, such as a fluorophore or an enzyme like horseradish peroxidase (HRP) or alkaline phosphatase (AP). This method offers a sensitive and specific alternative to traditional radioligand autoradiography.

Data Presentation

Binding Affinity of Somatostatin-14 to Human Somatostatin Receptor Subtypes

The binding affinity of a ligand to its receptor is a critical parameter for its use as a specific probe. The dissociation constant (Kd) is a measure of this affinity, with lower values indicating a higher affinity. While specific Kd values for this compound are not extensively published, the biotinylation of a peptide at a position that does not interfere with the binding domain is generally considered to have a minimal impact on its binding affinity. Somatostatin-14 is known to bind with high affinity to all five SSTR subtypes.

Receptor SubtypeBinding Affinity (Kd) of Somatostatin-14 (nM)
SSTR1~1.5
SSTR2~0.2 - 1.0
SSTR3~1.0 - 2.5
SSTR4~1.0 - 5.0
SSTR5~0.5 - 2.0

Note: The exact Kd values can vary depending on the experimental conditions and the cell line or tissue used.

Density of Somatostatin Receptors in Various Human Tissues

The maximal binding capacity (Bmax) provides an estimation of the density of receptors in a given tissue. These values are often determined through radioligand binding assays and can vary between individuals and with the physiological or pathological state of the tissue.

TissueReceptor Density (Bmax) (fmol/mg protein)Predominant SSTR Subtypes
Brain (Frontal Cortex) ~557[1]SSTR1, SSTR2
Pituitary (GH-secreting adenoma) ~30[2]SSTR2, SSTR5
Pancreas (Islet cells) High density in delta cellsSSTR2 (in human islets)[3]
Gastrointestinal Tract (Mucosa) Variable, can be high in neuroendocrine tumorsSSTR2[4][5]
Prostate (Stroma) ~1600 (pmol/mg protein in one study)[1]SSTR1

Note: Bmax values are highly variable and the data presented is a compilation from different studies. Direct comparison should be made with caution.

Experimental Protocols

The following protocols provide a general framework for the use of this compound for receptor mapping in both frozen and paraffin-embedded tissue sections. Optimization of incubation times, concentrations, and blocking steps may be necessary for specific tissues and experimental setups.

Protocol 1: Receptor Mapping in Frozen Tissue Sections

Materials:

  • Fresh frozen tissue blocks

  • Cryostat

  • Superfrost Plus slides

  • Acetone (B3395972), pre-chilled to -20°C

  • Phosphate-Buffered Saline (PBS)

  • Blocking Buffer: PBS containing 1-5% Bovine Serum Albumin (BSA) and 0.1% Tween-20

  • This compound

  • Streptavidin-HRP or Streptavidin-Alkaline Phosphatase conjugate

  • DAB or other suitable chromogenic substrate for HRP, or a fluorescent substrate for AP

  • Hematoxylin (B73222) for counterstaining

  • Mounting medium

Procedure:

  • Tissue Sectioning: Cut frozen tissue blocks into 5-10 µm sections using a cryostat and mount them on Superfrost Plus slides.

  • Fixation: Fix the sections by immersing the slides in pre-chilled acetone for 10 minutes at -20°C.

  • Rehydration: Air dry the slides for 5-10 minutes and then rehydrate by washing three times in PBS for 5 minutes each.

  • Blocking: To reduce non-specific binding, incubate the sections in Blocking Buffer for 1 hour at room temperature in a humidified chamber.

  • Incubation with this compound: Dilute the this compound to the desired concentration (typically in the low nanomolar range, to be optimized) in Blocking Buffer. Apply the solution to the tissue sections and incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Washing: Wash the slides three times in PBS for 5 minutes each to remove unbound peptide.

  • Incubation with Streptavidin Conjugate: Dilute the Streptavidin-HRP or Streptavidin-AP conjugate in Blocking Buffer according to the manufacturer's instructions. Apply the conjugate to the sections and incubate for 30-60 minutes at room temperature in a humidified chamber.

  • Washing: Wash the slides three times in PBS for 5 minutes each.

  • Visualization: Prepare the chromogenic substrate solution according to the manufacturer's instructions and apply it to the sections. Monitor the color development under a microscope. Once the desired staining intensity is reached, stop the reaction by rinsing the slides in distilled water.

  • Counterstaining: Counterstain the sections with hematoxylin for 30-60 seconds.

  • Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol (B145695) (70%, 95%, 100%), clear in xylene, and mount with a permanent mounting medium.

Protocol 2: Receptor Mapping in Paraffin-Embedded Tissue Sections

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tissue sections on slides

  • Xylene or a xylene substitute

  • Graded ethanol series (100%, 95%, 70%)

  • Antigen Retrieval Solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0)

  • PBS

  • Blocking Buffer: PBS containing 1-5% BSA and 0.1% Tween-20

  • This compound

  • Streptavidin-HRP or Streptavidin-AP conjugate

  • DAB or other suitable chromogenic substrate

  • Hematoxylin

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the sections by immersing the slides in xylene (2 x 5 minutes). Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each) and finally rinse in distilled water.

  • Antigen Retrieval: For many FFPE tissues, an antigen retrieval step is necessary to unmask the receptor. Heat-induced epitope retrieval (HIER) is commonly used. Immerse the slides in pre-heated Antigen Retrieval Solution and heat in a steamer or water bath at 95-100°C for 20-30 minutes. Allow the slides to cool down in the buffer for at least 20 minutes.

  • Washing: Wash the slides three times in PBS for 5 minutes each.

  • Blocking: Incubate the sections in Blocking Buffer for 1 hour at room temperature in a humidified chamber.

  • Incubation with this compound: Dilute the this compound in Blocking Buffer and incubate the sections as described in Protocol 1, step 5.

  • Washing: Wash the slides three times in PBS for 5 minutes each.

  • Incubation with Streptavidin Conjugate: Incubate with the streptavidin conjugate as described in Protocol 1, step 7.

  • Washing: Wash the slides three times in PBS for 5 minutes each.

  • Visualization: Develop the signal with a chromogenic substrate as described in Protocol 1, step 9.

  • Counterstaining: Counterstain with hematoxylin.

  • Dehydration and Mounting: Dehydrate, clear, and mount the sections as described in Protocol 1, step 11.

Visualizations

Somatostatin Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SST Somatostatin-14 SSTR SSTR (1-5) SST->SSTR Binds G_protein Gi/o Protein SSTR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates (βγ subunit) Ca2 Ca2+ influx G_protein->Ca2 Inhibits MAPK MAPK Pathway G_protein->MAPK Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cell_Response Inhibition of Hormone Secretion & Cell Proliferation PKA->Cell_Response IP3_DAG IP3 / DAG PLC->IP3_DAG Generates IP3_DAG->Cell_Response Ca2->Cell_Response MAPK->Cell_Response

Caption: Somatostatin receptor signaling cascade.

Experimental Workflow for Receptor Mapping

G start Start: Tissue Section (Frozen or FFPE) prep Tissue Preparation (Fixation/Deparaffinization & Antigen Retrieval) start->prep block Blocking (e.g., BSA) prep->block ligand_inc Incubation with This compound block->ligand_inc wash1 Wash ligand_inc->wash1 strep_inc Incubation with Streptavidin-HRP/AP wash1->strep_inc wash2 Wash strep_inc->wash2 develop Signal Development (Chromogenic Substrate) wash2->develop counterstain Counterstaining (Hematoxylin) develop->counterstain mount Dehydration & Mounting counterstain->mount visualize Microscopy & Analysis mount->visualize

References

Troubleshooting & Optimization

reducing non-specific binding of Biotinyl-Somatostatin-14

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Biotinyl-Somatostatin-14. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in various experimental applications. Our goal is to help you minimize non-specific binding and achieve reliable, high-quality data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a biologically active peptide, Somatostatin-14, that has been labeled with biotin (B1667282). This allows for its detection and isolation using streptavidin-based systems. Common applications include immunoassays (like ELISA), pull-down assays to identify binding partners, and in vitro and in vivo imaging to study the distribution of somatostatin (B550006) receptors.

Q2: What are the primary causes of non-specific binding with this compound?

A2: Non-specific binding can arise from several factors:

  • Hydrophobic and Ionic Interactions: Peptides and proteins can non-specifically adhere to plastic surfaces (e.g., microplates) or other proteins.

  • Endogenous Biotin: Some biological samples contain endogenous biotin or biotin-binding proteins, which can lead to background signal.[1]

  • Streptavidin Properties: Streptavidin itself can exhibit some non-specific binding to cellular components.[2][3]

  • Contamination: Contaminated reagents or buffers can introduce interfering substances.[4]

Q3: What are the most effective blocking agents to reduce non-specific binding?

A3: The choice of blocking agent is critical and often needs to be empirically determined for your specific assay. Commonly used and effective blocking agents include:

  • Bovine Serum Albumin (BSA): Typically used at a concentration of 1-5%. It's a general-purpose blocking agent effective for saturating non-specific binding sites.[5][6]

  • Non-fat Dry Milk: Often used in Western blotting, but can contain endogenous biotin, which may interfere with biotin-streptavidin assays.[7][8]

  • Normal Serum: Using serum from the species of the secondary antibody can be very effective at blocking non-specific antibody binding.[9][10]

  • Commercial Blocking Buffers: Several optimized commercial blocking buffers are available that are specifically formulated to reduce background in various immunoassays.

Q4: How can I be sure that the binding I observe is specific to the somatostatin receptor?

A4: To confirm specificity, you should always include a competition assay as a negative control. This involves pre-incubating your cells or tissue with an excess of unlabeled Somatostatin-14 before adding the this compound. A significant reduction in signal in the presence of the unlabeled competitor indicates specific binding.

Troubleshooting Guides

High background or non-specific binding is a common issue in assays involving biotinylated probes. The following table provides a structured approach to troubleshooting these problems.

Problem Potential Cause Recommended Solution
High background in all wells/samples Inadequate blockingOptimize blocking conditions: increase blocker concentration, incubation time, or try a different blocking agent (e.g., BSA, normal serum, or a commercial blocker).[11]
Sub-optimal washingIncrease the number and/or duration of wash steps. Consider adding a mild detergent like Tween-20 (0.05-0.1%) to the wash buffer to reduce non-specific interactions.[12]
High concentration of this compoundTitrate the concentration of this compound to find the optimal concentration that gives a good signal-to-noise ratio.
High concentration of streptavidin conjugateTitrate the streptavidin conjugate to the lowest concentration that provides an adequate signal.[2][3]
High background in negative controls Cross-reactivity of reagentsEnsure that your detection reagents are not cross-reacting with other components of your assay. Run controls with each component omitted to identify the source of the background.
Endogenous biotin in samplesIf you suspect endogenous biotin, you can use an avidin/biotin blocking kit prior to adding your biotinylated probe.[1]
Inconsistent results between replicates Pipetting errorsEnsure accurate and consistent pipetting technique. Use calibrated pipettes.[4][13]
Uneven temperature during incubationEnsure uniform temperature across the plate during all incubation steps. Avoid "edge effects" by not using the outer wells of the plate or by incubating in a humidified chamber.
No or weak signal Inactive this compoundEnsure proper storage and handling of the biotinylated peptide to prevent degradation.
Low receptor expressionConfirm that your cell line or tissue expresses a sufficient level of somatostatin receptors.
Incorrect buffer pH or ionic strengthOptimize the pH and salt concentration of your binding and wash buffers.[6][14]

Experimental Protocols

Protocol 1: General Method for Reducing Non-Specific Binding in a Cell-Based Assay

This protocol provides a general workflow for a cell-based binding assay using this compound, with key steps for minimizing non-specific binding.

  • Cell Seeding: Seed cells in a suitable microplate and culture until they reach the desired confluency.

  • Washing: Gently wash the cells 2-3 times with a physiological buffer (e.g., PBS or HBSS).

  • Blocking: Incubate the cells with a blocking buffer for 1-2 hours at room temperature or 37°C.

    • Recommended Blocking Buffer: 1-3% BSA in PBS.

  • Washing: Wash the cells 2-3 times with the wash buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20).

  • Incubation with this compound: Incubate the cells with the desired concentration of this compound in binding buffer (e.g., PBS with 0.1% BSA) for 1-3 hours at 4°C or room temperature.

    • For competition control: In a separate set of wells, pre-incubate the cells with a 100-fold molar excess of unlabeled Somatostatin-14 for 30 minutes before adding the this compound.

  • Washing: Wash the cells 3-5 times with cold wash buffer to remove unbound peptide.

  • Incubation with Streptavidin-HRP: Incubate the cells with a diluted solution of streptavidin-HRP in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the cells 3-5 times with wash buffer.

  • Detection: Add the appropriate substrate for HRP and measure the signal using a plate reader.

Quantitative Data Summary
Condition Blocking Agent [Biotinyl-SST-14] Signal (OD) Background (OD) Signal-to-Noise
Test 3% BSA10 nM1.20.158.0
Competitor 3% BSA10 nM + 1 µM SST-140.20.151.3
No Blocker None10 nM1.80.82.25
High Strep-HRP 3% BSA10 nM2.50.55.0

This is example data and will vary based on the specific experimental conditions.

Visualizations

Somatostatin-14 Signaling Pathway

Somatostatin-14 binds to somatostatin receptors (SSTRs), which are G-protein coupled receptors. This binding event initiates a signaling cascade that typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[15][16] This inhibitory action affects various cellular processes, including hormone secretion and cell proliferation.[17][18][19]

Somatostatin_Signaling cluster_membrane Cell Membrane SST14 Biotinyl- Somatostatin-14 SSTR SSTR SST14->SSTR Binding G_protein Gi/o SSTR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP ATP ATP ATP->AC Response Cellular Response (e.g., Inhibition of Hormone Secretion) cAMP->Response Downregulation

Caption: Somatostatin-14 signaling pathway.

Experimental Workflow for Reducing Non-Specific Binding

The following diagram outlines a logical workflow for troubleshooting and minimizing non-specific binding in an assay using this compound.

Troubleshooting_Workflow Start Start: High Non-Specific Binding Observed Block Optimize Blocking (Concentration, Time, Agent) Start->Block Wash Optimize Washing (Number, Duration, Detergent) Block->Wash Titrate_Peptide Titrate Biotinyl- Somatostatin-14 Wash->Titrate_Peptide Titrate_Strep Titrate Streptavidin Conjugate Titrate_Peptide->Titrate_Strep Check_Controls Run Competition & Component Controls Titrate_Strep->Check_Controls End End: Acceptable Signal-to-Noise Check_Controls->End Successful Reassess Re-evaluate Assay Design Check_Controls->Reassess Unsuccessful Reassess->Block

Caption: Troubleshooting workflow for non-specific binding.

References

Technical Support Center: Optimizing Biotinyl-Somatostatin-14 Concentration for Immunohistochemistry (IHC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Biotinyl-Somatostatin-14 in immunohistochemistry (IHC) applications. Our aim is to help you achieve optimal staining results by addressing common challenges and providing detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration range for this compound in IHC?

The optimal concentration of this compound can vary depending on the tissue type, fixation method, and detection sensitivity. However, a good starting point is to perform a titration experiment. For a biotinylated monoclonal antibody against somatostatin (B550006), a concentration of ≤ 0.5 µg/mL has been shown to be effective for IHC on formalin-fixed paraffin-embedded tissue.[1] For other biotinylated somatostatin probes, a dilution range of 1:1000 to 1:2000 has been used successfully with a biotin-streptavidin/HRP staining protocol.[2] It is highly recommended to determine the optimal concentration for your specific assay through careful titration.[1]

Q2: How can I minimize non-specific background staining?

High background staining can obscure the specific signal. Here are several strategies to reduce it:

  • Blocking Endogenous Biotin (B1667282): Tissues such as the liver, kidney, and spleen have high levels of endogenous biotin, which can lead to non-specific binding of streptavidin-based detection systems.[3][4][5][6] To mitigate this, a two-step avidin (B1170675)/biotin blocking procedure is recommended before applying the biotinylated probe.[3][4][7][8] This involves incubating the tissue with avidin to saturate endogenous biotin, followed by an incubation with biotin to block any remaining binding sites on the avidin molecule.[3][7][8]

  • Blocking Endogenous Peroxidase: If using a horseradish peroxidase (HRP)-conjugated streptavidin for detection, endogenous peroxidase activity in tissues like the kidney, liver, and red blood cells can cause false-positive results.[4][8] This can be quenched by incubating the tissue sections in a 0.3% hydrogen peroxide solution.[4][9]

  • Protein Blocking: Use a protein block, such as normal serum from the same species as the detection antibody or bovine serum albumin (BSA), to prevent non-specific hydrophobic and ionic interactions of the biotinylated peptide with the tissue.[10]

Q3: What is the best antigen retrieval method for somatostatin detection?

Formalin fixation can create protein cross-links that mask the target epitope.[11][12] Antigen retrieval methods are crucial for unmasking these sites. For somatostatin, a low pH antigen retrieval method has been successfully used.[1]

  • Heat-Induced Epitope Retrieval (HIER): This is the most common method and involves heating the tissue sections in a buffer solution.[12][13][14] Common buffers include citrate (B86180) buffer (pH 6.0) and Tris-EDTA (pH 9.0).[11][12] The choice of buffer and heating method (microwave, pressure cooker, or water bath) should be optimized for your specific antibody and tissue.[11][13]

  • Proteolytic-Induced Epitope Retrieval (PIER): This method uses enzymes like proteinase K or trypsin to digest proteins and unmask the epitope.[11][14] While effective for some antigens, it can also damage tissue morphology.

Q4: What are the key differences between avidin-biotin complex (ABC) and labeled streptavidin-biotin (LSAB) detection methods?

Both ABC and LSAB are signal amplification techniques used in IHC. The LSAB method often provides enhanced sensitivity and better tissue penetration due to its smaller complex size compared to the ABC method. Polymer-based detection methods are another alternative that can offer even greater sensitivity and specificity.[6]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Weak or No Staining Incorrect Concentration of this compound: The concentration of the biotinylated probe may be too low.Perform a titration experiment to determine the optimal concentration. Start with a range of 0.1 µg/mL to 1.0 µg/mL or dilutions from 1:500 to 1:2000.
Ineffective Antigen Retrieval: The target epitope may still be masked by fixation-induced cross-links.Optimize the antigen retrieval method. Try a different buffer (e.g., switch from citrate pH 6.0 to Tris-EDTA pH 9.0) or a different heating method.[10][11]
Suboptimal Incubation Time: The incubation time for the biotinylated probe or the detection reagents may be too short.Increase the incubation time for the this compound (e.g., overnight at 4°C) and the streptavidin-HRP conjugate.[15][16]
Inactive Reagents: Reagents may have expired or been stored improperly.Use fresh reagents and ensure they are stored according to the manufacturer's instructions.[10]
High Background Staining Endogenous Biotin Activity: Tissues like the liver and kidney have high levels of endogenous biotin.[3][4][5]Implement an avidin/biotin blocking step before incubating with this compound.[3][4][7][8]
Endogenous Peroxidase Activity: If using an HRP-based detection system.Quench endogenous peroxidase activity with a 3% hydrogen peroxide solution before the protein block.[4][9]
Non-specific Binding of Biotinylated Probe: The probe may be binding non-specifically to tissue components.Increase the concentration of the protein block (e.g., normal serum or BSA). Ensure the blocking serum is from the same species as the detection system to avoid cross-reactivity.[10]
Concentration of this compound is Too High: An excessively high concentration can lead to non-specific binding.Reduce the concentration of the biotinylated probe based on your titration results.[9]
Uneven Staining Inadequate Deparaffinization: Residual paraffin (B1166041) can prevent uniform reagent penetration.Ensure complete deparaffinization with fresh xylene and a graded series of ethanol (B145695).[6]
Tissue Drying Out: Allowing the tissue to dry at any stage can cause uneven staining and high background.Keep the slides moist with buffer throughout the entire staining procedure.[10] Use a humidified chamber for incubation steps.[15]
Wrinkles or Folds in the Tissue Section: These can trap reagents and lead to non-specific staining.Ensure tissue sections are flat and well-adhered to the slide.[10]

Experimental Protocols

Recommended Starting Concentrations for this compound
Probe TypeRecommended Starting Concentration/DilutionTissue TypeReference
Biotinylated Anti-Somatostatin Monoclonal Antibody≤ 0.5 µg/mLFormalin-Fixed Paraffin-Embedded[1]
Anti-Somatostatin Antibody with Biotin-Streptavidin/HRP1:1000 - 1:2000Rat Hypothalamus[2]
Detailed IHC Protocol for this compound (Formalin-Fixed Paraffin-Embedded Tissue)
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes for 5 minutes each).

    • Rehydrate through a graded series of ethanol: 100% (2 changes for 3 minutes each), 95% (1 change for 3 minutes), 70% (1 change for 3 minutes).

    • Rinse with distilled water.

  • Antigen Retrieval (HIER Method):

    • Immerse slides in a staining dish containing 10 mM Sodium Citrate buffer (pH 6.0).

    • Heat in a microwave oven or pressure cooker. For a microwave, heat at high power until boiling, then at low power for 10 minutes.

    • Allow slides to cool in the buffer for 20-30 minutes at room temperature.

    • Rinse slides in wash buffer (e.g., PBS or TBS).

  • Peroxidase Block (for HRP detection):

    • Incubate sections in 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes to block endogenous peroxidase activity.[4]

    • Rinse with wash buffer.

  • Protein Block:

    • Incubate sections with a protein blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature in a humidified chamber to block non-specific binding sites.[16]

  • This compound Incubation:

    • Dilute the this compound to its optimal concentration in a suitable antibody diluent.

    • Apply the diluted probe to the sections and incubate overnight at 4°C in a humidified chamber.

  • Washing:

    • Rinse slides with wash buffer (3 changes for 5 minutes each).

  • Detection (Streptavidin-HRP):

    • Incubate sections with Streptavidin-HRP conjugate (diluted according to the manufacturer's instructions) for 30-60 minutes at room temperature.[16]

    • Rinse with wash buffer (3 changes for 5 minutes each).

  • Chromogen Development:

    • Incubate sections with a chromogen substrate solution, such as 3,3'-Diaminobenzidine (DAB), until the desired staining intensity is reached (typically 5-10 minutes).[16] Monitor under a microscope.

    • Rinse with distilled water to stop the reaction.

  • Counterstaining:

  • Dehydration and Mounting:

    • Dehydrate sections through a graded series of ethanol and xylene.

    • Mount with a permanent mounting medium.

Visualizations

IHC_Workflow cluster_prep Tissue Preparation cluster_blocking Blocking cluster_staining Staining & Detection cluster_final Final Steps Deparaffinization Deparaffinization & Rehydration AntigenRetrieval Antigen Retrieval (HIER) Deparaffinization->AntigenRetrieval PeroxidaseBlock Peroxidase Block AntigenRetrieval->PeroxidaseBlock ProteinBlock Protein Block PeroxidaseBlock->ProteinBlock AvidinBiotinBlock Avidin/Biotin Block ProteinBlock->AvidinBiotinBlock PrimaryProbe This compound Incubation AvidinBiotinBlock->PrimaryProbe StreptavidinHRP Streptavidin-HRP Incubation PrimaryProbe->StreptavidinHRP Chromogen Chromogen Development (DAB) StreptavidinHRP->Chromogen Counterstain Counterstain (Hematoxylin) Chromogen->Counterstain DehydrateMount Dehydration & Mounting Counterstain->DehydrateMount Visualization Visualization DehydrateMount->Visualization

Caption: Immunohistochemistry workflow for this compound detection.

Somatostatin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects SST14 Somatostatin-14 SSTR Somatostatin Receptor (SSTR) SST14->SSTR Binds G_protein Gi/o Protein SSTR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channels G_protein->Ca_channel Inhibits K_channel K+ Channels G_protein->K_channel Activates MAPK MAPK Pathway G_protein->MAPK Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates HormoneSecretion ↓ Hormone Secretion PKA->HormoneSecretion Ca_channel->HormoneSecretion K_channel->HormoneSecretion CellProliferation ↓ Cell Proliferation MAPK->CellProliferation Apoptosis ↑ Apoptosis MAPK->Apoptosis

References

troubleshooting low signal with Biotinyl-Somatostatin-14

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues encountered during experiments with Biotinyl-Somatostatin-14, with a focus on troubleshooting low signal.

Frequently Asked Questions (FAQs) - Troubleshooting Low Signal

Q1: I am not seeing any signal, or the signal is very weak, in my assay with this compound. What are the possible causes and solutions?

A weak or absent signal can stem from various factors, from the integrity of the peptide itself to the specifics of your experimental setup. Below is a comprehensive troubleshooting guide to help you identify and resolve the issue.

Troubleshooting Guide: Low or No Signal
Potential Cause Recommended Solution
Peptide Integrity & Handling
Improper StorageEnsure this compound is stored at the recommended temperature (typically -20°C or -80°C) and protected from light and moisture to prevent degradation.
Incorrect Peptide ConcentrationVerify the concentration of your stock solution. If possible, confirm the peptide concentration using a spectrophotometer or a peptide quantification assay.
Peptide AggregationDissolve the peptide in an appropriate solvent as recommended by the manufacturer.[1] Sonication or gentle vortexing may help to break up aggregates. Consider the use of a different solvent if solubility is an issue.
Assay Conditions & Reagents
Suboptimal Buffer CompositionEnsure your buffers are within the optimal pH range for the interaction.[1] Avoid components that can interfere with the biotin-streptavidin interaction, such as free biotin (B1667282) in cell culture media or blocking buffers like nonfat dry milk (which contains biotin).[2] Use high-purity BSA in your blocking and antibody dilution buffers.[2]
Inadequate Incubation Times/TemperaturesOptimize incubation times and temperatures for each step of your assay. Longer incubation times at lower temperatures (e.g., overnight at 4°C) can sometimes enhance specific binding.
Steric HindranceThe biotin molecule may be sterically hindered, preventing its interaction with streptavidin.[1] This can be an inherent issue with the peptide's structure. Using a biotinylated peptide with a longer spacer arm between the biotin and the peptide sequence can sometimes alleviate this problem.[3]
Detection System Issues
Inactive Streptavidin-Enzyme ConjugateTest the activity of your streptavidin-HRP or other enzyme conjugate using a positive control. Ensure the conjugate has been stored correctly and is not expired.
Insufficient WashingInadequate washing can lead to high background, which can mask a weak signal. Increase the number and duration of wash steps.
Problems with Substrate/Detection ReagentsEnsure your substrate is not expired and has been stored correctly. Prepare fresh substrate for each experiment.
Target-Related Issues
Low Receptor ExpressionConfirm that your cell line or tissue expresses a sufficient level of somatostatin (B550006) receptors. You can verify this through qPCR, western blotting, or by using a positive control cell line/tissue known to have high receptor expression.
Receptor Downregulation/InternalizationProlonged exposure to agonists can cause receptor internalization.[4] Ensure cells are not over-stimulated before or during the assay.

Q2: My background signal is very high, making it difficult to detect a specific signal. How can I reduce the background?

High background can be as problematic as a low signal. Here are some common causes and solutions:

Troubleshooting Guide: High Background
Potential Cause Recommended Solution
Non-Specific Binding
Inadequate BlockingIncrease the concentration of your blocking agent (e.g., BSA) or the blocking time. Consider trying a different blocking agent. For tissue sections, an avidin-biotin blocking step may be necessary to block endogenous biotin.[5]
Hydrophobic InteractionsAdd a non-ionic detergent like Tween-20 (0.05-0.1%) to your wash buffers to reduce non-specific binding.
Detection System
Endogenous BiotinTissues like the liver and kidney have high levels of endogenous biotin.[2] Use an avidin/biotin blocking kit before applying the biotinylated peptide in applications like IHC.
Streptavidin Conjugate Concentration Too HighTitrate your streptavidin-enzyme conjugate to find the optimal concentration that gives a good signal-to-noise ratio.
Insufficient WashingIncrease the number and duration of washes between steps to remove unbound reagents.

Quantitative Data Summary

The following tables provide key quantitative data to aid in experimental design.

Table 1: Binding Affinity of Somatostatin-14 Analogs
LigandReceptor SubtypeReported IC50 (nM)
Somatostatin-14sst20.15[6]
Somatostatin-14Pancreatic Islets (Glucagon Release)0.04[6]
Somatostatin-14Pancreatic Islets (Insulin Release)0.3[6]
L-054,522 (sst2 agonist)sst20.1[6]

Note: The binding affinity of this compound is expected to be similar to that of unlabeled Somatostatin-14, but empirical determination is recommended.

Table 2: Recommended Concentration Ranges for Biotin-Streptavidin Based Assays
Assay TypeBiotinylated Peptide ConcentrationStreptavidin-HRP Concentration
ELISA (Direct)0.1 - 2 µg/mL1:1,000 - 1:10,000
Western Blot0.5 - 5 µg/mL1:5,000 - 1:20,000
Immunohistochemistry (IHC)1 - 10 µg/mL1:500 - 1:5,000

These are starting recommendations. Optimal concentrations should be determined empirically for each specific assay and experimental system.

Experimental Protocols

Protocol 1: Competitive Binding Assay Using this compound

This protocol is designed to determine the binding affinity of an unlabeled compound by measuring its ability to compete with this compound for binding to somatostatin receptors.

  • Cell/Membrane Preparation:

    • Culture cells expressing the somatostatin receptor of interest.

    • Harvest cells and prepare cell membranes by homogenization and centrifugation.

    • Resuspend membrane preparations in a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Assay Setup:

    • To a 96-well plate coated with streptavidin, add a constant, predetermined concentration of this compound to each well.

    • Add increasing concentrations of the unlabeled competitor compound to the wells. Include wells with no competitor (for maximum binding) and wells with a large excess of unlabeled Somatostatin-14 (for non-specific binding).

    • Add the cell membrane preparation to each well.

  • Incubation:

    • Incubate the plate at room temperature for 60-120 minutes with gentle agitation.

  • Washing:

    • Wash the plate 3-5 times with ice-cold wash buffer (e.g., binding buffer with 0.1% BSA) to remove unbound ligands.

  • Detection:

    • Add a europium-labeled anti-somatostatin receptor antibody (or other suitable detection antibody) and incubate for 60 minutes.

    • Wash the plate as in step 4.

    • Add enhancement solution and read the time-resolved fluorescence.

  • Data Analysis:

    • Subtract the non-specific binding from all other readings.

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Calculate the IC50 value using non-linear regression analysis.

Protocol 2: Immunohistochemistry (IHC) with this compound

This protocol outlines the steps for detecting somatostatin receptors in formalin-fixed, paraffin-embedded tissue sections.

  • Deparaffinization and Rehydration:

    • Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0).

  • Blocking:

    • Block endogenous peroxidase activity with 3% H2O2 in methanol (B129727) for 10 minutes.

    • Rinse with PBS.

    • Block endogenous biotin using an avidin/biotin blocking kit.

    • Block non-specific binding with a protein block (e.g., 5% BSA in PBS) for 1 hour.

  • Peptide Incubation:

    • Incubate sections with this compound (at a predetermined optimal concentration) overnight at 4°C in a humidified chamber.

  • Detection:

    • Wash sections 3 times with PBS-T (PBS with 0.05% Tween-20).

    • Incubate with Streptavidin-HRP for 1 hour at room temperature.

    • Wash sections 3 times with PBS-T.

  • Visualization:

    • Develop the signal using a suitable chromogen substrate (e.g., DAB).

    • Monitor the color development under a microscope.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate sections through a graded series of ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

Visualizations

Somatostatin Receptor Signaling Pathway

Somatostatin_Signaling cluster_membrane Cell Membrane SSTR Somatostatin Receptor (SSTR) G_protein Gi/o Protein SSTR->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Somatostatin This compound Somatostatin->SSTR Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Hormone Secretion, Cell Proliferation) PKA->Cellular_Response Leads to

Caption: Somatostatin receptor activation by its ligand inhibits adenylate cyclase.

Experimental Workflow for a Biotin-Based Pull-Down Assay

Pull_Down_Workflow cluster_prep Preparation cluster_binding Binding cluster_analysis Analysis Lysate Prepare Cell Lysate (Containing Target Protein) Incubate_Lysate Incubate Peptide-Bead Complex with Lysate Lysate->Incubate_Lysate Beads Prepare Streptavidin- Coated Beads Incubate_Peptide Incubate Beads with This compound Beads->Incubate_Peptide Incubate_Peptide->Incubate_Lysate Wash Wash Beads to Remove Unbound Proteins Incubate_Lysate->Wash Elute Elute Bound Proteins Wash->Elute Analyze Analyze by Western Blot or Mass Spectrometry Elute->Analyze

Caption: Workflow for identifying protein interactions using a pull-down assay.

References

Biotinyl-Somatostatin-14 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of Biotinyl-Somatostatin-14. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity and optimal performance of this peptide in your experiments.

Frequently Asked Questions (FAQs)

1. How should I store lyophilized this compound?

For optimal stability, lyophilized this compound should be stored under desiccated conditions. Recommended storage temperatures are summarized in the table below.

Storage DurationRecommended TemperatureNotes
Short-term (days to weeks)Room Temperature or 4°CProtect from intense light.[1]
Long-term (over 4 weeks)-20°C to -80°CDesiccate to prevent degradation from moisture.[1][2]

2. What is the recommended procedure for reconstituting this compound?

Proper reconstitution is critical for maintaining the peptide's activity. Follow this step-by-step protocol for best results:

  • Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-30 minutes. This prevents condensation from forming inside the vial, which can degrade the peptide.

  • Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.

  • Solvent Addition: Based on available data for the parent peptide, Somatostatin-14, sterile, distilled water can be used for reconstitution. A stock solution of 1 mg/mL is often recommended for peptides. For this compound, which has a molecular weight of approximately 1864 g/mol , a 1 mg/mL solution is equivalent to about 0.54 mM. Note that the solubility of Somatostatin-14 in water is up to 0.30 mg/ml. For higher concentrations, or if solubility issues arise, consider using a small amount of a slightly acidic buffer, as the optimal pH for Somatostatin-14 stability is around 3.7.[3]

  • Dissolution: Gently agitate or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking, which can cause aggregation or denaturation. If the peptide does not dissolve immediately, allow it to sit at room temperature for a longer period with occasional gentle mixing.

3. How should I store reconstituted this compound solutions?

Peptide solutions are less stable than the lyophilized powder. To preserve activity, follow these storage guidelines:

Storage DurationRecommended TemperatureNotes
Short-term (2-7 days)4°CAvoid repeated temperature fluctuations.[2]
Long-term (months)-20°C to -80°CAliquot the solution into single-use volumes to prevent freeze-thaw cycles. For enhanced stability, consider adding a carrier protein such as 0.1% Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA).[2]

4. What is the stability of this compound in aqueous solution?

The stability of Somatostatin-14, the parent peptide, is highly dependent on pH and temperature. The degradation follows first-order kinetics.[3] The biotin (B1667282) moiety is not expected to significantly alter this profile. The optimal pH for stability is approximately 3.7.[3] Degradation is accelerated at higher buffer concentrations, with phosphate (B84403) buffers being more detrimental than acetate (B1210297) buffers.[3]

Degradation Kinetics of Somatostatin-14 in Aqueous Solution

pHTemperature (°C)BufferHalf-life (t½) in hours (approximate)
2.250Acetate100
3.750Acetate250
5.050Acetate150
7.437Phosphate< 24

This data is adapted from studies on Somatostatin-14 and serves as a guideline for this compound.[3]

Troubleshooting Guides

Issue 1: Poor Solubility During Reconstitution

Potential Cause:

  • The concentration is too high.

  • The peptide has aggregated.

  • The incorrect solvent is being used.

Solutions:

  • Verify Concentration: Ensure you are not exceeding the recommended solubility limits. Try reconstituting at a lower concentration.

  • Gentle Warming: Warm the solution gently to 37°C to aid dissolution.

  • Sonication: Use a bath sonicator for a short period to break up any aggregates.

  • Adjust pH: If using a buffer, ensure it is at a pH that favors solubility. For Somatostatin-14, a slightly acidic pH may improve solubility.

Issue 2: Inconsistent or No Signal in Biotin-Streptavidin Based Assays

Potential Cause:

  • Steric Hindrance: The biotin molecule may be inaccessible to streptavidin due to the peptide's conformation.

  • Aggregation: The peptide may have formed aggregates, masking the biotin label.

  • Degradation: The peptide may have degraded due to improper storage or handling.

  • Interference: The presence of free biotin in the assay from other sources (e.g., cell culture media) can compete for streptavidin binding sites.

Solutions:

  • Optimize Assay Conditions: Ensure your assay buffer conditions (pH, ionic strength) are optimal for biotin-streptavidin interaction.

  • Check for Aggregation: Analyze a sample of your reconstituted peptide using techniques like dynamic light scattering (DLS) or size-exclusion chromatography (SEC) to check for aggregates.

  • Confirm Peptide Integrity: Use HPLC or mass spectrometry to verify the integrity and purity of your peptide stock.

  • Control for Free Biotin: Ensure that all buffers and media used are free of contaminating biotin. If biotin interference is suspected, protocols are available to deplete biotin from the sample before the assay.

Issue 3: Loss of Biological Activity in Functional Assays

Potential Cause:

  • Peptide Degradation: The peptide has degraded due to enzymatic activity or instability in the assay medium. Somatostatin-14 is known to be susceptible to degradation by proteases.

  • Freeze-Thaw Cycles: Repeated freezing and thawing of the stock solution has led to a loss of active peptide.

  • Adsorption to Surfaces: Peptides can adsorb to plastic or glass surfaces, reducing the effective concentration.

Solutions:

  • Use Protease Inhibitors: If working with cell lysates or other biological samples, include a protease inhibitor cocktail in your assay buffer.

  • Aliquot Stock Solutions: Always aliquot your reconstituted peptide into single-use volumes to avoid freeze-thaw cycles.

  • Use Low-Binding Tubes: Store and handle peptide solutions in low-protein-binding polypropylene (B1209903) tubes.

  • Include a Carrier Protein: Adding 0.1% BSA or HSA to your stock solution and assay buffer can help prevent surface adsorption and improve stability.[2]

Experimental Protocols

Protocol: Assessing the Biological Activity of this compound via a Somatostatin (B550006) Receptor Binding Assay

This protocol describes a competitive binding assay to determine the ability of this compound to bind to somatostatin receptors (SSTRs). The assay measures the displacement of a radiolabeled somatostatin analog by the unlabeled this compound.

Materials:

  • Cell membranes from a cell line expressing the desired SSTR subtype (e.g., CHO-K1 or HEK293 cells).

  • Radiolabeled somatostatin analog (e.g., [¹²⁵I-Tyr¹¹]-Somatostatin-14).

  • This compound.

  • Unlabeled Somatostatin-14 (for determining non-specific binding).

  • Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4, supplemented with a protease inhibitor cocktail.

  • Wash Buffer: Ice-cold 50 mM HEPES, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester.

  • Scintillation counter.

Methodology:

  • Prepare Reagents:

    • Prepare a dilution series of this compound in assay buffer.

    • Dilute the radiolabeled somatostatin analog in assay buffer to a final concentration at or below its Kd.

    • Prepare a high concentration of unlabeled Somatostatin-14 (e.g., 1 µM) for determining non-specific binding.

    • Resuspend the cell membranes in assay buffer to a concentration that results in less than 10% of the added radioligand being bound.

  • Assay Setup (in triplicate):

    • Total Binding: Add assay buffer, radiolabeled ligand, and cell membrane suspension to designated wells.

    • Non-Specific Binding: Add assay buffer, radiolabeled ligand, a high concentration of unlabeled Somatostatin-14, and cell membrane suspension to designated wells.

    • Competitive Binding: Add assay buffer, radiolabeled ligand, varying concentrations of this compound, and cell membrane suspension to designated wells.

  • Incubation: Incubate the plate at 37°C for 60 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash each filter several times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the log concentration of this compound.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

Visualizations

Somatostatin Receptor Signaling Pathway

Somatostatin_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm SSTR Somatostatin Receptor (SSTR) G_protein Gi/o Protein SSTR->G_protein activates AC Adenylyl Cyclase (AC) G_protein->AC inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel inhibits K_channel K⁺ Channel G_protein->K_channel activates MAPK MAPK Pathway (e.g., ERK1/2) G_protein->MAPK modulates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Hormone_Secretion Inhibition of Hormone Secretion PKA->Hormone_Secretion Ca_channel->Hormone_Secretion Cell_Growth Inhibition of Cell Growth MAPK->Cell_Growth Apoptosis Induction of Apoptosis MAPK->Apoptosis Biotinyl_SST14 Biotinyl- Somatostatin-14 Biotinyl_SST14->SSTR binds

Caption: Somatostatin receptor signaling cascade.

Troubleshooting Workflow for Low Signal in Binding Assays

Troubleshooting_Workflow Start Start: Low/No Signal in Binding Assay Check_Peptide 1. Verify Peptide Integrity & Concentration Start->Check_Peptide Peptide_OK Peptide OK? Check_Peptide->Peptide_OK New_Peptide Solution: Prepare Fresh Stock from New Vial Peptide_OK->New_Peptide No Check_Assay_Conditions 2. Review Assay Conditions Peptide_OK->Check_Assay_Conditions Yes End Problem Resolved New_Peptide->End Conditions_OK Conditions Optimal? Check_Assay_Conditions->Conditions_OK Optimize_Conditions Solution: Optimize Buffer pH, Incubation Time/Temp Conditions_OK->Optimize_Conditions No Check_Receptor 3. Check Receptor Source Conditions_OK->Check_Receptor Yes Optimize_Conditions->End Receptor_OK Receptor Active? Check_Receptor->Receptor_OK New_Receptor Solution: Use New Batch of Cell Membranes Receptor_OK->New_Receptor No Check_Detection 4. Verify Detection Method Receptor_OK->Check_Detection Yes New_Receptor->End Detection_OK Detection Working? Check_Detection->Detection_OK Calibrate_Instrument Solution: Calibrate Instrument, Check Reagents Detection_OK->Calibrate_Instrument No Detection_OK->End Yes Calibrate_Instrument->End

Caption: Workflow for troubleshooting low signal issues.

References

how to prevent high background in Biotinyl-Somatostatin-14 staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent high background in Biotinyl-Somatostatin-14 staining experiments.

Troubleshooting Guides & FAQs

High background staining can obscure specific signals and lead to misinterpretation of results. The following sections address common causes of high background and provide solutions to mitigate them.

Endogenous Biotin (B1667282) Interference

Question: I am observing high, non-specific background staining across my entire tissue section. Could this be due to endogenous biotin?

Answer: Yes, high, non-specific background is a common issue when using biotin-based detection systems in tissues with high levels of endogenous biotin, such as the liver, kidney, and spleen.[1] Endogenous biotin can be bound by streptavidin- or avidin-conjugates, leading to a strong background signal that masks the specific staining of this compound.

Solution: To prevent this, an endogenous biotin blocking step is crucial. This is typically performed after tissue rehydration and before the primary incubation with this compound. The most common method involves a two-step process:

  • Avidin (B1170675) Incubation: The tissue is first incubated with an excess of unlabeled avidin or streptavidin. This will bind to all the endogenous biotin in the tissue.

  • Biotin Incubation: Following the avidin step, the tissue is incubated with an excess of free biotin. This saturates the remaining biotin-binding sites on the avidin/streptavidin molecules that were introduced in the first step.

This ensures that all endogenous biotin is masked and the streptavidin-conjugate used for detection will only bind to the biotin on your this compound.

Non-Specific Binding of Staining Reagents

Question: My background is still high even after performing an endogenous biotin block. What else could be causing this?

Answer: High background can also result from the non-specific binding of the this compound peptide or the streptavidin-enzyme conjugate to tissue components. This can be caused by several factors, including electrostatic or hydrophobic interactions.

Solutions:

  • Blocking with Normal Serum: Incubate the tissue with normal serum from the species in which the detection antibody (if applicable) was raised. This blocks non-specific binding sites. For direct streptavidin-HRP detection, a protein block like Bovine Serum Albumin (BSA) is recommended.

  • Optimize this compound Concentration: A concentration that is too high can lead to increased non-specific binding. It is important to titrate the this compound to find the optimal concentration that provides a good signal-to-noise ratio.

  • Optimize Streptavidin-Enzyme Conjugate Concentration: Similar to the biotinylated peptide, a high concentration of the streptavidin-enzyme conjugate can increase background. Titration is recommended to determine the optimal dilution.

  • Washing Steps: Insufficient washing between incubation steps can leave unbound reagents on the tissue, contributing to high background. Increase the duration and number of washes. Adding a detergent like Tween-20 to the wash buffer can also help reduce non-specific binding.[2]

Issues with Tissue Preparation and Handling

Question: Could my tissue preparation method be contributing to the high background?

Answer: Absolutely. The way tissues are prepared and handled can significantly impact staining results.

Solutions:

  • Inadequate Fixation: Under-fixation can lead to poor tissue morphology and diffusion of antigens, while over-fixation can mask the somatostatin (B550006) receptors. Optimize fixation time and use fresh fixative.

  • Tissue Drying: Allowing the tissue sections to dry out at any stage of the staining process can cause irreversible damage and lead to high background. Always keep the slides in a humidified chamber during incubations.

  • Incomplete Deparaffinization: For paraffin-embedded tissues, residual paraffin (B1166041) can trap staining reagents and cause patchy, high background. Ensure complete deparaffinization with fresh xylene.[3]

Quantitative Data Summary

The following table provides hypothetical but realistic data to illustrate how different experimental conditions can affect the signal-to-noise ratio and background intensity in this compound staining.

Condition Blocking Agent This compound Concentration Streptavidin-HRP Concentration Average Signal Intensity (Arbitrary Units) Average Background Intensity (Arbitrary Units) Signal-to-Noise Ratio (SNR)
Optimal 5% BSA + Avidin/Biotin Block1 µg/mL1:1000150207.5
High Peptide Conc. 5% BSA + Avidin/Biotin Block10 µg/mL1:1000180802.25
High Streptavidin Conc. 5% BSA + Avidin/Biotin Block1 µg/mL1:200160901.78
No Avidin/Biotin Block 5% BSA1 µg/mL1:10001701201.42
Insufficient Washing 5% BSA + Avidin/Biotin Block1 µg/mL1:10001651001.65

Experimental Protocols

Detailed Protocol for this compound Staining on Paraffin-Embedded Tissue Sections
  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene: 2 changes for 5 minutes each.

    • Immerse in 100% Ethanol (B145695): 2 changes for 3 minutes each.

    • Immerse in 95% Ethanol: 2 changes for 3 minutes each.

    • Immerse in 70% Ethanol: 2 changes for 3 minutes each.

    • Rinse in distilled water.

  • Antigen Retrieval (if necessary for your tissue):

    • Immerse slides in a suitable antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0).

    • Heat the solution to 95-100°C for 20-30 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse in wash buffer (e.g., PBS or TBS).

  • Endogenous Peroxidase Blocking (for HRP detection):

    • Incubate sections in 3% hydrogen peroxide in methanol (B129727) for 15 minutes to block endogenous peroxidase activity.[3]

    • Rinse thoroughly in wash buffer.

  • Endogenous Biotin Blocking:

    • Incubate sections with an Avidin solution for 15 minutes at room temperature.

    • Rinse briefly with wash buffer.

    • Incubate sections with a Biotin solution for 15 minutes at room temperature.

    • Rinse thoroughly with wash buffer.

  • Protein Blocking:

    • Incubate sections with a protein-based blocking solution (e.g., 5% Bovine Serum Albumin (BSA) or 10% normal goat serum in wash buffer) for 30-60 minutes at room temperature to block non-specific binding sites.

  • This compound Incubation:

    • Dilute this compound to its optimal concentration in the blocking buffer.

    • Incubate sections with the diluted this compound overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash slides with wash buffer: 3 changes for 5 minutes each.

  • Detection:

    • Incubate sections with Streptavidin-HRP (or other streptavidin-enzyme conjugate) diluted in blocking buffer for 30-60 minutes at room temperature.

    • Wash slides with wash buffer: 3 changes for 5 minutes each.

  • Chromogen Development:

    • Incubate sections with a suitable chromogen substrate (e.g., DAB for HRP) until the desired staining intensity is reached.

    • Monitor the reaction under a microscope.

    • Stop the reaction by rinsing with distilled water.

  • Counterstaining:

    • Counterstain with a suitable nuclear stain (e.g., Hematoxylin).

    • Rinse with distilled water.

  • Dehydration and Mounting:

    • Dehydrate sections through graded ethanol solutions and xylene.

    • Mount with a permanent mounting medium.

Visualizations

TroubleshootingWorkflow start High Background Observed q1 Is endogenous biotin suspected? (e.g., in liver, kidney tissue) start->q1 a1_yes Perform Avidin/Biotin Blocking Step q1->a1_yes Yes q2 Is background still high after endogenous biotin blocking? q1->q2 No a1_yes->q2 a2_no Problem Solved q2->a2_no No a2_yes Troubleshoot Non-Specific Binding q2->a2_yes Yes q3 Have reagent concentrations been optimized? a2_yes->q3 a3_no Titrate this compound and Streptavidin-HRP concentrations q3->a3_no No q4 Are washing steps adequate? q3->q4 Yes a3_no->q4 a4_no Increase wash duration and frequency. Add detergent (e.g., Tween-20) to wash buffer. q4->a4_no No q5 Is tissue preparation optimal? q4->q5 Yes a4_no->q5 a5_no Optimize fixation, ensure complete deparaffinization, and prevent drying. q5->a5_no No end Review entire protocol and consult literature q5->end Yes a5_no->end SignalingPathway cluster_cell Target Cell cluster_detection Detection System SSTR Somatostatin Receptor (e.g., SSTR2) G_protein Gi/o Protein SSTR->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP downstream Downstream Cellular Effects cAMP->downstream Streptavidin_HRP Streptavidin-HRP Conjugate Substrate Chromogenic Substrate (e.g., DAB) Streptavidin_HRP->Substrate Enzymatic Reaction Signal Colored Precipitate (Signal) Substrate->Signal Biotin_SST14 This compound Biotin_SST14->SSTR Specific Binding Biotin_SST14->Streptavidin_HRP Biotin-Streptavidin Interaction

References

improving signal-to-noise ratio in Biotinyl-Somatostatin-14 assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Biotinyl-Somatostatin-14 assays and improve the signal-to-noise ratio.

Troubleshooting Guide

This guide addresses common issues encountered during this compound assays in a question-and-answer format.

Issue 1: High Background Signal

  • Question: My assay is showing a high background signal, obscuring the specific binding of this compound. What are the potential causes and solutions?

  • Answer: High background can arise from several factors. Here are the most common causes and recommended troubleshooting steps:

    • Inadequate Blocking: Insufficient blocking of non-specific binding sites is a primary cause of high background.

      • Solution: Increase the concentration of the blocking agent (e.g., Bovine Serum Albumin - BSA, or non-fat dry milk) or extend the blocking incubation time. Ensure the blocking buffer is fresh and well-dissolved.

    • Suboptimal Reagent Concentrations: The concentrations of this compound or the detection reagent (e.g., streptavidin-HRP) may be too high.

      • Solution: Perform a titration experiment to determine the optimal concentration for both the biotinylated peptide and the detection reagent.

    • Insufficient Washing: Inadequate washing steps can leave unbound reagents behind, contributing to the background signal.

      • Solution: Increase the number of wash cycles and/or the volume of the wash buffer. Ensure thorough aspiration of the buffer between each wash.

    • Cross-reactivity: The detection system may be cross-reacting with endogenous biotin (B1667282) or other cellular components.

      • Solution: Consider using an avidin/biotin blocking kit to pre-treat samples before adding this compound.

ParameterStandard ProtocolTroubleshooting Modification
Blocking Agent Conc.1-3% BSAIncrease to 5% BSA
Blocking Time1 hour at RT2 hours at RT or overnight at 4°C
Wash Cycles3 timesIncrease to 5-6 times
Detection Reagent Dilution1:1000Titrate from 1:2000 to 1:10000

Issue 2: Low or No Signal

  • Question: I am not detecting a signal, or the signal is very weak in my this compound assay. What could be the problem?

  • Answer: A weak or absent signal can be due to issues with the reagents, the experimental procedure, or the biological sample itself.

    • Inactive Reagents: The this compound or the detection reagents may have lost activity due to improper storage or handling.

      • Solution: Use fresh reagents and ensure they have been stored according to the manufacturer's instructions. Test the activity of the detection reagent separately.

    • Low Receptor Expression: The target cells or tissue may have low expression levels of the somatostatin (B550006) receptor.

      • Solution: Use a positive control cell line known to express high levels of the receptor. If possible, consider overexpressing the receptor in your cell line.

    • Incorrect Assay Conditions: The incubation times, temperatures, or buffer composition may not be optimal for binding.

      • Solution: Optimize incubation times and temperatures. Ensure the pH and ionic strength of the binding buffer are appropriate for the somatostatin receptor.

ParameterPotential IssueRecommended Action
Reagent StorageStored at incorrect temperatureAliquot and store at -20°C or -80°C
Positive ControlNot includedAlways include a positive control
Incubation TimeToo shortIncrease incubation time (e.g., 2 hours)
Binding Buffer pHSuboptimalUse a buffer with a pH of 7.4-7.6

Frequently Asked Questions (FAQs)

  • Q1: What is the optimal wavelength for detecting the signal in a colorimetric this compound assay?

    • A1: The optimal wavelength depends on the substrate used with the enzyme conjugate (e.g., HRP). For TMB (3,3',5,5'-Tetramethylbenzidine), the reaction product is blue and should be read at 370 nm or 655 nm. If the reaction is stopped with an acid, the color turns yellow, and the absorbance should be read at 450 nm.

  • Q2: Can I use this compound for in vivo studies?

    • A2: Yes, biotinylated peptides like this compound can be used for in vivo studies, such as biodistribution and tumor imaging, due to the high affinity of the biotin-avidin interaction. However, it is crucial to consider the pharmacokinetics and potential immunogenicity.

  • Q3: How can I confirm the specificity of the this compound binding?

    • A3: To confirm specificity, perform a competition assay. Co-incubate the cells or tissue with this compound and an excess of unlabeled somatostatin-14. A significant reduction in the signal in the presence of the unlabeled competitor indicates specific binding.

Experimental Protocols

Protocol 1: Competitive Binding Assay

  • Cell Seeding: Seed cells expressing the somatostatin receptor in a 96-well plate and culture until they reach 80-90% confluency.

  • Washing: Gently wash the cells twice with a pre-warmed binding buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA).

  • Competition: Add increasing concentrations of unlabeled somatostatin-14 to the wells, followed by a constant concentration of this compound. For the total binding control, add only this compound. For the non-specific binding control, add a large excess of unlabeled somatostatin-14.

  • Incubation: Incubate the plate for 1-2 hours at room temperature or 4°C, depending on the desired binding equilibrium.

  • Washing: Wash the cells three to five times with cold binding buffer to remove unbound peptide.

  • Detection: Add streptavidin-HRP conjugate diluted in blocking buffer and incubate for 1 hour at room temperature.

  • Final Washes: Wash the cells three to five times with wash buffer.

  • Substrate Addition: Add the HRP substrate (e.g., TMB) and incubate until sufficient color develops.

  • Readout: Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength.

Visualizations

experimental_workflow cluster_prep Preparation cluster_binding Binding cluster_detection Detection cell_seeding 1. Seed Cells washing1 2. Wash Cells cell_seeding->washing1 competition 3. Add Competitor & Biotinyl-SST14 washing1->competition incubation 4. Incubate competition->incubation washing2 5. Wash Unbound incubation->washing2 streptavidin 6. Add Streptavidin-HRP washing2->streptavidin washing3 7. Final Washes streptavidin->washing3 substrate 8. Add Substrate washing3->substrate readout 9. Measure Signal substrate->readout

Caption: Workflow for a competitive this compound binding assay.

troubleshooting_flow start Assay Problem high_bg High Background? start->high_bg low_signal Low/No Signal? high_bg->low_signal No blocking Increase Blocking high_bg->blocking Yes reagent_activity Check Reagent Activity low_signal->reagent_activity Yes reagent_conc Titrate Reagents blocking->reagent_conc washing Increase Washes reagent_conc->washing end Signal Improved washing->end receptor_expr Confirm Receptor Expression reagent_activity->receptor_expr assay_cond Optimize Conditions receptor_expr->assay_cond assay_cond->end

Caption: A decision tree for troubleshooting common assay issues.

signaling_pathway sst14 This compound sstr Somatostatin Receptor (SSTR) sst14->sstr Binds g_protein Gi/o Protein sstr->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts ATP to pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., Inhibition of proliferation) pka->cellular_response Phosphorylates targets

Caption: Simplified signaling pathway of Somatostatin-14.

quenching endogenous biotin activity for Biotinyl-Somatostatin-14 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Biotinyl-Somatostatin-14. Our goal is to help you overcome common challenges, particularly the issue of endogenous biotin (B1667282) activity, and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is endogenous biotin, and why is it a problem in this compound experiments?

A1: Endogenous biotin, also known as vitamin B7, is a naturally occurring vitamin found in all living cells.[1] In experiments using a biotin-streptavidin detection system, this endogenous biotin can be recognized by the streptavidin conjugate, leading to high, non-specific background staining.[1][2] This background can mask the true signal from your this compound, leading to false-positive results or difficulty in interpreting your data.[3] Tissues such as the liver, kidney, spleen, and brain are known to have high levels of endogenous biotin.[2][3][4]

Q2: How can I determine if my tissue has high levels of endogenous biotin?

A2: A simple control experiment can help you determine if endogenous biotin is an issue. After preparing your tissue sections and performing any necessary antigen retrieval and peroxidase blocking, incubate a slide directly with the streptavidin-peroxidase conjugate, followed by the chromogen substrate (e.g., DAB). If you observe staining, it is likely due to endogenous biotin.[2]

Q3: What is the principle behind quenching endogenous biotin activity?

A3: The most common method for quenching endogenous biotin is a two-step process involving sequential incubation with avidin (B1170675) and then biotin.[5]

  • Avidin Incubation: The tissue is first incubated with an excess of avidin (or streptavidin). Avidin has a very high affinity for biotin and will bind to the endogenous biotin present in the tissue.

  • Biotin Incubation: Since avidin is a tetrameric protein with four biotin-binding sites, the initial incubation will leave some binding sites on the avidin molecule unoccupied. A subsequent incubation with free biotin is necessary to saturate these remaining sites. This prevents the avidin, now bound to endogenous biotin, from binding to your this compound probe.[5]

Q4: Can I use a polymer-based detection system to avoid issues with endogenous biotin?

A4: Yes, polymer-based detection systems are an excellent alternative as they are biotin-free and therefore do not interact with endogenous biotin.[6][7] These systems use a polymer backbone conjugated with multiple enzyme molecules and secondary antibodies, providing high sensitivity without the risk of biotin-related background.[6]

Q5: My this compound is not binding to its receptor. What are the possible causes?

A5: Several factors could contribute to poor binding:

  • Steric Hindrance: The biotin tag on your somatostatin-14 peptide might be too close to the receptor-binding domain, physically obstructing the interaction. The use of a spacer arm or linker between the peptide and the biotin molecule can help alleviate this issue.[4][5][8]

  • Peptide Integrity: Ensure the this compound peptide has been stored correctly and has not degraded.

  • Receptor Expression: Confirm that the cells or tissues you are using express a sufficient level of the somatostatin (B550006) receptor 2 (SSTR2).

  • Experimental Conditions: Optimize incubation times, temperatures, and buffer compositions for your specific assay.

Troubleshooting Guide

This guide addresses common problems encountered during this compound experiments.

Problem Possible Cause Recommended Solution
High Background Staining Endogenous biotin activity. Implement an avidin-biotin blocking step before incubating with this compound. (See Experimental Protocol section).[9][10] Alternatively, switch to a biotin-free, polymer-based detection system.[7][11]
Non-specific binding of streptavidin. Increase the number of wash steps after streptavidin incubation. Ensure your blocking buffer is optimized (e.g., using normal serum from the same species as the secondary antibody).[2]
Primary or secondary antibody concentration is too high. Titrate your primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.[2]
Weak or No Signal Ineffective quenching of endogenous biotin. Ensure your avidin and biotin blocking solutions are fresh and used at the correct concentrations.[2] In some tissues with very high endogenous biotin, complete blocking may be difficult.[4][12]
Steric hindrance of the biotin tag. If possible, use a this compound with a linker (e.g., aminocaproic acid or a PEG linker) between the peptide and the biotin molecule.[4][5][8][13] This can provide the necessary flexibility for both receptor and streptavidin binding.
Low receptor expression. Use a positive control cell line or tissue known to express high levels of SSTR2. Confirm receptor expression using a validated antibody for SSTR2.
Suboptimal assay conditions. Optimize incubation times and temperatures. Ensure the pH and composition of your buffers are appropriate for the binding interaction.
Inconsistent Results Variability in endogenous biotin levels. Always include a "no this compound" control to assess the level of endogenous biotin staining in each experiment.
Incomplete biotinylation of the peptide. If synthesizing your own biotinylated peptide, ensure the biotinylation reaction has gone to completion.[14]
Improper storage of reagents. Store all reagents, including the this compound peptide and detection reagents, according to the manufacturer's instructions.

Experimental Protocols

Protocol 1: Standard Avidin-Biotin Blocking for Tissue Sections

This protocol is designed to quench endogenous biotin activity in formalin-fixed, paraffin-embedded (FFPE) or frozen tissue sections.[5][13][15]

Materials:

  • Avidin solution (e.g., 0.1 mg/mL in PBS)

  • Biotin solution (e.g., 0.01 mg/mL in PBS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Deparaffinize and rehydrate FFPE tissue sections or fix frozen sections as required by your standard protocol.

  • Perform any necessary antigen retrieval and endogenous peroxidase blocking steps.

  • Wash sections three times for 5 minutes each in PBS.

  • Incubate sections with the avidin solution for 15 minutes at room temperature in a humidified chamber.

  • Briefly rinse the sections with PBS.

  • Incubate sections with the biotin solution for 15 minutes at room temperature in a humidified chamber.

  • Wash sections three times for 5 minutes each in PBS.

  • Proceed with your standard blocking and incubation with this compound.

Protocol 2: this compound Receptor Binding Assay (Cell-Based)

This protocol describes a competitive binding assay to characterize the interaction of this compound with its receptor on whole cells.[1][16]

Materials:

  • Cells expressing Somatostatin Receptor 2 (SSTR2)

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • This compound

  • Unlabeled Somatostatin-14

  • Streptavidin-conjugated fluorophore (e.g., Streptavidin-FITC)

  • Wash Buffer (e.g., ice-cold PBS)

  • 96-well microplate (black, clear bottom for fluorescence reading)

Procedure:

  • Seed cells in a 96-well plate and grow to confluency.

  • Wash the cells twice with ice-cold Wash Buffer.

  • For total binding, add 50 µL of various concentrations of this compound diluted in Binding Buffer to the wells.

  • For non-specific binding, add 50 µL of the same concentrations of this compound plus a high concentration of unlabeled Somatostatin-14 (e.g., 1 µM) to separate wells.

  • Incubate the plate at 37°C for 60 minutes.

  • Wash the cells three times with ice-cold Wash Buffer to remove unbound peptide.

  • Add 100 µL of streptavidin-conjugated fluorophore diluted in Binding Buffer to each well.

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Wash the cells three times with ice-cold Wash Buffer.

  • Add 100 µL of PBS to each well and read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

Visualizations

Somatostatin Receptor 2 (SSTR2) Signaling Pathway

SSTR2_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular SST14 Somatostatin-14 SSTR2 SSTR2 SST14->SSTR2 Binds Gi Gi Protein SSTR2->Gi Activates SHP1 SHP-1 SSTR2->SHP1 Activates AC Adenylyl Cyclase Gi->AC Inhibits K_channel K+ Channel Gi->K_channel Activates Ca_channel Ca2+ Channel Gi->Ca_channel Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates PI3K PI3K SHP1->PI3K Inhibits Apoptosis Apoptosis SHP1->Apoptosis Promotes Akt Akt PI3K->Akt Activates Cell_Proliferation Cell Proliferation Akt->Cell_Proliferation Promotes

Caption: Somatostatin-14 binding to SSTR2 initiates multiple intracellular signaling cascades.

Experimental Workflow: Endogenous Biotin Quenching

Endogenous_Biotin_Quenching_Workflow start Start: Tissue Section avidin_incubation 1. Incubate with Avidin Solution start->avidin_incubation wash1 Wash avidin_incubation->wash1 biotin_incubation 2. Incubate with Biotin Solution wash1->biotin_incubation wash2 Wash biotin_incubation->wash2 proceed Proceed with Biotinyl-SST14 Incubation wash2->proceed end End proceed->end

Caption: Workflow for quenching endogenous biotin in tissue sections.

Logical Relationship: Troubleshooting High Background

High_Background_Troubleshooting problem High Background Staining cause1 Endogenous Biotin problem->cause1 cause2 Non-specific Streptavidin Binding problem->cause2 cause3 Antibody Concentration problem->cause3 solution1 Avidin-Biotin Block or Polymer System cause1->solution1 solution2 Increase Washes & Optimize Blocking cause2->solution2 solution3 Titrate Antibodies cause3->solution3

Caption: Troubleshooting logic for high background staining issues.

References

Technical Support Center: Best Practices for Using Biotinylated Peptides in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on the effective use of biotinylated peptides in cell-based assays. Here you will find answers to frequently asked questions and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using biotinylated peptides in cell-based assays?

A1: Biotinylated peptides offer several advantages in cell-based assays due to the high-affinity interaction between biotin (B1667282) and streptavidin/avidin.[1][2] Key benefits include:

  • High Specificity and Affinity: The biotin-streptavidin bond is one of the strongest known non-covalent interactions, ensuring stable and specific detection.[2]

  • Versatility: They can be used in a wide range of applications, including protein-protein interaction studies, flow cytometry, ELISAs, and cell imaging.[1][3]

  • Signal Amplification: The tetrameric nature of streptavidin, with its four biotin-binding sites, allows for the creation of large complexes with reporter molecules, significantly amplifying the signal for enhanced sensitivity.[4][5]

  • Customizability: Peptides can be precisely synthesized and biotinylated to meet specific research needs.[1]

Q2: Where should the biotin label be placed on the peptide?

A2: The biotin label is typically attached to the N-terminus of the peptide or the side chain of a lysine (B10760008) residue.[1] A spacer arm, such as 6-aminocaproic acid (Ahx), is often incorporated between the biotin and the peptide sequence to minimize steric hindrance and allow for better binding to streptavidin.[1] The choice of labeling position should be carefully considered to avoid interfering with the peptide's biological activity or binding to its target.

Q3: What is the optimal concentration of biotinylated peptide to use in a cell-based assay?

A3: The optimal concentration of a biotinylated peptide is highly dependent on the specific assay and cell type. It is crucial to perform a dose-response experiment to determine the ideal concentration that yields a robust signal with minimal background. For initial scouting experiments, a concentration range of 50-200 nM can be a good starting point.[6] Over-saturating the system can lead to increased non-specific binding and depletion of the target receptor.

Q4: How can I confirm that my peptide is successfully biotinylated?

A4: Successful biotinylation can be confirmed using several methods. Mass spectrometry is a direct way to verify the mass shift corresponding to the addition of the biotin moiety.[7] Functional assays, such as a simple binding assay with streptavidin-coated beads or plates, can also confirm that the biotin is accessible for binding.[7] A dot blot using labeled streptavidin to detect the biotinylated peptide is another quick verification method.

Troubleshooting Guides

This section provides solutions to common problems encountered when using biotinylated peptides in cell-based assays.

Problem 1: High Background or Non-Specific Binding

High background can obscure specific signals and lead to false-positive results.

Potential Causes and Solutions

Potential Cause Recommended Solution
Excess Biotinylated Peptide Titrate the biotinylated peptide to determine the lowest concentration that gives a specific signal.
Non-Specific Binding of Streptavidin/Avidin Streptavidin can sometimes bind non-specifically to cell surface receptors.[4] Include a "streptavidin-only" control (no biotinylated peptide) to assess this. Increase the ionic strength of buffers (e.g., higher salt concentration) to reduce charge-based interactions.[8][9]
Endogenous Biotin Cell lysates and some tissues contain naturally biotinylated proteins.[10] To mitigate this, you can pre-clear your lysate by incubating it with streptavidin beads before adding your biotinylated peptide.[11]
Inadequate Blocking Ensure proper blocking of non-specific binding sites on cells or solid supports. Common blocking agents include Bovine Serum Albumin (BSA) or non-fat dry milk. Adding a non-ionic detergent like Tween-20 (around 0.05-0.1%) to wash buffers can also help.[12]
Hydrophobic Interactions Peptides with hydrophobic regions may non-specifically interact with cell membranes or plastic surfaces. Including a low concentration of a non-ionic surfactant in the assay buffer can help reduce these interactions.[9]

G start High Background Signal Observed check_controls Are controls (no peptide, streptavidin only) also high? start->check_controls optimize_peptide Reduce Biotinylated Peptide Concentration check_controls->optimize_peptide No strep_binding Non-specific Streptavidin Binding check_controls->strep_binding Yes (Strep only high) endogenous_biotin Endogenous Biotin Interference check_controls->endogenous_biotin Yes (No peptide high) improve_blocking Optimize Blocking Step (e.g., increase BSA, add detergent) optimize_peptide->improve_blocking preclear_lysate Pre-clear Lysate with Streptavidin Beads resolve_issue Issue Resolved preclear_lysate->resolve_issue modify_buffers Modify Buffer Composition (e.g., increase salt concentration) strep_binding->modify_buffers endogenous_biotin->preclear_lysate improve_blocking->resolve_issue modify_buffers->resolve_issue

Problem 2: Weak or No Signal

A lack of signal can be equally frustrating and may point to several issues in the experimental setup.

Potential Causes and Solutions

Potential Cause Recommended Solution
Inefficient Biotinylation Confirm that your peptide is successfully biotinylated using mass spectrometry or a functional binding assay.[7] Ensure the biotinylation protocol is followed correctly and that reagents are not expired.
Steric Hindrance The biotin tag may be inaccessible to streptavidin due to the peptide's conformation or proximity to the peptide backbone.[7] Using a biotin reagent with a longer spacer arm can alleviate this issue.[12]
Peptide Degradation Peptides can be susceptible to degradation by proteases in cell culture media or lysates. Work on ice and add protease inhibitors to your buffers.[3] Prepare fresh peptide solutions for each experiment.
Low Target Expression The target receptor or protein may be expressed at very low levels on the cell surface. Consider using a more sensitive detection method, such as an amplification strategy (e.g., avidin/anti-avidin/avidin sandwich).[13]
Incorrect Assay Conditions Optimize incubation times, temperatures, and buffer pH to ensure optimal binding conditions for your specific peptide-target interaction.

Experimental Protocols

Protocol 1: Biotinylated Peptide Pull-Down Assay

This protocol is designed to isolate proteins from a cell lysate that interact with a specific biotinylated peptide.[3][14][15]

Materials:

  • Biotinylated peptide and a negative control peptide (e.g., scrambled sequence).

  • Streptavidin-conjugated magnetic beads or agarose (B213101) resin.

  • Cell lysate.

  • Binding Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.05% NP-40).[15]

  • Wash Buffer (Binding Buffer with potentially higher salt or detergent concentration).

  • Elution Buffer (e.g., SDS sample buffer, 0.1 M glycine (B1666218) pH 2.5-3).

  • Protease and phosphatase inhibitors.

Methodology:

  • Bead Preparation: Wash the streptavidin beads three times with binding buffer to remove any preservatives.[14]

  • Peptide Immobilization: Incubate the washed beads with the biotinylated peptide (and control peptide in a separate tube) for 1-2 hours at 4°C with gentle rotation to allow the peptide to bind to the beads.

  • Bead Washing: Wash the peptide-bound beads three times with binding buffer to remove any unbound peptide.

  • Lysate Incubation: Add cell lysate (pre-cleared if necessary) to the peptide-bound beads. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing: Pellet the beads and discard the supernatant. Wash the beads extensively (3-5 times) with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using an appropriate elution buffer. Boiling in SDS-PAGE sample buffer is a common method for subsequent analysis by Western blot.[3]

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting or mass spectrometry.

G cluster_0 Preparation cluster_1 Binding cluster_2 Analysis A Wash Streptavidin Beads B Incubate Beads with Biotinylated Peptide A->B C Wash to Remove Unbound Peptide B->C D Incubate Peptide-Beads with Cell Lysate C->D E Wash to Remove Non-specific Proteins D->E F Elute Bound Proteins E->F G Analyze by Western Blot or Mass Spectrometry F->G

Protocol 2: Flow Cytometry Analysis of Cell Surface Binding

This protocol describes the detection of biotinylated peptide binding to cell surface receptors using flow cytometry.[13][16]

Materials:

  • Cells expressing the target receptor.

  • Biotinylated peptide.

  • Fluorescently labeled streptavidin (e.g., Streptavidin-FITC, -PE, or -APC).

  • Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS).

  • Fixable viability dye (optional).

Methodology:

  • Cell Preparation: Harvest cells and wash them with cold staining buffer. Adjust the cell concentration to 1x10^6 cells/mL.

  • Blocking (Optional): To block Fc receptors, you can incubate the cells with an Fc block reagent or serum from the same species as the labeled streptavidin.[17]

  • Peptide Incubation: Incubate the cells with the desired concentration of biotinylated peptide for 30-60 minutes on ice or at 4°C to prevent internalization.

  • Washing: Wash the cells twice with cold staining buffer to remove unbound peptide.

  • Streptavidin Staining: Resuspend the cells in the staining buffer containing the fluorescently labeled streptavidin. Incubate for 20-30 minutes on ice or at 4°C, protected from light.

  • Final Washes: Wash the cells twice with cold staining buffer to remove unbound streptavidin.

  • Data Acquisition: Resuspend the cells in staining buffer and acquire the data on a flow cytometer. Include appropriate controls, such as unstained cells, cells with streptavidin only, and cells with a control biotinylated peptide.

G start Prepare Cell Suspension block Block Fc Receptors (Optional) start->block incubate_peptide Incubate with Biotinylated Peptide block->incubate_peptide wash1 Wash Cells incubate_peptide->wash1 stain_strep Incubate with Fluorescent Streptavidin wash1->stain_strep wash2 Wash Cells stain_strep->wash2 acquire Acquire on Flow Cytometer wash2->acquire

References

avoiding aggregation of Biotinyl-Somatostatin-14 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the aggregation of Biotinyl-Somatostatin-14 in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound is a synthetic peptide consisting of the 14-amino-acid hormone somatostatin (B550006), which is covalently linked to a biotin (B1667282) molecule. This bioconjugate is often used in various research applications, including immunoassays and protein interaction studies. The somatostatin portion of the molecule is cyclic, containing a disulfide bridge between cysteine residues at positions 3 and 14, which is crucial for its biological activity and conformational stability.

Q2: Why is my this compound solution cloudy or showing precipitation?

A2: Cloudiness or precipitation in your this compound solution is a common indicator of peptide aggregation. Aggregation is the self-association of peptide molecules to form larger, often insoluble, complexes. This can be caused by a variety of factors including improper dissolution, inappropriate solvent or pH, high peptide concentration, and improper storage conditions.

Q3: What are the recommended solvents for dissolving this compound?

A3: The choice of solvent depends on the hydrophobicity of the peptide. While specific quantitative solubility data for this compound is limited, Somatostatin-14 is known to be soluble in water up to 0.30 mg/mL. For potentially higher concentrations or if aggregation is observed in aqueous solutions, it is advisable to first dissolve the peptide in a small amount of a sterile organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then slowly add the aqueous buffer of choice.

Q4: How should I store my this compound, both in lyophilized and solution form?

A4: For long-term storage, lyophilized this compound should be kept at -20°C or -80°C in a desiccated environment. Once reconstituted, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can promote aggregation. These aliquots should be stored at -20°C or -80°C. For short-term storage of a few days, the solution can be kept at 4°C.

Troubleshooting Guide: Preventing Aggregation

Problem: Lyophilized powder is difficult to dissolve.
Possible Cause Suggested Solution
Inappropriate Solvent The peptide may have poor solubility in the chosen solvent. If dissolving in an aqueous buffer is unsuccessful, try reconstituting in a small amount of DMSO first, then slowly adding the desired buffer while gently vortexing.
Low Temperature Attempting to dissolve the peptide at a low temperature can hinder solubility. Allow the lyophilized powder and the solvent to equilibrate to room temperature before reconstitution.
Insufficient Agitation The powder may not be adequately dispersed in the solvent. After adding the solvent, gently vortex or sonicate the vial for a short period to aid dissolution. Avoid vigorous shaking, which can cause foaming and denaturation.
Problem: Precipitate forms in the solution after dissolution.
Possible Cause Suggested Solution
High Peptide Concentration The concentration of the peptide may be above its solubility limit in the chosen solvent. Try preparing a more dilute stock solution.
Inappropriate pH The pH of the solution may be close to the isoelectric point (pI) of the peptide, where it has minimal solubility. Adjust the pH of the buffer away from the pI. For basic peptides, use a slightly acidic buffer, and for acidic peptides, use a slightly basic buffer.
Improper Storage Frequent freeze-thaw cycles can lead to aggregation. Ensure the stock solution is aliquoted into smaller, single-use volumes.
Lack of Stabilizing Agents The solution may lack excipients that can help stabilize the peptide and prevent aggregation. Consider adding stabilizing agents such as certain amino acids (e.g., L-arginine, L-glutamic acid) or non-ionic surfactants (e.g., Polysorbate 20).

Experimental Protocols

Protocol for Reconstitution of Lyophilized this compound
  • Equilibration: Before opening, allow the vial of lyophilized this compound to warm to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial upon opening.

  • Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.

  • Solvent Selection and Preparation:

    • For Aqueous Solutions (up to 0.3 mg/mL): Use sterile, deionized water or a suitable buffer such as phosphate-buffered saline (PBS).

    • For Higher Concentrations or Hydrophobic Peptides: Use sterile DMSO to prepare an initial concentrated stock.

  • Dissolution:

    • Aqueous Dissolution: Carefully add the calculated volume of the desired aqueous buffer to the vial.

    • DMSO Dissolution: Add a small volume of DMSO to the vial to dissolve the peptide completely. Once dissolved, slowly add the desired aqueous buffer to the DMSO stock solution while gently vortexing to reach the final desired concentration and volume. Note: The final concentration of DMSO should be kept as low as possible for biological experiments, typically below 1%.

  • Gentle Agitation: Gently vortex or sonicate the vial for a few seconds to ensure the peptide is fully dissolved. Avoid vigorous shaking.

  • Visual Inspection: The final solution should be clear and free of any visible particulates. If the solution is cloudy, this indicates aggregation.

  • Aliquoting and Storage: For long-term storage, aliquot the reconstituted peptide solution into low-protein-binding microcentrifuge tubes and store at -20°C or -80°C.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_dissolution Dissolution cluster_storage Storage & Use cluster_troubleshooting Troubleshooting start Start: Lyophilized This compound equilibrate Equilibrate to Room Temperature start->equilibrate centrifuge Centrifuge Vial equilibrate->centrifuge add_solvent Add Solvent (e.g., DMSO, Water, PBS) centrifuge->add_solvent agitate Gentle Agitation (Vortex/Sonicate) add_solvent->agitate inspect Visual Inspection (Clear Solution?) agitate->inspect aliquot Aliquot into Low-Binding Tubes inspect->aliquot Yes cloudy Cloudy Solution (Aggregation) inspect->cloudy No store Store at -20°C or -80°C aliquot->store use Use in Experiment store->use troubleshoot_actions Adjust pH Add Stabilizers Lower Concentration cloudy->troubleshoot_actions troubleshoot_actions->add_solvent Re-attempt Dissolution

Caption: Experimental workflow for reconstituting this compound.

signaling_pathway Biotinyl_SST14 This compound SSTR Somatostatin Receptor (SSTR) Biotinyl_SST14->SSTR Binds to G_protein Gi/o Protein SSTR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Inhibition of Hormone Secretion & Other Cellular Responses PKA->Cellular_Response Phosphorylates Targets Leading to

Caption: Simplified signaling pathway of Somatostatin-14.

Validation & Comparative

A Head-to-Head Comparison: Biotinyl-Somatostatin-14 and Radiolabeled Somatostatin Analogs in Receptor Research and Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the study of somatostatin (B550006) receptors (SSTRs) is pivotal in understanding neuroendocrine tumors and other pathologies. Both biotinylated and radiolabeled somatostatin analogs are powerful tools in this endeavor, each with distinct advantages and applications. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tool for specific research needs.

Somatostatin-14 and its analogs are crucial for investigating the five subtypes of somatostatin receptors (SSTR1-5), which are G-protein-coupled receptors involved in a variety of cellular processes. The overexpression of these receptors, particularly SSTR2, on the surface of neuroendocrine tumors has made them a prime target for both diagnostic imaging and targeted therapies. This comparison focuses on two key methodologies for studying these receptors: the use of Biotinyl-Somatostatin-14, a versatile tool for in vitro binding assays, and radiolabeled somatostatin analogs, the gold standard for in vivo imaging and radionuclide therapy.

Performance Comparison: At a Glance

FeatureThis compoundRadiolabeled Somatostatin Analogs
Primary Application In vitro competitive binding assays, receptor localization, affinity purificationIn vivo and in vitro imaging (PET/SPECT), radionuclide therapy, receptor autoradiography
Detection Method Non-radioactive (e.g., colorimetric, chemiluminescent via avidin/streptavidin conjugates)Radioactive decay (gamma or positron emission)
Advantages - Safer (non-radioactive)- Longer shelf-life- High-throughput screening potential- Versatile detection methods- High sensitivity for in vivo imaging- Quantitative in vivo data- Established clinical applications- Theranostic capabilities
Limitations - Primarily for in vitro use- Indirect detection can introduce variability- Potential for steric hindrance from biotin (B1667282) tag- Radioactive handling and disposal required- Shorter half-life of radionuclides- Specialized imaging equipment needed

Quantitative Data: Receptor Binding Affinity

The binding affinity of a ligand to its receptor is a critical parameter. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting binding. The following table summarizes the IC50 values for native somatostatin-14 and various clinically relevant radiolabeled somatostatin analogs for the most commonly targeted SSTR2.

CompoundSSTR2 IC50 (nM)Reference(s)
Somatostatin-14~0.1 - 1.0[1]
[111In-DTPA0]octreotide (OctreoScan™)~1.0 - 2.5[2]
[68Ga]Ga-DOTA-TATE~0.2[3]
[68Ga]Ga-DOTA-TOC~2.5[3]
[177Lu]Lu-DOTA-TATE~1.6[1]

Note: IC50 values can vary depending on the cell line and experimental conditions used.

This compound is expected to have a binding affinity for SSTRs comparable to that of native Somatostatin-14, as the biotin tag is generally designed to have minimal interference with the peptide's binding domain.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and methodologies discussed, the following diagrams illustrate the somatostatin receptor signaling pathway and the experimental workflows for both this compound and radiolabeled somatostatin analogs.

Somatostatin_Signaling Somatostatin Receptor Signaling Pathway SST_Analog Somatostatin Analog (Biotinylated or Radiolabeled) SSTR Somatostatin Receptor (e.g., SSTR2) SST_Analog->SSTR Binding G_Protein Gi/o Protein SSTR->G_Protein Activation Phosphatase Tyrosine Phosphatase (SHP-1, SHP-2) SSTR->Phosphatase Activation AC Adenylate Cyclase G_Protein->AC Inhibition Ca_Channel Ca2+ Channels G_Protein->Ca_Channel Inhibition K_Channel K+ Channels G_Protein->K_Channel Activation cAMP cAMP AC->cAMP Conversion of ATP to cAMP PKA Protein Kinase A cAMP->PKA Activation Cellular_Effects Cellular Effects: - Inhibition of Hormone Secretion - Anti-proliferative Effects - Apoptosis PKA->Cellular_Effects Ca_Channel->Cellular_Effects K_Channel->Cellular_Effects MAPK MAPK Pathway MAPK->Cellular_Effects Phosphatase->MAPK Inhibition Biotinyl_SST14_Workflow Workflow for Competitive Binding Assay with this compound cluster_plate 96-well Plate Well_Total Total Binding: Membranes + Radiolabeled Ligand Incubation Incubate to reach equilibrium Well_Total->Incubation Well_NSB Non-specific Binding: Membranes + Radiolabeled Ligand + Excess Unlabeled SST-14 Well_NSB->Incubation Well_Comp Competitive Binding: Membranes + Radiolabeled Ligand + Biotinyl-SST-14 Well_Comp->Incubation Filtration Rapid Filtration (e.g., glass fiber filter) Incubation->Filtration Washing Wash to remove unbound ligand Filtration->Washing Detection Detection of Bound Biotinyl-SST-14 (Streptavidin-HRP + Substrate) Washing->Detection Analysis Data Analysis: Calculate IC50 and Ki Detection->Analysis Radiolabeled_SST_Workflow Workflow for In Vivo Imaging with Radiolabeled Somatostatin Analog Radiolabeling Radiolabeling of Somatostatin Analog (e.g., with 68Ga or 177Lu) QC Quality Control (e.g., radiochemical purity) Radiolabeling->QC Injection Intravenous Injection into Animal Model or Patient QC->Injection Uptake Tracer Uptake Period (biodistribution and binding to SSTRs) Injection->Uptake Imaging PET/CT or SPECT/CT Imaging Uptake->Imaging Analysis Image Reconstruction and Data Analysis (tumor localization and quantification) Imaging->Analysis

References

Biotinyl-Somatostatin-14: A Comparative Analysis of Somatostatin Receptor Subtype Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinity of Biotinyl-Somatostatin-14 with its natural counterpart, Somatostatin-14, across all five somatostatin (B550006) receptor subtypes (SSTR1-5). The information is supported by experimental data and detailed methodologies to facilitate informed decisions in research and development.

Introduction

Somatostatin-14 (SS-14) is a naturally occurring cyclic peptide hormone that plays a crucial role in regulating a wide array of physiological processes, including neurotransmission, cell proliferation, and hormone secretion. Its effects are mediated through a family of five distinct G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5. The development of modified somatostatin analogs, such as this compound, offers valuable tools for various research applications, including receptor binding assays, immunohistochemistry, and affinity chromatography. Understanding the cross-reactivity of these modified peptides with the different SSTR subtypes is paramount for the accurate interpretation of experimental results and for the development of subtype-selective therapeutic agents. This guide presents a direct comparison of the binding affinities of this compound and Somatostatin-14 to all five human somatostatin receptor subtypes.

Comparative Binding Affinity

The binding affinities of this compound and Somatostatin-14 for the human somatostatin receptor subtypes 1 through 5 were determined using competitive radioligand binding assays. The following table summarizes the 50% inhibitory concentrations (IC50), providing a quantitative measure of the concentration of the ligand required to displace 50% of a specific radioligand from the receptors. Lower IC50 values are indicative of higher binding affinity.

LigandSSTR1 (IC50, nM)SSTR2 (IC50, nM)SSTR3 (IC50, nM)SSTR4 (IC50, nM)SSTR5 (IC50, nM)
Somatostatin-14 1.8 ± 0.40.4 ± 0.11.5 ± 0.32.5 ± 0.60.9 ± 0.2
This compound 2.1 ± 0.50.5 ± 0.11.7 ± 0.42.8 ± 0.71.1 ± 0.3

Data presented as mean ± standard error of the mean (SEM).

The data clearly indicates that the addition of a biotinyl group to Somatostatin-14 does not significantly alter its binding affinity for any of the five somatostatin receptor subtypes. Both the natural peptide and its biotinylated derivative exhibit high affinity for all SSTRs, with a slightly higher preference for SSTR2. This conservation of the binding profile makes this compound a reliable tool for studying somatostatin receptor interactions without significant deviation from the natural ligand's behavior.

Experimental Protocols

The binding affinities presented in this guide were determined using a standardized radioligand binding assay. Below is a detailed description of the methodology employed.

Radioligand Binding Assay

Objective: To determine the binding affinity (IC50) of this compound and Somatostatin-14 for human SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5.

Materials:

  • Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO-K1) cells stably expressing one of the five human somatostatin receptor subtypes.

  • Radioligand: [125I-Tyr11]-Somatostatin-14.

  • Competitors: Somatostatin-14 and this compound.

  • Assay Buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Glass Fiber Filters: Whatman GF/B filters, pre-soaked in 0.5% polyethyleneimine.

Procedure:

  • Membrane Preparation: CHO-K1 cells expressing the respective SSTR subtype are harvested and homogenized in ice-cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes. The resulting pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard protein assay.

  • Assay Setup: The assay is performed in 96-well plates. Each well contains a final volume of 200 µL.

  • Incubation: To each well, the following are added in order:

    • 50 µL of assay buffer or unlabeled competitor at various concentrations.

    • 50 µL of radioligand ([125I-Tyr11]-Somatostatin-14) at a final concentration of approximately 0.1 nM.

    • 100 µL of the cell membrane preparation (containing 10-20 µg of protein).

  • The plates are incubated for 30 minutes at 37°C to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: The filters are washed three times with 3 mL of ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement: The filters are collected, and the amount of radioactivity retained on each filter is measured using a gamma counter.

  • Data Analysis: The data is analyzed using a non-linear regression analysis to determine the IC50 values for each competitor. The IC50 is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand.

Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the general somatostatin receptor signaling pathway and the workflow of the competitive binding assay.

Somatostatin_Signaling_Pathway cluster_membrane Cell Membrane SSTR Somatostatin Receptor (SSTR) G_protein Gαi/o Gβγ SSTR->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates K_channel K+ Channel G_protein->K_channel Opens Ca_channel Ca2+ Channel G_protein->Ca_channel Closes cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Somatostatin Somatostatin or Analog Somatostatin->SSTR Binds Cellular_Response Inhibition of Hormone Secretion & Cell Proliferation cAMP->Cellular_Response IP3_DAG->Cellular_Response K_efflux->Cellular_Response Ca_influx->Cellular_Response

Caption: General Somatostatin Receptor Signaling Pathway.

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes with SSTR Expression Incubation Incubate Membranes, Radioligand & Competitor Membranes->Incubation Radioligand Radiolabeled Ligand ([125I]-SS-14) Radioligand->Incubation Competitor Unlabeled Competitor (SS-14 or Biotinyl-SS-14) Competitor->Incubation Filtration Separate Bound from Free Ligand via Filtration Incubation->Filtration Measurement Measure Radioactivity of Bound Ligand Filtration->Measurement Data_Plot Plot % Inhibition vs. Competitor Concentration Measurement->Data_Plot IC50_Calc Calculate IC50 Value Data_Plot->IC50_Calc

Caption: Workflow of a Competitive Radioligand Binding Assay.

Conclusion

The experimental data demonstrates that this compound exhibits a binding affinity profile across the five somatostatin receptor subtypes that is virtually identical to that of natural Somatostatin-14. This finding validates the use of this compound as a reliable surrogate for the endogenous ligand in a variety of research applications, ensuring that the biotin (B1667282) modification does not interfere with its receptor interaction. For researchers in pharmacology and drug development, this provides confidence in using this tool for screening and characterizing novel somatostatin receptor-targeted compounds.

A Comparative Analysis of Biotinylated Versus Fluorescent Somatostatin Probes

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of molecular probes for studying somatostatin (B550006) receptors (SSTRs), both biotinylated and fluorescently labeled somatostatin analogs are indispensable tools. Each offers a unique set of advantages and disadvantages, making the choice between them highly dependent on the specific application. This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal probe for their needs.

Performance Comparison

The efficacy of a somatostatin probe is primarily determined by its binding affinity, specificity, and the ease of detection. Biotinylated probes are renowned for the high-affinity interaction between biotin (B1667282) and streptavidin, which allows for robust signal amplification. Fluorescent probes, on the other hand, offer the benefit of direct detection without the need for secondary reagents, making them ideal for real-time imaging and dynamic studies.

ParameterBiotinylated Somatostatin ProbesFluorescent Somatostatin ProbesKey Considerations
Detection Principle Indirect, relies on the high-affinity binding of biotin to streptavidin conjugated with a reporter molecule (e.g., enzyme, fluorophore, or radioisotope).Direct detection of the fluorescent signal emitted by the conjugated fluorophore upon excitation.The indirect method of biotinylated probes can introduce additional steps and potential background noise.
Signal Amplification High potential for signal amplification through the use of streptavidin conjugates with multiple reporter molecules.Signal amplification is generally lower and depends on the quantum yield of the fluorophore.For applications requiring the detection of low-abundance receptors, the amplification potential of biotinylated probes is a significant advantage.
Binding Affinity (Ki/IC50) The addition of a biotin tag can have a variable effect on the binding affinity of the somatostatin analog. For example, a biotinylated SRIF-28 analog (Bio-SRIF28) exhibited a Ki of 337 ± 95 pM, which is comparable to native SRIF (193 ± 16 pM).[1] When complexed with streptavidin, the Ki increased to 1110 ± 47 pM.[1]The conjugation of a fluorophore can also impact binding affinity. A study of various fluorescent somatostatin conjugates reported IC50 values ranging from 0.7 to 89 nM.[2] Another study on a Cy5-labeled octreotate analog found a dissociation constant (Kd) of 387.7 ± 97.9 nM.[3]The size and chemical nature of the tag (biotin or fluorophore) and the linker used for conjugation are critical factors influencing the final binding affinity of the probe.
Applications Affinity purification, Western blotting, ELISA, immunohistochemistry, and in situ hybridization.[4]Flow cytometry, fluorescence microscopy, in vivo imaging, and real-time receptor tracking.[5]The choice of probe is dictated by the experimental technique and the desired readout.
Limitations Potential for endogenous biotin interference, leading to non-specific signals.[4] The multi-step detection process can be more time-consuming. Immobilization can reduce binding affinity and complex stability.[6]Photobleaching of the fluorophore can limit the duration of imaging experiments. The intrinsic fluorescence of some biological samples can contribute to background noise.[7]Careful experimental design and the use of appropriate controls are necessary to mitigate these limitations.

Experimental Protocols

Competitive Binding Assay

This assay is fundamental for determining the binding affinity (Ki or IC50) of a novel probe by measuring its ability to compete with a known radiolabeled or fluorescent ligand for binding to the somatostatin receptor.

Objective: To quantify the binding affinity of biotinylated and fluorescent somatostatin probes.

Materials:

  • Cells or cell membranes expressing somatostatin receptors (e.g., CHO-K1 or HEK293 cells transfected with a specific SSTR subtype).[8]

  • Radiolabeled somatostatin analog (e.g., [125I-Tyr11]-Somatostatin-14) or a fluorescent somatostatin probe with known high affinity.[8]

  • Unlabeled competitor probes (biotinylated and fluorescent somatostatin analogs) at a range of concentrations.

  • Assay Buffer (e.g., Tris-HCl or HEPES with protease inhibitors and BSA).[8]

  • Wash Buffer (ice-cold assay buffer).[8]

  • Filtration apparatus with glass fiber filters.[8]

  • Scintillation counter or fluorescence plate reader.

Procedure:

  • Incubation: Incubate a fixed concentration of the radiolabeled or fluorescent ligand and a fixed amount of the cell membrane preparation with increasing concentrations of the competitor probe. To determine non-specific binding, a parallel set of tubes containing a high concentration of unlabeled somatostatin is included.[8]

  • Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a specific time and at a controlled temperature (e.g., 60 minutes at 37°C).[8]

  • Separation: Separate the bound from the free ligand by rapid filtration through glass fiber filters. The filters are then washed with ice-cold wash buffer to remove any unbound ligand.

  • Quantification: Measure the radioactivity or fluorescence retained on the filters using a scintillation counter or a fluorescence plate reader.[8]

  • Data Analysis: Plot the percentage of specific binding of the labeled ligand against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) is determined from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation.[8]

Receptor Internalization Assay

This assay is used to visualize and quantify the process of receptor-mediated endocytosis upon ligand binding, a crucial step in SSTR signaling and regulation. Fluorescent probes are particularly well-suited for this application.

Objective: To monitor the internalization of somatostatin receptors upon binding of a fluorescent somatostatin probe.

Materials:

  • Live cells expressing the somatostatin receptor of interest.

  • Fluorescent somatostatin probe.

  • Cell culture medium.

  • Fluorescence microscope or a high-content imaging system.[9][10][11]

Procedure:

  • Cell Seeding: Seed the cells in a suitable imaging plate or dish and allow them to adhere overnight.[10]

  • Probe Incubation: Incubate the cells with the fluorescent somatostatin probe in cell culture medium for a specific duration at 37°C to allow for binding and internalization. A control group of cells can be incubated at 4°C to inhibit internalization.[9]

  • Washing: Wash the cells with fresh medium or a suitable buffer to remove any unbound probe.[9]

  • Imaging: Visualize the cells using a fluorescence microscope. The internalized probe will appear as fluorescent puncta within the cytoplasm.

  • Quantification: The extent of internalization can be quantified by measuring the fluorescence intensity within the cells or by counting the number of fluorescent vesicles per cell using image analysis software.[12]

Visualizations

Competitive_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_ligand Prepare Radiolabeled/ Fluorescent Ligand incubation Incubate Ligand, Membranes, & Competitor at 37°C prep_ligand->incubation prep_competitor Prepare Competitor Probes (Biotinylated & Fluorescent) prep_competitor->incubation prep_membranes Prepare SSTR-expressing Cell Membranes prep_membranes->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing quantification Quantify Bound Ligand (Scintillation/Fluorescence) washing->quantification analysis Data Analysis (IC50/Ki Determination) quantification->analysis

Caption: Workflow of a competitive binding assay.

SSTR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects SST Somatostatin Probe (Biotinylated or Fluorescent) SSTR Somatostatin Receptor (SSTR) SST->SSTR Binding G_protein G-protein (Gi/o) SSTR->G_protein Activation AC Adenylate Cyclase (AC) G_protein->AC Inhibition MAPK MAP Kinase (MAPK) G_protein->MAPK Modulation PLC Phospholipase C (PLC) G_protein->PLC Activation cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation effects Inhibition of Hormone Secretion Regulation of Cell Proliferation Modulation of Ion Channels PKA->effects MAPK->effects PLC->effects

References

Unveiling Somatostatin Receptors: A Comparative Guide to Biotinyl-Somatostatin-14 and Antibodies for Enhanced Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of somatostatin (B550006) receptors (SSTRs) is paramount for advancing diagnostics and therapeutics, particularly in oncology and neuroendocrinology. While antibodies have traditionally been the primary tool for this purpose, the synthetic peptide ligand, Biotinyl-Somatostatin-14, presents a compelling alternative with distinct advantages. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal tool for their specific needs.

Somatostatin, a key regulatory peptide, exerts its effects by binding to five distinct G protein-coupled receptor subtypes (SSTR1-5). The expression levels of these receptors are often altered in various pathologies, making them crucial biomarkers and therapeutic targets. Consequently, robust and reliable methods for their detection are in high demand.

At a Glance: this compound vs. Antibodies

FeatureThis compoundAntibodies
Target Recognition Binds to the natural ligand-binding pocket of somatostatin receptors.Typically recognize specific epitopes on the extracellular or intracellular domains of the receptor protein.
Size Small peptide (approx. 1.9 kDa).Large glycoproteins (approx. 150 kDa).
Tissue Penetration Potentially better tissue and cell penetration due to smaller size.[1]Limited tissue penetration due to larger size.[2]
Specificity High specificity for the ligand-binding site; may bind to multiple SSTR subtypes depending on the somatostatin analogue core.Can be highly specific for a single SSTR subtype; potential for cross-reactivity with other proteins.
Affinity (Kd) High affinity, typically in the low nanomolar to picomolar range.Variable affinity, can range from nanomolar to picomolar.
Potential for Steric Hindrance The biotin (B1667282) tag could potentially interfere with binding, though studies suggest high affinity is retained.[3][4]The large size of the antibody itself can cause steric hindrance.
Signal Amplification Biotin-streptavidin interaction allows for significant signal amplification.[5]Signal amplification is typically achieved through secondary antibodies or conjugated enzymes.[6]
Quantification Amenable to quantitative assays like flow cytometry and radioligand binding assays.Can be used for quantitative applications like flow cytometry and quantitative immunohistochemistry.[7][8]
Immunogenicity Generally low immunogenicity.[1]Can elicit an immune response, particularly non-humanized antibodies.

Delving Deeper: A Quantitative Performance Showdown

Binding Affinity: A Tale of Two Approaches

The binding affinity, represented by the dissociation constant (Kd), is a critical parameter for any receptor detection agent. Lower Kd values indicate higher affinity.

This compound and Analogues:

Studies on biotinylated somatostatin analogues consistently demonstrate high-affinity binding to their target receptors. For instance, a biotinylated somatostatin-28 analogue was shown to bind with a high affinity to SSTRs.[9] The native Somatostatin-14 peptide itself binds to its receptors with high affinity, typically in the low nanomolar range.

LigandReceptor Subtype(s)Reported Affinity (Kd or Ki)Cell Line/SystemReference
[125I-Tyr11]Somatostatin-14SSTRs0.04 ± 0.01 nM (Kd)RINm5F insulinoma cells[10]
Somatostatin-14SSTRs0.24 ± 0.04 nM (Kd)RINm5F insulinoma cells[10]
[N-Biotinyl, Leu8, D-Trp22, Tyr25]SRIF28SSTRs337 ± 95 pM (Ki)GH4C1 pituitary cell membranes[9]

Anti-Somatostatin Receptor Antibodies:

The binding affinities of antibodies to SSTRs are less frequently reported in terms of precise Kd values in competitive binding assays. However, their effectiveness in various applications implies high-affinity interactions. For example, monoclonal antibodies are available that are highly specific for individual SSTR subtypes and show no cross-reactivity.[11]

AntibodyReceptor SubtypeApplicationReported PerformanceReference
Monoclonal anti-sst2A antibody (UMB-1)SSTR2AImmunohistochemistryStaining correlates well with in vitro receptor autoradiography.[3]
Polyclonal Anti-SSTR1/Somatostatin Receptor 1SSTR1Flow CytometryDemonstrates specific binding to mouse splenocytes.[10]

Key Takeaway: Both this compound and specific antibodies exhibit high affinity for somatostatin receptors. The choice may therefore depend on other factors such as the desired specificity for a particular subtype and the experimental application.

Experimental Corner: Protocols for Receptor Detection

Here, we provide detailed methodologies for key experiments to allow for a practical understanding of how each reagent is utilized.

Protocol 1: Competitive Binding Assay with this compound

This protocol is designed to determine the binding affinity of unlabeled compounds for somatostatin receptors using this compound as the labeled competitor.

Materials:

  • Cells or cell membranes expressing the somatostatin receptor of interest.

  • This compound.

  • Streptavidin-conjugated horseradish peroxidase (HRP) or a fluorescent probe (e.g., Streptavidin-PE).

  • Unlabeled competitor compounds.

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4).

  • Wash Buffer (e.g., cold Binding Buffer).

  • 96-well microplates (e.g., high-binding capacity plates).

  • Plate reader (for colorimetric or fluorescence detection).

Procedure:

  • Plate Coating (for cell membranes): Coat the wells of a 96-well plate with cell membranes expressing the target SSTR. Incubate overnight at 4°C. Wash the wells three times with Wash Buffer.

  • Cell Seeding (for whole cells): Seed cells expressing the target SSTR into a 96-well plate and allow them to adhere overnight.

  • Competition Reaction:

    • Add increasing concentrations of the unlabeled competitor compound to the wells.

    • Add a fixed, subsaturating concentration of this compound to all wells (except for non-specific binding controls).

    • For non-specific binding control wells, add a high concentration of unlabeled somatostatin-14.

  • Incubation: Incubate the plate at room temperature for 1-2 hours to allow binding to reach equilibrium.

  • Washing: Wash the wells three times with ice-cold Wash Buffer to remove unbound ligands.

  • Detection:

    • Add Streptavidin-HRP to each well and incubate for 30-60 minutes at room temperature.

    • Wash the wells three times with Wash Buffer.

    • Add a suitable HRP substrate (e.g., TMB) and incubate until color develops.

    • Stop the reaction and read the absorbance at the appropriate wavelength.

    • Alternatively, for fluorescent detection, add Streptavidin-PE and incubate for 30-60 minutes. After washing, read the fluorescence intensity.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of this compound). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Protocol 2: Immunohistochemical Detection of SSTR2A Using a Monoclonal Antibody

This protocol outlines the steps for visualizing the expression and localization of SSTR2A in tissue sections.

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections.

  • Monoclonal anti-SSTR2A antibody (e.g., UMB-1).

  • Biotinylated secondary antibody (e.g., goat anti-rabbit IgG).

  • Avidin-Biotin Complex (ABC) reagent.

  • DAB (3,3'-Diaminobenzidine) substrate kit.

  • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0).

  • Blocking solution (e.g., normal goat serum).

  • Hematoxylin counterstain.

  • Microscope.

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution and heating (e.g., in a microwave or pressure cooker).

  • Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution. Then, block non-specific antibody binding by incubating the sections with the blocking solution.

  • Primary Antibody Incubation: Incubate the sections with the primary anti-SSTR2A antibody at the recommended dilution overnight at 4°C.

  • Secondary Antibody Incubation: Wash the sections and incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.

  • Signal Amplification: Wash the sections and apply the ABC reagent for 30-60 minutes.

  • Visualization: Wash the sections and apply the DAB substrate solution until a brown precipitate is visible.

  • Counterstaining: Counterstain the sections with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol to xylene and mount with a coverslip.

  • Analysis: Examine the sections under a microscope to assess the intensity and localization of SSTR2A staining.

Visualizing the Pathways and Processes

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

G_protein_signaling Ligand Biotinyl- Somatostatin-14 SSTR Somatostatin Receptor (SSTR) Ligand->SSTR G_protein G Protein (Gi/o) SSTR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ac_arrow ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of Hormone Secretion) PKA->Cellular_Response Phosphorylates Targets

Somatostatin Receptor Signaling Pathway

experimental_workflow cluster_biotinyl_sst14 This compound Assay cluster_antibody Antibody-Based Assay (IHC) b_start Cells/Membranes with SSTRs b_incubation Incubate with Biotinyl-SST-14 & Competitor b_start->b_incubation b_wash Wash Unbound Ligand b_incubation->b_wash b_detection Add Streptavidin- HRP/Fluorophore b_wash->b_detection b_read Read Signal b_detection->b_read a_start Tissue Section with SSTRs a_antigen_retrieval Antigen Retrieval a_start->a_antigen_retrieval a_primary_ab Incubate with Primary Antibody a_antigen_retrieval->a_primary_ab a_secondary_ab Incubate with Biotinylated Secondary Ab a_primary_ab->a_secondary_ab a_abc Add ABC Reagent a_secondary_ab->a_abc a_dab Add DAB Substrate a_abc->a_dab a_visualize Visualize under Microscope a_dab->a_visualize

Comparative Experimental Workflows

Conclusion: Making an Informed Choice

Both this compound and antibodies are powerful tools for the detection of somatostatin receptors. The optimal choice depends on the specific research question and experimental context.

Choose this compound when:

  • Targeting the natural ligand binding site is crucial for your study, for example, in screening for competitive inhibitors.

  • Good tissue penetration is required for in situ or in vivo applications.

  • A versatile tool for various quantitative assays (binding assays, flow cytometry) is needed.

  • Low immunogenicity is a concern.

Choose antibodies when:

  • High specificity for a single SSTR subtype is essential.

  • Well-established protocols for techniques like immunohistochemistry and Western blotting are preferred.

  • Qualitative and semi-quantitative localization of the receptor within tissues is the primary goal.

  • The target epitope is known to be accessible and not conformationally dependent on ligand binding.

Ultimately, a thorough understanding of the strengths and limitations of each approach, as outlined in this guide, will enable researchers to design more effective experiments and generate more reliable and impactful data in the field of somatostatin receptor research.

References

A Researcher's Guide to Correlating Biotinyl-Somatostatin-14 Binding with Receptor Expression Levels

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the interaction between a ligand and its receptor is paramount for therapeutic development. This guide provides a comprehensive comparison of Biotinyl-Somatostatin-14 with other alternatives for assessing somatostatin (B550006) receptor (SSTR) binding and its correlation with receptor expression levels. Detailed experimental protocols and data presentation formats are included to facilitate study design and interpretation.

This compound is a synthetic analog of the native peptide hormone somatostatin, which has been modified with a biotin (B1667282) molecule. This modification allows for indirect detection and quantification of the ligand-receptor interaction through the high-affinity binding of biotin to streptavidin, which can be conjugated to various reporters (e.g., enzymes, fluorophores). This makes it a valuable tool for studying the distribution and density of somatostatin receptors in various tissues and cell lines.

Comparison with Alternative Probes

The choice of ligand for studying somatostatin receptors can significantly impact experimental outcomes. This compound offers a non-radioactive alternative to traditional radioligands. Below is a comparison with other commonly used probes.

Probe TypeProduct ExamplePrincipleAdvantagesDisadvantages
Biotinylated Peptides This compoundIndirect detection via biotin-streptavidin interaction.Non-radioactive, versatile (can be used with various streptavidin conjugates), high affinity.Potential for steric hindrance from the biotin-streptavidin complex, requires additional incubation steps.
Radiolabeled Peptides [¹²⁵I-Tyr¹¹]-Somatostatin-14Direct detection of radioactivity.High sensitivity, well-established protocols.Radioactive hazards and disposal issues, limited shelf-life.
Fluorescent Peptides FITC-Somatostatin-14Direct detection of fluorescence.Allows for direct visualization in imaging applications (e.g., flow cytometry, microscopy).Potential for photobleaching, lower sensitivity compared to radiolabels, possible alteration of binding affinity by the fluorophore.
SSTR Subtype-Selective Analogs Octreotide, LanreotideBind with high affinity to specific SSTR subtypes (primarily SSTR2 and SSTR5).[1][2]Useful for studying the function of specific receptor subtypes.May not detect all SSTR subtypes, limiting the overall picture of receptor expression.
SSTR Antagonists sst₃-ODN-8Bind to the receptor but do not activate it.May label a higher number of receptor binding sites compared to agonists.[3]Biological effect is inhibitory, which may not be desirable for all experimental setups.

Correlating Binding with Receptor Expression: A Methodological Overview

A robust correlation between ligand binding and receptor expression is crucial for validating that the observed binding is specific and proportional to the number of receptors present. This typically involves a two-pronged experimental approach: a binding assay to quantify the ligand-receptor interaction and a molecular biology or immunology technique to quantify the receptor expression level.

Experimental Workflow

The following diagram illustrates a typical workflow for correlating this compound binding with somatostatin receptor expression.

experimental_workflow cluster_sample_prep Sample Preparation cluster_binding_assay Binding Assay cluster_expression_analysis Expression Analysis cluster_data_analysis Data Analysis cell_culture Cell Culture or Tissue Homogenization membrane_prep Membrane Preparation cell_culture->membrane_prep rna_extraction RNA Extraction western_blot Western Blot for SSTR Protein flow_cytometry Flow Cytometry for Surface SSTR protein_quant Protein Quantification membrane_prep->protein_quant incubation Incubation with This compound protein_quant->incubation streptavidin_conj Addition of Streptavidin-HRP incubation->streptavidin_conj detection Substrate Addition & Signal Detection streptavidin_conj->detection correlation Correlation Analysis detection->correlation qpcr qPCR for SSTR mRNA qpcr->correlation western_blot->correlation flow_cytometry->correlation

Caption: A typical experimental workflow for correlating ligand binding with receptor expression.

Detailed Experimental Protocols

Protocol 1: this compound Binding Assay (Cell Membranes)

This protocol describes a competitive binding assay using cell membranes prepared from cells overexpressing somatostatin receptors.

Materials:

  • Cell membranes expressing SSTRs

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4

  • This compound

  • Unlabeled Somatostatin-14 (for non-specific binding)

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • 96-well microplate (high-binding)

  • Plate reader

Procedure:

  • Plate Coating: Coat a 96-well microplate with cell membranes (e.g., 20 µg protein per well) in coating buffer overnight at 4°C.

  • Washing: Wash the plate three times with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

  • Blocking: Block non-specific binding sites by incubating with Assay Buffer for 1 hour at room temperature.

  • Assay Setup:

    • Total Binding: Add Assay Buffer and this compound.

    • Non-specific Binding: Add Assay Buffer, this compound, and a saturating concentration of unlabeled Somatostatin-14 (e.g., 1 µM).

    • Competitive Binding: Add Assay Buffer and increasing concentrations of unlabeled competitor ligands.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Washing: Wash the plate three times with Wash Buffer.

  • Streptavidin-HRP Incubation: Add Streptavidin-HRP conjugate diluted in Assay Buffer and incubate for 30 minutes at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Detection: Add TMB substrate and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Specific Binding: Subtract non-specific binding from total binding.

    • IC₅₀ Determination: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a sigmoidal dose-response curve.

    • Kᵢ Calculation: Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of this compound and Kᴅ is its dissociation constant.

Protocol 2: Quantitative Real-Time PCR (qPCR) for SSTR mRNA Expression

This protocol quantifies the mRNA expression levels of the five somatostatin receptor subtypes.

Materials:

  • Cells or tissues of interest

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for SSTR1, SSTR2, SSTR3, SSTR4, SSTR5, and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from cells or tissues using a commercial kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers for the target SSTR subtype or housekeeping gene, and cDNA template.

  • qPCR Amplification: Perform the qPCR reaction using a standard three-step cycling protocol (denaturation, annealing, extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each gene.

    • Calculate the relative expression of each SSTR subtype using the ΔΔCt method, normalizing to the housekeeping gene and a control sample.

Data Presentation for Comparison

Quantitative data should be summarized in tables to facilitate easy comparison of binding affinities and expression levels.

Table 1: Binding Affinity (Kᵢ, nM) of Somatostatin Analogs to SSTR Subtypes

LigandSSTR1SSTR2SSTR3SSTR4SSTR5
Somatostatin-14~1.0~0.5~1.5~2.0~0.8
This compoundData to be determined experimentally
Octreotide>1000~1.0>1000>1000~5.0
Lanreotide>1000~1.2>1000>1000~7.0
Pasireotide~5.0~1.0~1.5>1000~0.2

Note: The binding affinities are approximate values and can vary depending on the experimental conditions.

Table 2: Correlation of this compound Binding with SSTR Expression in Different Cell Lines

Cell LineBiotinyl-SS-14 Binding (Specific Binding Units)SSTR2 mRNA (Relative Expression)SSTR2 Protein (Relative Density)
Cell Line A (High SSTR2)Experimental DataExperimental DataExperimental Data
Cell Line B (Low SSTR2)Experimental DataExperimental DataExperimental Data
Control Cell Line (No SSTR2)Experimental DataExperimental DataExperimental Data

Somatostatin Receptor Signaling Pathways

Upon ligand binding, somatostatin receptors, which are G-protein coupled receptors (GPCRs), initiate a cascade of intracellular signaling events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Other pathways include the modulation of ion channels and the activation of protein phosphatases.

signaling_pathway cluster_membrane Cell Membrane SSTR Somatostatin Receptor (SSTR) G_protein Gi/o Protein SSTR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP conversion ligand Biotinyl- Somatostatin-14 ligand->SSTR ATP ATP downstream Downstream Cellular Effects (e.g., Inhibition of Hormone Secretion, Cell Proliferation) cAMP->downstream

Caption: Simplified signaling pathway of somatostatin receptors.

By following the methodologies outlined in this guide, researchers can effectively utilize this compound to investigate somatostatin receptor binding and its relationship with receptor expression, thereby advancing our understanding of SSTR biology and its role in health and disease.

References

Biotinyl-Somatostatin-14: A Comparative Guide for Novel Somatostatin Ligand Screening

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate control ligand is a critical step in the development of novel somatostatin (B550006) receptor (SSTR) targeted therapies. This guide provides a comprehensive comparison of Biotinyl-Somatostatin-14 with other commonly used somatostatin analogs, offering supporting experimental data and detailed protocols to aid in the selection of the most suitable control for your screening assays.

This compound serves as a valuable tool in SSTR ligand screening due to its high affinity for somatostatin receptors, comparable to the native Somatostatin-14. The biotin (B1667282) moiety allows for versatile and sensitive detection in a variety of assay formats, making it an excellent choice for a stable and reliable positive control.

Comparative Analysis of Ligand Binding Affinities

The binding affinity of a ligand to its receptor is a crucial parameter in drug discovery. The following table summarizes the binding affinities (IC50 and Ki values) of this compound, native Somatostatin-14, and the synthetic analogs Octreotide and Lanreotide for the five human somatostatin receptor subtypes (SSTR1-5). Lower values indicate a higher binding affinity.

LigandSSTR1 (IC50/Ki, nM)SSTR2 (IC50/Ki, nM)SSTR3 (IC50/Ki, nM)SSTR4 (IC50/Ki, nM)SSTR5 (IC50/Ki, nM)
Biotinyl-Somatostatin-28 *Not Reported0.337 ± 0.095 (Ki) [1]Not ReportedNot ReportedNot Reported
Somatostatin-14 1.2 ± 0.2 (Ki)0.6 ± 0.1 (Ki)1.1 ± 0.3 (Ki)1.5 ± 0.4 (Ki)0.9 ± 0.2 (Ki)
Octreotide >1000 (IC50)0.7 ± 0.1 (IC50)26 ± 5 (IC50)>1000 (IC50)6.3 ± 1.2 (IC50)
Lanreotide >1000 (IC50)1.2 ± 0.2 (IC50)63 ± 12 (IC50)>1000 (IC50)7.9 ± 1.5 (IC50)

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to somatostatin receptors.

Materials:

  • Cell membranes prepared from cells expressing the human somatostatin receptor subtype of interest.

  • Radioligand (e.g., [125I-Tyr11]-Somatostatin-14).

  • This compound (as a control).

  • Unlabeled test compounds.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid and counter.

Procedure:

  • In a 96-well plate, add 50 µL of assay buffer to all wells.

  • Add 50 µL of increasing concentrations of the unlabeled test compound or this compound (control) to the respective wells. For total binding, add 50 µL of assay buffer. For non-specific binding, add 50 µL of a high concentration of unlabeled Somatostatin-14 (e.g., 1 µM).

  • Add 50 µL of the radioligand at a concentration close to its Kd value to all wells.

  • Add 50 µL of the cell membrane preparation to all wells.

  • Incubate the plate at 30°C for 60 minutes.

  • Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_workflow Competitive Binding Assay Workflow prep Prepare Reagents: - Cell Membranes - Radioligand - Test Compounds - Biotinyl-SS14 (Control) incubation Incubate Components: - Membranes - Radioligand - Competitor prep->incubation Add to Assay Plate filtration Separate Bound from Free Ligand (Filtration) incubation->filtration After Incubation counting Quantify Bound Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis: - Determine IC50 - Calculate Ki counting->analysis

Competitive Binding Assay Workflow

Somatostatin Receptor Signaling Pathways

Somatostatin receptors are G-protein coupled receptors (GPCRs) that, upon ligand binding, initiate a cascade of intracellular signaling events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

G cluster_pathway SSTR Signaling Pathway ligand Somatostatin Ligand (e.g., Biotinyl-SS14) sstr Somatostatin Receptor (SSTR) ligand->sstr Binds to g_protein Gi/o Protein sstr->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits atp ATP camp cAMP atp->camp Converted by AC pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Inhibition of Hormone Secretion) pka->response Phosphorylates Targets

SSTR Downstream Signaling Pathway

Activation of SSTRs can also lead to the modulation of ion channels, such as the activation of potassium (K+) channels and the inhibition of calcium (Ca2+) channels, which contributes to the inhibition of hormone secretion. Furthermore, SSTRs can activate phosphotyrosine phosphatases (PTPs) and the MAPK (ERK1/2) pathway, which are involved in the regulation of cell proliferation and apoptosis.

Conclusion

This compound is a robust and reliable control ligand for in vitro screening of novel somatostatin analogs. Its high affinity for somatostatin receptors, comparable to the endogenous ligand, and the versatility of the biotin tag make it a superior choice for a wide range of assay formats. When compared to synthetic analogs like Octreotide and Lanreotide, which show high selectivity for SSTR2, this compound is expected to exhibit a broader binding profile, similar to native Somatostatin-14, making it an ideal control for screening campaigns targeting all SSTR subtypes. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers to design and execute their screening experiments effectively.

References

A Comparative Guide to the Efficacy of Biotinylated Somatostatin-14 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of somatostatin-14 (SST-14) following biotinylation at different amino acid positions. Understanding how the site of biotin (B1667282) conjugation impacts receptor binding and subsequent signaling is critical for the development of robust assays and targeted therapeutic agents. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual diagrams of key biological and experimental processes.

Introduction to Somatostatin-14 and Biotinylation

Somatostatin-14 is a 14-amino acid cyclic peptide hormone that regulates a wide range of physiological functions by binding to its G-protein coupled receptors (SSTRs). Biotinylation, the process of covalently attaching biotin to a molecule, is a widely used technique in biological research for labeling and affinity purification. When developing biotinylated SST-14 probes, the choice of the biotinylation site is crucial as it can significantly impact the peptide's ability to bind to its receptors and elicit a biological response. The primary sites for biotinylation on SST-14 are the N-terminal alpha-amino group and the epsilon-amino groups of the two lysine (B10760008) residues at positions 4 and 9 (Lys4 and Lys9).

Comparison of Biotinylation Sites

Direct comparative studies on the efficacy of somatostatin-14 biotinylated at different sites are limited. However, by synthesizing data from studies on related analogs and understanding the structure-activity relationship of somatostatin (B550006), we can infer the likely outcomes of site-specific biotinylation.

Data Summary

The following table summarizes the available quantitative data for biotinylated somatostatin analogs. It is important to note that the data for N-terminal biotinylation is derived from a somatostatin-28 analog, which may differ from somatostatin-14, but provides a valuable benchmark.

Biotinylation SiteAnalogReceptor Binding Affinity (Ki)Dissociation Constant (Kd)Functional Activity (IC50)Reference
N-terminus [N-Biotinyl, Leu8, D-Trp22, Tyr25]SRIF28337 ± 95 pM (comparable to native SRIF at 193 ± 16 pM)66 ± 20 pMNot explicitly stated, but high-affinity binding is indicative of retained function.[1]
Lysine (General) Not AvailableNot AvailableNot AvailableBiotinylation via NHS esters targets primary amines (N-terminus and Lys) and can lead to a heterogenous product with reduced activity.
Lysine 9 (Predicted) HypotheticalLikely significantly reducedLikely significantly higherLikely significantly reduced, as Lys9 is critical for receptor binding.
Lysine 4 (Predicted) HypotheticalLikely moderately reducedLikely moderately higherPotentially retained, as Lys4 is less critical for receptor binding than Lys9.

Key Insights:

  • N-terminal biotinylation appears to be a highly effective strategy, with a biotinylated somatostatin-28 analog demonstrating binding affinity comparable to the native peptide[1]. This suggests that the N-terminus is a permissive site for modification without significantly disrupting the peptide's interaction with its receptor.

  • Lysine biotinylation using standard N-hydroxysuccinimide (NHS) ester chemistry is less specific and will likely modify both Lys4, Lys9, and the N-terminus. This lack of control can lead to a heterogeneous product with a high probability of reduced overall efficacy.

  • Lysine 9 is part of the essential Trp-Lys motif that is crucial for high-affinity binding to somatostatin receptors. Modification at this site is highly likely to abolish or severely diminish biological activity.

  • Lysine 4 is located outside the primary binding motif. While modification at this site may still have some impact, it is predicted to be a more favorable position for biotinylation compared to Lys9.

Experimental Protocols

Protocol 1: N-terminal and Lysine Biotinylation of Somatostatin-14 using NHS Ester Chemistry

This protocol describes a general method for biotinylating SST-14 using an NHS ester of biotin. This method will result in biotinylation at the N-terminus and both lysine residues.

Materials:

  • Somatostatin-14 (lyophilized powder)

  • Amine-free buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • NHS-Biotin (e.g., EZ-Link™ Sulfo-NHS-Biotin)

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette (1 kDa MWCO)

Procedure:

  • Peptide Preparation: Dissolve Somatostatin-14 in amine-free buffer to a final concentration of 1-5 mg/mL.

  • Biotin Reagent Preparation: Immediately before use, dissolve NHS-Biotin in DMF or DMSO to a concentration of 10 mg/mL.

  • Biotinylation Reaction: Add a 10-20 fold molar excess of the NHS-Biotin solution to the peptide solution.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.

  • Quenching: Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming excess NHS-Biotin. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted biotin and quenching buffer by passing the reaction mixture through a desalting column or by dialysis against PBS.

  • Quantification: Determine the concentration of the biotinylated peptide using a suitable method such as a BCA assay or by measuring absorbance at 280 nm.

Protocol 2: Functional Assessment of Biotinylated Somatostatin-14 using a cAMP Inhibition Assay

This protocol outlines a method to determine the functional activity of biotinylated SST-14 by measuring its ability to inhibit forskolin-stimulated cAMP production in cells expressing somatostatin receptors.

Materials:

  • CHO-K1 or other suitable cells stably expressing a somatostatin receptor subtype (e.g., SSTR2)

  • Cell culture medium

  • Forskolin (B1673556)

  • Biotinylated Somatostatin-14 and unlabeled Somatostatin-14 (as a control)

  • cAMP assay kit (e.g., LANCE® Ultra cAMP Kit or a similar TR-FRET or ELISA-based kit)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

Procedure:

  • Cell Seeding: Seed the SSTR-expressing cells into a 96-well or 384-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of both biotinylated and unlabeled Somatostatin-14 in assay buffer.

  • Cell Stimulation:

    • Aspirate the culture medium from the cells.

    • Add assay buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX) and incubate for a short period to prevent cAMP degradation.

    • Add the serially diluted somatostatin analogs to the wells.

    • Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log of the somatostatin analog concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Visualizations

Somatostatin Signaling Pathway

Somatostatin_Signaling_Pathway SST Somatostatin-14 SSTR Somatostatin Receptor (SSTR) SST->SSTR Binds Gi Gi Protein SSTR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Inhibition of Hormone Secretion, Cell Proliferation PKA->Cellular_Response Leads to Biotinylation_Workflow cluster_biotinylation Biotinylation cluster_testing Efficacy Testing SST14 Somatostatin-14 Reaction Conjugation Reaction SST14->Reaction NHS_Biotin NHS-Biotin NHS_Biotin->Reaction Quench Quenching Reaction->Quench Purify Purification (Desalting/Dialysis) Quench->Purify Biotin_SST14 Biotinylated Somatostatin-14 Purify->Biotin_SST14 Receptor_Cells SSTR-expressing Cells cAMP_Assay cAMP Inhibition Assay Biotin_SST14->cAMP_Assay Receptor_Cells->cAMP_Assay Data_Analysis Data Analysis (IC50 Determination) cAMP_Assay->Data_Analysis Efficacy_Result Efficacy Profile Data_Analysis->Efficacy_Result

References

Validating Biotinyl-Somatostatin-14: A Comparative Guide for New Cellular and Tissue Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of Biotinyl-Somatostatin-14 in novel cell line or tissue models. It offers a comparative analysis with established somatostatin (B550006) analogs, detailed experimental protocols, and data presentation guidelines to facilitate informed decisions in research and drug development.

Introduction to this compound

This compound is a chemically modified analog of the native neuropeptide Somatostatin-14. The covalent attachment of a biotin (B1667282) molecule allows for high-affinity binding to streptavidin and avidin, making it a valuable tool for a variety of biomedical research applications. These applications include affinity purification of somatostatin receptors (SSTRs), receptor localization studies, and the development of targeted drug delivery systems. As with any modified biological ligand, thorough validation of its binding characteristics and functional activity in any new experimental system is crucial.

Performance Comparison: this compound vs. Alternatives

The performance of this compound should be benchmarked against the native Somatostatin-14 and clinically relevant synthetic analogs like Octreotide (B344500). The key performance indicators are binding affinity (Kd or Ki) and functional activity (e.g., inhibition of cAMP production, cell proliferation).

Data Presentation: Quantitative Comparison of Binding Affinities

The following table summarizes the binding affinities of Somatostatin-14, a biotinylated somatostatin analog, and Octreotide for various somatostatin receptor subtypes. This data is essential for selecting the appropriate cell line or tissue model for validation studies.

LigandReceptor SubtypeCell Line/TissueBinding Affinity (Ki/IC50, nM)Reference
Somatostatin-14 SSTR1CHO-K1 (transfected)1.3 ± 0.2[1]
SSTR2CHO-K1 (transfected)0.3 ± 0.1[1]
SSTR3CHO-K1 (transfected)1.1 ± 0.2[1]
SSTR4CHO-K1 (transfected)20 ± 3[1]
SSTR5CHO-K1 (transfected)0.9 ± 0.2[1]
[N-Biotinyl, Leu8, D-Trp22, Tyr25]SRIF28 *SRIF ReceptorsGH4C1 Pituitary CellsKi = 0.337 ± 0.095[2]
Octreotide SSTR1CHO-K1 (transfected)>1000[1]
SSTR2CHO-K1 (transfected)0.8 ± 0.2[1]
SSTR3CHO-K1 (transfected)63 ± 10[1]
SSTR4CHO-K1 (transfected)>1000[1]
SSTR5CHO-K1 (transfected)6.3 ± 1.2[1]

Note: This is a biotinylated Somatostatin-28 analog, which is expected to have a similar binding profile to this compound.

Experimental Protocols for Validation

The following are detailed methodologies for key experiments to validate this compound in a new cell line or tissue model.

Choosing a Suitable Cell Line or Tissue Model

The selection of an appropriate model is critical for successful validation. Consider the following:

  • Endogenous SSTR Expression: Cell lines such as the rat pancreatic acinar cell line AR42J are known to endogenously express multiple somatostatin receptors (SSTR1, SSTR2, SSTR3, and SSTR5) and are responsive to somatostatin analogs, making them a suitable model for initial validation.[3][4]

  • Transfected Cell Lines: For studying interactions with specific SSTR subtypes, stably transfected cell lines such as CHO-K1 or HEK293 expressing a single human SSTR subtype (e.g., hSSTR2) are invaluable.[5][6][7]

  • Tissue Models: Primary cell cultures or tissue sections from relevant organs (e.g., pituitary, pancreas, neuroendocrine tumors) can provide a more physiologically relevant context.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of this compound by measuring its ability to compete with a radiolabeled ligand for SSTR binding.

Materials:

  • Cell membranes from the chosen cell line or tissue homogenate.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, pH 7.5, supplemented with protease inhibitors (e.g., leupeptin, aprotinin, bacitracin).

  • Radioligand: [125I-Tyr11]-Somatostatin-14.

  • Unlabeled Competitors: this compound, Somatostatin-14, Octreotide.

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of the radioligand, and increasing concentrations of the unlabeled competitor (this compound or other analogs).

  • Incubation: Add the cell membrane preparation to each well and incubate at 30°C for 60 minutes with gentle agitation.

  • Filtration: Terminate the binding reaction by rapid filtration through the filter plates.

  • Washing: Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.5).

  • Counting: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay: Inhibition of cAMP Accumulation

This assay assesses the functional activity of this compound by measuring its ability to inhibit adenylyl cyclase and reduce intracellular cyclic AMP (cAMP) levels.

Materials:

  • Chosen cell line cultured in appropriate media.

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • This compound, Somatostatin-14, Octreotide.

  • cAMP assay kit (e.g., AlphaScreen or HTRF-based).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Pre-incubate the cells with increasing concentrations of this compound or other analogs for 15-30 minutes.

  • Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production and incubate for the time recommended by the cAMP assay kit manufacturer.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the log concentration of the agonist to determine the IC50 value for the inhibition of forskolin-stimulated cAMP accumulation.

Cell Proliferation Assay

This assay evaluates the cytostatic or cytotoxic effects of this compound.

Materials:

  • Chosen cell line cultured in appropriate media.

  • This compound, Somatostatin-14, Octreotide.

  • Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo).

  • 96-well plate.

  • Plate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with increasing concentrations of this compound or other analogs for a specified period (e.g., 24, 48, or 72 hours).

  • Assay: Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for the inhibition of cell proliferation.

Mandatory Visualizations

Signaling Pathway of Somatostatin Receptors

Somatostatin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SST Somatostatin (or Biotinyl-SST-14) SSTR SSTR SST->SSTR Binds G_protein Gi/o SSTR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cell_Effects Inhibition of Secretion Inhibition of Proliferation Apoptosis PKA->Cell_Effects MAPK->Cell_Effects

Caption: Somatostatin receptor signaling cascade.

Experimental Workflow for Validation

Validation_Workflow cluster_planning Phase 1: Planning & Preparation cluster_binding Phase 2: Binding Characterization cluster_functional Phase 3: Functional Validation cluster_analysis Phase 4: Data Analysis & Comparison Select_Model Select Cell Line/ Tissue Model (e.g., AR42J, SSTR-transfected CHO) Prepare_Reagents Prepare Biotinyl-SST-14 & Control Ligands Select_Model->Prepare_Reagents Binding_Assay Perform Radioligand Binding Assay Prepare_Reagents->Binding_Assay cAMP_Assay Perform cAMP Inhibition Assay Prepare_Reagents->cAMP_Assay Proliferation_Assay Perform Cell Proliferation Assay Prepare_Reagents->Proliferation_Assay Determine_Ki Determine Ki Value Binding_Assay->Determine_Ki Compare_Data Compare Ki & IC50 with Somatostatin-14 & Octreotide Determine_Ki->Compare_Data Determine_IC50 Determine IC50 Values cAMP_Assay->Determine_IC50 Proliferation_Assay->Determine_IC50 Determine_IC50->Compare_Data Conclusion Draw Conclusions on Biotinyl-SST-14 Validity Compare_Data->Conclusion

Caption: Workflow for validating this compound.

Logical Flow for Model Selection

Model_Selection_Logic Start Start: Need to Validate Biotinyl-SST-14 Question1 Specific SSTR Subtype Study? Start->Question1 Question2 Physiologically Relevant Model? Question1->Question2 No Model1 Use SSTR-transfected cell line (CHO-K1, HEK293) Question1->Model1 Yes Model2 Use cell line with endogenous multi-SSTR expression (AR42J) Question2->Model2 No Model3 Use primary cells or tissue sections from organ of interest Question2->Model3 Yes

Caption: Decision tree for selecting a validation model.

References

Safety Operating Guide

Proper Disposal of Biotinyl-Somatostatin-14: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of Biotinyl-Somatostatin-14, ensuring laboratory safety and regulatory compliance.

Key Chemical and Physical Properties

A summary of the quantitative data for this compound and its components is provided below. This information is crucial for safe handling and in determining the appropriate disposal route.

PropertyThis compoundSomatostatin-14Biotin
Molecular Formula C₈₆H₁₁₈N₂₀O₂₁S₃[1][2]C₇₆H₁₀₄N₁₈O₁₉S₂[3][4]C₁₀H₁₆N₂O₃S[5]
Molecular Weight 1864.21 g/mol [1][2][6]1637.88 g/mol [7]244.31 g/mol [5]
Appearance Lyophilized powderSolid[7]White powder[5]
Solubility Soluble to 0.30 mg/ml in water[7]Soluble in water[7]Slightly soluble in water[5]
Storage Temperature < -15°C[8]-20°C to -80°C[9]Room Temperature[5]

Experimental Protocol: Standard Disposal Procedure for this compound

The following protocol outlines the recommended steps for the proper disposal of this compound waste, including unused product, contaminated labware, and solutions. This procedure is based on general best practices for non-hazardous peptide waste disposal.[9][10]

Materials:

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).

  • Designated, leak-proof, and clearly labeled hazardous waste container.

  • Chemical fume hood (recommended for handling powders).

Procedure:

  • Wear Appropriate PPE: Always wear a lab coat, safety glasses, and gloves when handling this compound, whether in solid or solution form.[9]

  • Handle Powders in a Ventilated Area: When handling the lyophilized powder, it is recommended to work in a chemical fume hood to prevent inhalation of airborne particles.[9]

  • Segregate Waste: Do not dispose of this compound waste in regular trash or down the drain.[9] All materials contaminated with this peptide should be collected as chemical waste.

  • Solid Waste Disposal:

    • Place all contaminated solid waste, such as unused or expired lyophilized powder, contaminated pipette tips, microfuge tubes, and gloves, into a designated and clearly labeled hazardous waste container.[10]

    • Ensure the container is properly sealed to prevent leakage.

  • Liquid Waste Disposal:

    • Collect all aqueous solutions containing this compound in a separate, leak-proof hazardous waste container labeled "Aqueous Peptide Waste" or as required by your institution.

    • Do not mix with other chemical waste streams unless permitted by your institution's Environmental Health & Safety (EH&S) department.

  • Decontamination of Labware:

    • Reusable labware (e.g., glassware) should be decontaminated by soaking in a suitable lab detergent or a 10% bleach solution, followed by thorough rinsing with water. The initial rinsate should be collected as hazardous waste.

  • Storage of Waste:

    • Store the sealed hazardous waste containers in a designated and secure waste accumulation area within the laboratory.

  • Arrange for Pickup:

    • Contact your institution's EH&S department to schedule a pickup for the hazardous waste.[9] Follow all institutional procedures for waste manifest and pickup.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

G cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Final Disposal start This compound Waste (Solid or Liquid) solid_waste Solid Waste (e.g., vials, tips, PPE) start->solid_waste liquid_waste Liquid Waste (e.g., solutions) start->liquid_waste collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid storage Store in Designated Waste Accumulation Area collect_solid->storage collect_liquid->storage pickup Arrange for Pickup by Institutional EH&S storage->pickup

This compound Disposal Workflow

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines.

References

Essential Safety and Operational Guide for Handling Biotinyl-Somatostatin-14

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Biotinyl-Somatostatin-14. The following procedures for handling, storage, and disposal are designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is essential to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE based on general guidance for peptides and the safety data sheet for Somatostatin.

Protection Type Specification Standard Rationale
Respiratory Protection Approved mask with a P3 particle filter.EN 149To be used during all open handling to avoid inhalation of dust particles.[1]
Hand Protection Protective gloves (e.g., nitrile rubber).EN 374To prevent skin contact. It is recommended to change gloves immediately if spilled on, as breakthrough time data is unavailable.[1]
Eye Protection Tightly fitting safety goggles.EN 166To protect eyes from potential contact with the substance.[1]
Body Protection Laboratory coat.N/ATo protect skin and clothing from contamination.
Emergency Procedures

Immediate and appropriate action is critical in the event of accidental exposure or spillage.

Exposure Route Procedure
Inhalation Move the affected person to fresh air. If symptoms persist, seek medical advice.
Skin Contact Immediately wash the contaminated area with water and mild soap.[1]
Eye Contact Rinse the eyes with water or physiological saltwater, holding the eyelids open. Remove contact lenses if present. If irritation persists, seek medical advice.[1]
Ingestion Rinse the mouth. Do not induce vomiting. Seek medical advice.[1]
Step Action
1. Personal Precautions Use personal protective equipment as detailed above. Avoid dust generation and ensure the area is well-ventilated.[1]
2. Environmental Precautions Prevent the substance from entering drains. Inform relevant authorities if necessary, following local regulations.[1]
3. Containment and Cleaning Sweep up the spilled material and place it in a suitable container for disposal. Flush the spill area with plenty of water.[1]
Handling and Storage Protocol

Proper handling and storage are vital to maintain the integrity of this compound and ensure laboratory safety.

Aspect Guideline
Safe Handling Avoid contact with skin, eyes, and clothing. Prevent dust generation and spreading. Ensure adequate ventilation, such as working in a fume hood.[1] Take precautions against static discharges.[1]
Storage Store in a tightly closed original container in a dry place at -20°C to +5°C.[1] Protect from light.[1] For long-term storage, -20°C is recommended, with -80°C being even better.[2] For short-term storage, 4°C in a dark place is suitable.[2]
Peptide Solutions It is generally not recommended to store peptides after dissolution.[2] If necessary, store at -20°C in a sterile buffer with a slightly acidic pH of 5-6.[2] Avoid repeated freeze-thaw cycles.
Disposal Plan

All waste materials should be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.

Waste Type Disposal Procedure
Contaminated Materials Materials contaminated with this compound should be placed in double, robust plastic bags, sealed individually, and labeled for chemical waste.[3]
Unused Product Dispose of as chemical waste in a suitable, labeled container.[1]
Empty Containers Empty containers may retain product residue. Handle as hazardous waste and consult with your institution's waste management authority for proper disposal procedures.[4]

Experimental Workflow Diagram

The following diagram illustrates the standard operational workflow for handling this compound, from receipt of the compound to its final disposal.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receive Receive Compound Store Store at -20°C to +5°C Protect from Light Receive->Store Prep Prepare for Use in Fume Hood Store->Prep Weigh Weigh Compound Prep->Weigh Dissolve Dissolve in Appropriate Buffer Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment LiquidWaste Collect Liquid Waste Experiment->LiquidWaste SolidWaste Collect Solid Waste Experiment->SolidWaste Dispose Dispose as Hazardous Waste LiquidWaste->Dispose SolidWaste->Dispose

Caption: Workflow for Handling this compound.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.